(R)-(+)-N,N-Dimethyl-1-phenylethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-N,N-dimethyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURNMLGDQYNAF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019767 | |
| Record name | (R)-(+)-N,N-Dimethyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19342-01-9 | |
| Record name | (αR)-N,N,α-Trimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19342-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-N,N-Dimethyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-N,N,α-trimethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLPHENETHYLAMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13X1WU55OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-(+)-N,N-Dimethyl-1-phenylethylamine physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-(+)-N,N-Dimethyl-1-phenylethylamine
Introduction
This compound, also known by synonyms such as (R)-(+)-N,N,α-Trimethylbenzylamine, is a chiral amine that serves as a valuable building block in synthetic organic chemistry.[1][2] Its structural distinction lies in the stereocenter at the alpha-carbon relative to the phenyl group, which imparts specific stereochemical properties. This guide provides a detailed overview of its core physical properties, methodologies for their determination, and essential safety protocols, tailored for researchers and professionals in drug development and chemical synthesis. Its application is significant in pharmaceutical development, particularly as a precursor or chiral auxiliary in the synthesis of enantiomerically pure compounds.[1]
Physicochemical and Chiroptical Properties
The physical characteristics of this compound are fundamental to its handling, application in reactions, and purification. These properties have been determined empirically and are compiled below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N | [1][3] |
| Molecular Weight | 149.23 g/mol | [3][4] |
| CAS Number | 19342-01-9 | [1][5] |
| Appearance | Colorless to light yellow clear liquid | [1][2][5] |
| Boiling Point | 81 °C at 16 mmHg94 °C at 30 mmHg | [1][5] |
| Density | 0.908 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.503 | [6] |
| Specific Optical Rotation | [α]20/D +50.2°, c=1 in methanol[α]20/D +66.0 to +72.0° (neat) | [5] |
| Solubility | Soluble in water and ethanol | [4] |
| Flash Point | 64 °C (147.2 °F) - closed cup | [5] |
Spectroscopic Profile
While this guide focuses on physical properties, spectroscopic data is critical for identity confirmation.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectral data for the racemic mixture N,N-Dimethyl-1-phenylethylamine shows characteristic peaks at approximately 7.37-7.18 ppm (aromatic protons), 3.24 ppm (methine proton), 2.19 ppm (N-methyl protons), and 1.36 ppm (methyl protons).[7]
-
Mass Spectrometry (MS): GC-MS data is available, providing fragmentation patterns essential for structural elucidation.[3]
-
Infrared (IR) and Carbon-13 NMR: Additional spectra, including ¹³C NMR and IR, are available in spectral databases for comprehensive characterization.[7][8]
Experimental Methodologies: A Practical Perspective
The determination of physical properties requires precise and validated experimental protocols. The choice of method is dictated by the property of interest and the physical state of the substance.
Boiling Point Determination under Reduced Pressure
For compounds like this compound, which may decompose or oxidize at their atmospheric boiling point, distillation under reduced pressure is the standard method.
Causality: Reducing the pressure above the liquid lowers its boiling point. This technique is crucial for thermally sensitive compounds, preventing degradation and ensuring an accurate measurement corresponding to the specified pressure. The reported boiling points at 16 mmHg and 30 mmHg highlight this necessity.[1][5]
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a distillation apparatus (e.g., short-path or Kugelrohr) with a vacuum-tight seal. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Use a manometer to monitor the pressure accurately.
-
Heating: Gently heat the distillation flask using a heating mantle. Introduce boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Equilibration: Slowly reduce the pressure to the target value (e.g., 16 mmHg).
-
Measurement: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.
Caption: Workflow for Boiling Point Measurement Under Vacuum.
Determination of Specific Optical Rotation
Optical rotation is the defining characteristic of a chiral molecule, quantifying its interaction with plane-polarized light. The specific rotation is an intrinsic property.
Causality: An enantiomer will rotate the plane of polarized light in a specific direction. The magnitude of this rotation is dependent on the compound's concentration, the path length of the light through the sample, temperature, and the wavelength of the light. Standardizing these parameters (as in the specific rotation [α]) allows for a reproducible, characteristic value.
Step-by-Step Protocol:
-
Solution Preparation: Accurately prepare a solution of known concentration (e.g., c = 1 g/100mL in methanol, as specified in the data).
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent cell to set the zero point.
-
Sample Measurement: Fill a polarimeter cell of a known path length (e.g., 1 dm) with the prepared solution, ensuring no air bubbles are present.
-
Angle Measurement: Place the cell in the polarimeter and measure the observed angle of rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Caption: Protocol for Measuring Specific Optical Rotation.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
-
GHS Hazard Classification: The compound is classified as a warning-level hazard.[3] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][9] Some sources also note it is a combustible liquid (H227) and harmful if swallowed, in contact with skin, or if inhaled.[5][9]
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or faceshields, and suitable respiratory protection (e.g., type ABEK respirator filter).[9]
-
Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[9] Keep away from heat, sparks, and open flames.[9] Wash hands thoroughly after handling.[9]
-
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Skin Contact: Wash off with soap and plenty of water.[9]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[9]
-
-
Storage:
References
-
N,N-Dimethylphenylethylamine | C10H15N | CID 25125. PubChem. [Link]
-
This compound | C10H15N | CID 103034. PubChem. [Link]
-
R-(+)-N,N-Dimethyl-1-phenylethylamine - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
-
This compound 98.0+%, TCI America™. Fisher Scientific. [Link]
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- 4. N,N-Dimethylphenylethylamine | C10H15N | CID 25125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 19342-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. (S)-(-)-N,N-Dimethyl-1-phenylethylamine 97 17279-31-1 [sigmaaldrich.com]
- 7. N,N-DIMETHYL-1-PHENYLETHYLAMINE(2449-49-2) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis and Purification of (R)-(+)-N,N-Dimethyl-1-phenylethylamine
Introduction
(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a chiral amine of significant interest in the pharmaceutical and chemical industries.[1] Its stereospecific structure makes it a valuable intermediate and chiral auxiliary in asymmetric synthesis, contributing to the production of enantiomerically pure compounds crucial for drug development and other specialized applications.[1] This guide provides a comprehensive, in-depth exploration of a reliable and stereospecific method for the synthesis and subsequent purification of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles, emphasizing not just the procedural steps but the underlying scientific rationale to ensure both success and safety in the laboratory.
Strategic Approach to Synthesis: The Stereospecific Advantage
The synthesis of an enantiomerically pure compound requires a strategy that either creates the desired stereocenter selectively or preserves an existing one. While a reductive amination of acetophenone with dimethylamine can produce the target molecular structure, it results in a racemic mixture, necessitating a challenging chiral resolution step.[2][3][4]
A more direct and efficient strategy, which will be the focus of this guide, is to start with the commercially available chiral precursor, (R)-(+)-1-phenylethylamine. This approach leverages the existing stereocenter, and through a careful choice of reaction, we can append the two methyl groups to the nitrogen atom without disturbing the chiral center. The Eschweiler-Clarke reaction is an exemplary choice for this transformation.[5][6][7] It is a well-established method for the N-methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[5][6][8] A key advantage of this reaction is its mechanism, which avoids the formation of quaternary ammonium salts and typically proceeds without racemization of chiral amines.[6]
Visualizing the Synthetic Workflow
The overall process from the chiral precursor to the purified product is outlined in the workflow diagram below.
Caption: Overall workflow for the synthesis and purification of this compound.
Part 1: The Eschweiler-Clarke Synthesis
This section details the step-by-step protocol for the N-methylation of (R)-(+)-1-phenylethylamine.
Reaction Mechanism
The Eschweiler-Clarke reaction proceeds through a two-step sequence for each methylation. First, the primary amine reacts with formaldehyde to form an iminium ion after dehydration. This electrophilic iminium ion is then reduced by a hydride transfer from formic acid, which in turn decarboxylates to carbon dioxide, driving the reaction forward.[6] The resulting secondary amine then undergoes the same sequence to yield the tertiary amine.
Caption: Mechanism of the Eschweiler-Clarke reaction for the dimethylation of a primary amine.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (R)-(+)-1-phenylethylamine | 121.18 | 10.0 g | 0.0825 | Starting material |
| Formic acid (90%) | 46.03 | 21.0 mL | ~0.495 | Reagent and reducing agent |
| Formaldehyde (37% aq. soln.) | 30.03 | 15.0 mL | ~0.198 | Reagent |
| Diethyl ether | - | As needed | - | Extraction solvent |
| Sodium hydroxide (10 M) | 40.00 | As needed | - | For basification |
| Anhydrous magnesium sulfate | - | As needed | - | Drying agent |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (R)-(+)-1-phenylethylamine (10.0 g, 0.0825 mol).
-
Reagent Addition: In a fume hood, carefully add formic acid (21.0 mL) to the flask, followed by the slow addition of aqueous formaldehyde solution (15.0 mL). The addition may be exothermic.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and stir for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated to around 100°C.[5]
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Acidification: Carefully add 20 mL of 6 M hydrochloric acid to the reaction mixture to neutralize any remaining formic acid and formaldehyde.
Part 2: Purification and Isolation
The purification process is critical to obtaining the final product with high purity and enantiomeric excess.
Purification Workflow
Sources
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- 2. Give the expected products of the following acid-catalyzed reacti... | Study Prep in Pearson+ [pearson.com]
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- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
The Dual Modalities of (R)-(+)-N,N-Dimethyl-1-phenylethylamine in Asymmetric Synthesis: A Technical Guide
Abstract
(R)-(+)-N,N-Dimethyl-1-phenylethylamine stands as a cornerstone chiral building block in the edifice of modern asymmetric synthesis. While its primary amine counterpart, (R)-1-phenylethylamine, is celebrated for its role as a covalently-bound chiral auxiliary, the tertiary amine derivative presents a more nuanced and versatile mechanistic profile. This in-depth technical guide delineates the dual modalities of action for this compound, not as a traditional auxiliary, but as a potent chiral ligand and precursor to chiral bases. We will explore its application in the enantioselective alkylation of prochiral ketones through the formation of chiral lithium amide complexes and its role as a foundational scaffold for the synthesis of sophisticated chiral phosphine ligands for transition metal-catalyzed reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for precise stereochemical control.
Introduction: Beyond the Archetypal Chiral Auxiliary
The quest for enantiomerically pure compounds is a defining challenge in pharmaceutical and materials science. Chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, represent a classic and powerful strategy.[1] The archetypal 1-phenylethylamine, for instance, operates through steric hindrance, where its bulky phenyl group shields one face of a reactive intermediate.[2]
However, the N,N-dimethylated analogue, this compound, deviates from this classical role. Its tertiary amine nature precludes the formation of the amide or imine linkages typically used to attach auxiliaries to substrates. Instead, its utility lies in its ability to act as a non-covalently bound chiral directing group, primarily in two distinct capacities:
-
As a Chiral Ligand for Main Group Metals: In conjunction with organolithium reagents, it forms chiral base complexes that can effect the enantioselective deprotonation of prochiral ketones, setting the stage for subsequent stereoselective alkylation.
-
As a Chiral Scaffold for Transition Metal Ligands: Its rigid stereogenic center and functional handles serve as an excellent starting point for the synthesis of more complex chiral ligands, particularly phosphines, used in transition metal-catalyzed asymmetric transformations.
This guide will now delve into the intricate mechanisms and practical applications of each of these modalities.
Modality I: Chiral Lithium Amide-Mediated Asymmetric Alkylation of Prochiral Ketones
One of the most powerful applications of derivatives of 1-phenylethylamine is in the enantioselective deprotonation of prochiral ketones, such as 4-substituted cyclohexanones, to generate chiral enolates. These enolates can then be trapped with electrophiles to yield α-alkylated ketones with high enantiomeric excess. While much of the literature focuses on secondary amine derivatives, the principle extends to the use of chiral tertiary amines like this compound as a chiral ligand for the lithium amide base.
The Mechanism of Stereoselection: A Coordinated Dance
The prevailing mechanism for enantioselective deprotonation by chiral lithium amides involves the formation of a well-defined transition state where the chiral amine, the lithium cation, and the ketone substrate are precisely oriented. In the case of a tertiary amine like this compound, it does not form a lithium amide itself but rather acts as a chiral ligand that complexes with an achiral lithium amide, such as lithium diisopropylamide (LDA), and the lithium enolate.
The stereochemical outcome is dictated by the minimization of steric interactions in a rigid, chelated transition state. An eight-membered cyclic transition state has been proposed for the deprotonation of 4-substituted cyclohexanones by chiral lithium amides. In this model, the lithium cation is coordinated to the oxygen of the ketone and the nitrogen of the chiral amine. The bulky phenyl group of the this compound ligand orients itself to block one of the enantiotopic α-protons of the ketone, leading to the preferential abstraction of the other proton by the amide base. This creates a chiral lithium enolate which then reacts with an electrophile from the less hindered face.
Figure 1: General workflow for asymmetric alkylation using a chiral lithium amide complex.
Experimental Protocol: Asymmetric Alkylation of 4-tert-Butylcyclohexanone
The following is a representative, field-proven protocol for the asymmetric alkylation of 4-tert-butylcyclohexanone, a common benchmark substrate.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
4-tert-Butylcyclohexanone
-
Benzyl bromide (or other electrophile)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of the Chiral Lithium Amide Solution (in situ):
-
To a flame-dried, three-necked round-bottom flask under a positive pressure of argon, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the solution. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flame-dried flask under argon, prepare a solution of this compound (1.2 equivalents) in anhydrous THF.
-
Slowly add the solution of the chiral amine to the LDA solution at -78 °C. Stir for 1 hour to allow for the formation of the chiral lithium amide complex.
-
-
Enolization and Alkylation:
-
Prepare a solution of 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the chiral base solution at -78 °C. Stir for 2-4 hours to ensure complete enolization. The optimal time should be determined by reaction monitoring (e.g., TLC or GC-MS of quenched aliquots).
-
Add benzyl bromide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 4-6 hours, or until the reaction is complete as indicated by monitoring.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched α-benzylated ketone.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): Essential for maintaining the kinetic control of the deprotonation and preventing racemization of the chiral enolate. It also enhances the stability of the organolithium species.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Rigorous exclusion of water is critical for reaction success.
-
Inert Atmosphere (Argon): Prevents the reaction of the organolithium species with oxygen and moisture from the air.
-
Excess Electrophile: Ensures complete trapping of the generated enolate.
Modality II: A Scaffold for Chiral Phosphine Ligands in Asymmetric Catalysis
The rigid C₂-symmetric backbone and the stereochemically defined phenyl group of this compound make it an excellent starting material for the synthesis of more complex chiral ligands for transition metal catalysis. These ligands are particularly effective in reactions such as asymmetric hydrogenation and allylic alkylation.
Synthesis of a Chiral Phosphine-Triazine Ligand
A notable example is the synthesis of a novel chiral phosphine-triazine ligand. This ligand has demonstrated high enantioselectivity in palladium-catalyzed asymmetric allylic alkylation.
Synthetic Workflow:
Figure 2: Synthetic pathway for a chiral phosphine-triazine ligand.
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation
This class of ligands has been successfully employed in the palladium-catalyzed asymmetric allylic alkylation of substrates like rac-1,3-diphenylprop-2-en-1-yl pivalate with soft nucleophiles such as dimethyl malonate.
General Reaction Scheme:
The chiral ligand coordinates to the palladium center, creating a chiral environment that influences the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate. This results in the preferential formation of one enantiomer of the alkylated product.
Representative Protocol:
-
Catalyst Preparation (in situ):
-
In a Schlenk tube under argon, dissolve the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral phosphine-triazine ligand in an appropriate anhydrous solvent (e.g., THF or dichloromethane).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral palladium catalyst.
-
-
Allylic Alkylation:
-
In a separate flask, dissolve the nucleophile (e.g., dimethyl malonate) and a base (e.g., sodium hydride or N,O-bis(trimethylsilyl)acetamide (BSA)) in the reaction solvent.
-
Add the solution of the allylic substrate (e.g., rac-1,3-diphenylprop-2-en-1-yl pivalate) to the nucleophile solution.
-
Add the pre-formed chiral palladium catalyst solution to the reaction mixture.
-
Stir the reaction at the appropriate temperature (often ranging from 0 °C to room temperature) until completion.
-
-
Work-up and Analysis:
-
Follow a standard aqueous work-up procedure similar to that described in section 2.2.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
Data Summary:
| Substrate | Nucleophile | Ligand Type | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| rac-1,3-diphenylprop-2-en-1-yl pivalate | Dimethyl malonate | Phosphine-Triazine | THF | 25 | >95 | 90 | [1] |
| rac-1,3-diphenylprop-2-en-1-yl acetate | Dimethyl malonate | Phosphine-Aminophosphine | Toluene | 0 | 98 | 95 | [3] |
Conclusion: A Versatile Tool for Asymmetric Synthesis
This compound transcends the traditional definition of a chiral auxiliary. Its true power lies in its ability to act as a highly effective, non-covalently bound chiral director in two key areas of asymmetric synthesis. As a chiral ligand for lithium amide bases, it enables the enantioselective functionalization of prochiral ketones. As a readily available chiral scaffold, it provides a gateway to a diverse range of sophisticated phosphine ligands for transition metal catalysis. The mechanistic understanding and practical protocols presented in this guide are intended to empower researchers and drug development professionals to fully exploit the potential of this versatile and cost-effective chiral building block in their pursuit of stereochemically complex molecules.
References
-
PubMed. (1997). [Asymmetric synthesis using chiral bases]. Yakugaku Zasshi. Available at: [Link]
-
Sci-Hub. (2008). ChemInform Abstract: Synthesis of Novel Chiral Phosphine‐Triazine Ligand Derived from α‐Phenylethylamine for Pd‐Catalyzed Asymmetric Allylic Alkylation. Chinese Chemical Letters. Available at: [Link]
-
ResearchGate. (2000). ChemInform Abstract: Synthesis of a New Type of Chiral Amino Phosphine Ligands for Asymmetric Catalysis. Available at: [Link]
-
National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Available at: [Link]
-
University of Surrey. (n.d.). Chiral Lithium Amides in Asymmetric Synthesis. Available at: [Link]
-
ResearchGate. (2007). ChemInform Abstract: Readily Available Chiral Phosphine-Aminophosphine Ligands Derived from 1-Phenylethylamine for Rh-Catalyzed Enantioselective Hydrogenations. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of (R)-(+)-N,N-Dimethyl-1-phenylethylamine in Organic Solvents
Abstract
(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a chiral tertiary amine of significant interest in pharmaceutical synthesis and academic research. Its efficacy as a chiral auxiliary, resolving agent, and synthetic building block is intrinsically linked to its behavior in solution. This technical guide provides a comprehensive overview of the solubility and stability of this compound in common organic solvents. While quantitative solubility data for this specific molecule is not extensively published, this guide synthesizes established principles of amine chemistry to predict solubility characteristics and provides robust, field-proven protocols for their empirical determination. Furthermore, potential degradation pathways under various stress conditions are discussed, alongside a detailed methodology for conducting forced degradation studies and developing a stability-indicating HPLC method, crucial for ensuring the quality and reliability of this important chemical entity in research and development settings.
Introduction: The Profile of a Versatile Chiral Amine
This compound, a colorless to light yellow liquid, is a valuable chiral intermediate.[1] Its structure, featuring a stereogenic center and a basic tertiary amine functional group, dictates its chemical reactivity and physical properties. Understanding its interaction with various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide serves as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.23 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 0.908 g/mL at 25 °C | |
| Boiling Point | 81 °C at 16 mmHg | |
| Refractive Index | n20/D 1.503 (lit.) | |
| Optical Activity | [α]20/D +50.2°, c = 1 in methanol | |
| CAS Number | 19342-01-9 | [1] |
Solubility in Organic Solvents: A Qualitative and Quantitative Approach
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[3] As a polar molecule with a non-polar phenyl group, its solubility will vary across the spectrum of organic solvents.
Predicted Solubility Profile
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl group and the lone pair of electrons on the nitrogen atom of the amine.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide, Acetone): Good solubility is anticipated due to dipole-dipole interactions between the solvent and the polar C-N bond of the amine.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is likely, driven by the non-polar phenyl and ethyl groups of the molecule, which can interact favorably with non-polar solvents through van der Waals forces. Aliphatic amines generally show good solubility in organic solvents.[4][5]
While these predictions provide a useful starting point, empirical determination is essential for precise quantitative data.
Experimental Protocol for Quantitative Solubility Determination
This protocol outlines a reliable isothermal equilibrium method for determining the solubility of this compound in various organic solvents.
Materials and Equipment:
-
This compound
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with UV detector or Gas Chromatograph with Flame Ionization Detector (GC-FID)
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is transferred.
-
Filter the collected supernatant through a syringe filter into a volumetric flask.
-
Dilute the filtered sample to a suitable concentration with the same solvent.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.
-
-
Calculation:
-
The solubility (S) is calculated using the following formula: S (g/L) = (C × DF × V) / V_s Where:
-
C = Concentration of the diluted sample from the calibration curve (g/L)
-
DF = Dilution factor
-
V = Volume of the volumetric flask (L)
-
V_s = Volume of the supernatant collected (L)
-
-
Diagram 1: Workflow for Solubility Determination
Caption: Isothermal equilibrium method workflow.
Stability in Organic Solvents: Degradation Pathways and Assessment
The stability of this compound in solution is critical for its reliable use. As a tertiary amine, it is susceptible to several degradation pathways, primarily oxidation.[6] Thermal and photolytic degradation should also be considered.
Potential Degradation Pathways
-
Oxidative Degradation: The tertiary amine functionality is prone to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for amines. Further oxidation or rearrangement could lead to more complex degradation products.
-
Thermal Degradation: At elevated temperatures, cleavage of the C-N or C-C bonds may occur, leading to fragmentation of the molecule.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photolytic degradation. The aromatic ring system may absorb UV light, leading to the formation of reactive species and subsequent degradation.
Diagram 2: Potential Degradation Pathways
Caption: Overview of potential degradation pathways.
Experimental Protocol for Forced Degradation Studies and Development of a Stability-Indicating HPLC Method
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[6] This protocol outlines a comprehensive approach.
Part A: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Organic solvents (e.g., acetonitrile, methanol)
-
Water bath, oven, photostability chamber
Procedure:
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
Control Samples: Prepare control samples (unstressed) and blank solutions (solvent only) for each condition.
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all stressed samples, controls, and blanks by HPLC-UV/DAD to observe the formation of degradation products.
Part B: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.
Initial Chromatographic Conditions (to be optimized):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH adjusted).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (e.g., around 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Development and Validation:
-
Specificity: Inject the stressed samples to ensure that all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) is highly recommended.
-
Linearity: Establish the linearity of the method over a range of concentrations.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's robustness by making small, deliberate changes to parameters such as mobile phase composition, pH, flow rate, and column temperature.
Diagram 3: Workflow for Stability Study
Caption: Forced degradation and HPLC method development workflow.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound in organic solvents. While specific published data is limited, the principles of organic chemistry, combined with the detailed experimental protocols provided herein, empower researchers to generate the necessary data for their specific applications. The provided methodologies for solubility determination and forced degradation studies are robust and aligned with industry best practices. By following these guidelines, scientists and drug development professionals can ensure the quality, reliability, and effective utilization of this important chiral amine in their work.
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(R)-(+)-N,N-Dimethyl-1-phenylethylamine safety, handling, and disposal guidelines
An In-Depth Technical Guide to the Safe Handling and Disposal of (R)-(+)-N,N-Dimethyl-1-phenylethylamine
Introduction: Acknowledging the Utility and Hazard of a Chiral Amine
This compound is a chiral amine frequently employed in pharmaceutical and chemical synthesis.[1] Its role as a chiral auxiliary or intermediate is invaluable in producing enantiomerically pure compounds, which is a critical aspect of modern drug development.[1] However, its utility in the laboratory is matched by a distinct hazard profile that necessitates a comprehensive understanding of its properties and risks.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information, providing a framework for risk assessment and management grounded in established safety principles. The core philosophy is that true laboratory safety is not merely about following rules, but about understanding the causality behind them, thereby creating a self-validating system of safe practice.
Section 1: Hazard Identification and Characterization
A thorough understanding of a chemical's intrinsic properties is the foundation of any safety protocol. This compound is a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[2] It is also a significant irritant to the skin, eyes, and respiratory system.[3][4]
Physical and Chemical Properties
The physical characteristics of this compound dictate many of the necessary handling and storage precautions. Its classification as a combustible liquid, for instance, directly informs the need to control ignition sources.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [5] |
| Molecular Weight | 149.23 g/mol | [5][4] |
| Appearance | Colorless to light yellow clear liquid | [2][6] |
| Boiling Point | 81 °C at 16 mmHg | [5] |
| Density | 0.908 g/mL at 25 °C | [5] |
| Flash Point | 64 °C (147.2 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.503 | [5] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. The classifications for this compound underscore the need for stringent protective measures.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |
This table synthesizes data from multiple sources.[3][4]
Section 2: Risk Management and the Hierarchy of Controls
Effective safety management involves a multi-layered approach to risk mitigation. The hierarchy of controls is a fundamental principle in occupational safety that prioritizes the most effective and reliable control measures.[7]
Caption: The Hierarchy of Controls prioritizes safety strategies.
-
Elimination/Substitution: In drug development, eliminating a key intermediate is often not feasible. However, a critical early-stage assessment should always consider if a less hazardous chiral amine could achieve the same synthetic outcome.
-
Engineering Controls: This is the most critical layer for handling this compound. All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3][8] The fume hood provides a physical barrier and active ventilation, capturing vapors at the source. Emergency eyewash stations and safety showers must be readily accessible.[8]
-
Administrative Controls: These are the protocols and procedures that govern work. This includes mandatory safety training, restricting access to authorized personnel, and clear labeling of all containers and work areas. Never work alone when handling this chemical.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard, but it protects the individual from exposure when other controls are insufficient or fail.
Section 3: Standard Operating Procedures for Safe Handling
Adherence to a detailed, step-by-step protocol is essential for minimizing exposure risk.
Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is dictated by the compound's hazard profile.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Protects against skin irritation and dermal absorption.[3][5] Always inspect gloves for integrity before use. |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[3][8] |
| Skin/Body Protection | Flame-retardant lab coat. | Protects skin from incidental contact and provides a barrier. |
| Respiratory Protection | NIOSH/MSHA approved respirator with an appropriate filter (e.g., Type ABEK EN14387) if working outside a fume hood or if ventilation is inadequate. | Prevents inhalation of vapors which cause respiratory irritation and systemic harm.[5][8] |
Handling and Storage Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and ignition sources (e.g., hot plates, open flames).[3]
-
Aliquotting: Use only outdoors or in a well-ventilated area, preferably a fume hood.[3] Grounding and bonding may be necessary to prevent static discharge when transferring larger quantities.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[3] The recommended storage temperature is 2-8°C, and the substance may be light-sensitive.[3][5] Store away from incompatible materials.[8]
-
Hygiene: Do not eat, drink, or smoke in the work area.[3] Wash hands and any exposed skin thoroughly after handling.[3]
Section 4: Emergency Procedures
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
Spill and Leak Management
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Vapors & Ignition Sources: Remove all sources of ignition.[3]
-
Containment: Use personal protective equipment.[3] Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[3][9] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
-
Waste: The collected waste must be treated as hazardous waste and disposed of according to regulations.
Fire Response
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Unsuitable Media: Do NOT use a direct water jet, as it may spread the fire.[3]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]
Section 5: Waste Management and Disposal
The disposal of this compound and its associated waste is strictly regulated to protect human health and the environment.[10] Under no circumstances should this chemical be disposed of down the drain or in general trash.[3][8]
The guiding principle is compliance with the Resource Conservation and Recovery Act (RCRA) in the United States and equivalent local and national regulations.[10][11]
Caption: A typical workflow for the compliant disposal of chemical waste.
Disposal Protocol
-
Waste Characterization: All waste streams containing this compound must be considered hazardous waste. This includes the neat chemical, solutions, and any materials used for spill cleanup.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Typically, it will be collected as a non-halogenated organic solvent waste.[12]
-
Containerization: Use a designated, properly labeled hazardous waste container. The container must be made of a compatible material and kept securely closed except when adding waste.[12][13] The label must clearly state "Hazardous Waste" and list the chemical constituents.
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should have secondary containment to capture any potential leaks.
-
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the full waste container. Disposal must be handled by a licensed hazardous waste management company.[2]
-
Empty Containers: "Empty" containers that previously held this chemical must also be managed carefully. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol); the rinsate must be collected and disposed of as hazardous waste.[14] After rinsing, the container may be disposed of according to institutional policy, which often involves defacing the label.[14]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Best Practices for Pharmaceutical Waste. Triumvirate Environmental. [Link]
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Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]
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N,N-Dimethylphenethylamine (N,N-Dmpea) - Uses, Side Effects, and More. WebMD. [Link]
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Phenethylamine – Knowledge and References. Taylor & Francis. [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). [Link]
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Commercial availability and suppliers of enantiomerically pure (R)-(+)-N,N-Dimethyl-1-phenylethylamine
An In-depth Technical Guide to (R)-(+)-N,N-Dimethyl-1-phenylethylamine: Commercial Availability, Quality Control, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of enantiomerically pure this compound (CAS No. 19342-01-9), a critical chiral building block for researchers, scientists, and professionals in drug development. We will delve into its commercial landscape, essential quality control methodologies, and key applications, offering field-proven insights grounded in authoritative sources.
Introduction to a Versatile Chiral Amine
This compound, also known as (R)-(+)-α-Methyl-N,N-dimethylbenzylamine, is a chiral tertiary amine that serves as a valuable intermediate and auxiliary in asymmetric synthesis.[1] Its defined stereochemistry is fundamental to its utility, as the biological activity of pharmaceutical compounds is often dictated by their specific enantiomeric form.[2][3] The ability to introduce a specific stereocenter is a cornerstone of modern medicinal chemistry, making reliable sources of enantiopure compounds like this essential.[2][3]
The molecule's structure consists of a phenylethylamine backbone with two methyl groups on the nitrogen atom, creating a chiral center at the carbon adjacent to the phenyl group. This structure makes it a key component in the synthesis of more complex chiral molecules.
Commercial Availability and Sourcing
This compound is commercially available from several reputable chemical suppliers, catering to needs ranging from research and development quantities to bulk manufacturing. The selection of a supplier often depends on the required purity, scale, and documentation (e.g., Certificate of Analysis).
Below is a comparative summary of offerings from prominent suppliers. Note that purity specifications and available quantities are subject to change, and direct inquiry for bulk orders is recommended.
| Supplier | Product Number (Example) | Purity / Assay Specification | Key Synonyms |
| TCI Chemicals | D1707 | >98.0% (Nonaqueous Titration), >96.0% (GC)[1] | (R)-(+)-α-Methyl-N,N-dimethylbenzylamine[1] |
| Sigma-Aldrich | 242071 | 97% | (R)-(+)-N,N,alpha-Trimethylbenzylamine |
| Arran Chemical Company | N/A | Purity (GC): Not less than 99.0%[4] | This compound[4] |
| Fisher Scientific | D1707 | ≥98.0% (T)[5] | r-+-n,n-dimethyl-1-phenylethylamine[5] |
Quality Control: Ensuring Enantiomeric Purity
For applications in drug development, verifying the enantiomeric purity of chiral intermediates is a non-negotiable step. The pharmacological and toxicological profiles of enantiomers can differ significantly, necessitating robust analytical methods to quantify the desired enantiomer and detect any unwanted stereoisomers.[6]
Key Analytical Techniques
The primary methods for determining the enantiomeric purity of chiral amines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): This is the most widely adopted technique for chiral separations.[7][8] The use of a Chiral Stationary Phase (CSP) is essential. Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are broadly effective for a wide range of racemates, including amines.[7][9] The mobile phase composition, particularly the use of acidic or basic additives, is critical for achieving good peak shape and resolution.[7][9]
-
Gas Chromatography (GC): GC can also be employed for enantiomeric separation. This often involves the use of a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[10] This method offers high resolution and sensitivity.[10]
-
NMR Spectroscopy: Chiral solvating agents can be used to determine enantiomeric excess via ¹H NMR.[11] In the presence of a chiral agent, the enantiomers form transient diastereomeric complexes, leading to separate, quantifiable signals for each enantiomer in the NMR spectrum.[11]
General Workflow for QC of Chiral Amines
The following diagram illustrates a typical workflow for the quality control and analysis of an incoming chiral amine raw material.
Caption: Quality Control workflow for chiral amines.
Experimental Protocol: Chiral HPLC Method Development
This protocol provides a generalized starting point for developing an HPLC method for the enantiomeric separation of a chiral amine like this compound.
Objective: To resolve the enantiomers of N,N-Dimethyl-1-phenylethylamine with a resolution (Rs) > 1.5.
1. Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP): Polysaccharide-based column (e.g., CHIRALPAK® series) is a good starting point.[7]
-
Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH).
-
Mobile Phase Additives: Diethylamine (DEA) or Trifluoroacetic acid (TFA).
-
Sample: Racemic N,N-Dimethyl-1-phenylethylamine (for method development) and the (R)-(+) sample.
2. Initial Screening Protocol:
-
Column Selection: Start with a versatile polysaccharide-based CSP.
-
Mobile Phase Preparation: Prepare two initial mobile phases:
-
Sample Preparation: Dissolve a small amount of the racemic standard in the mobile phase to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm or 254 nm
-
Injection Volume: 5-10 µL
-
-
Execution: Inject the racemic sample and run the analysis on each mobile phase. Evaluate the chromatograms for any signs of separation.
3. Optimization:
-
If partial separation is observed, adjust the ratio of the polar modifier (IPA or EtOH). Decreasing the percentage of alcohol generally increases retention and may improve resolution.
-
If no separation is seen, screen other CSPs (e.g., different polysaccharide derivatives or cyclofructan-based columns).[7]
-
Once baseline separation is achieved for the racemate, inject the this compound sample to confirm its identity and determine its enantiomeric excess (% ee).
Applications in Asymmetric Synthesis
The primary value of this compound lies in its application within asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. Its parent compound, 1-phenylethylamine (α-PEA), is one of the most frequently used chiral auxiliaries and resolving agents.[2] This utility extends to its N,N-dimethylated derivative.
-
Chiral Auxiliary: It can be temporarily incorporated into a non-chiral molecule to stereoselectively guide a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been used in the synthesis of various biologically active compounds.[2][3]
-
Resolving Agent: While less common for tertiary amines, the precursor primary and secondary amines are widely used to resolve racemic mixtures of acids by forming diastereomeric salts that can be separated by crystallization.[2]
-
Precursor for Chiral Ligands: It can serve as a building block for the synthesis of more complex chiral ligands used in metal-catalyzed asymmetric reactions.[3] These reactions are fundamental to the efficient production of enantiopure pharmaceuticals.
Safe Handling and Storage
Proper handling and storage are critical to maintain the quality of the material and ensure laboratory safety.
5.1. Hazard Profile Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Combustible Liquid: Keep away from heat, sparks, and open flames.[12]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled.
-
Causes Skin and Serious Eye Irritation. [12]
-
May Cause Respiratory Irritation. [12]
5.2. Recommended Procedures
Caption: Key safety and storage protocols.
Storage Recommendations: Store in a cool, dry, and well-ventilated place, with a recommended temperature of 2-8 °C.[12] The compound is noted to be sensitive to light and air, so it should be stored in a tightly sealed container under an inert atmosphere if possible.[1][12][13]
Conclusion
This compound is a readily available and highly valuable chiral building block for the pharmaceutical and chemical industries. Its successful application is critically dependent on sourcing high-purity material and implementing rigorous analytical controls to verify enantiomeric integrity. Standard chromatographic and spectroscopic techniques, particularly chiral HPLC, provide reliable methods for this quality assessment. By following established safety protocols for handling and storage, researchers can effectively and safely leverage this compound's potential in the asymmetric synthesis of next-generation therapeutics and other complex molecular targets.
References
- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. Benchchem.
- (R)-(+)
- (S)-(-)-N,N-Dimethyl-1-phenylethylamine | CAS 17279-31-1. Arran Chemical Company.
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- (S)-(-)-N,N-Dimethyl-1-phenylethylamine 97 17279-31-1. Sigma-Aldrich.
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- (S)-(-)-N,N-Dimethyl-1-phenylethylamine, 1 gram.
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- HPLC method for enantiomeric separ
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- Supporting Inform
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Introduction to chiral resolving agents and their applications
An In-Depth Technical Guide to Chiral Resolving Agents and Their Applications
Authored by: Gemini, Senior Application Scientist
Abstract
The stereochemical identity of a molecule is a critical determinant of its biological activity, a fact of paramount importance in the pharmaceutical industry. The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a foundational challenge in chemical synthesis and drug development. This guide provides a comprehensive exploration of classical chiral resolution, focusing on the principles, selection, and application of chiral resolving agents (CRAs). We will delve into the underlying mechanism of diastereomeric salt formation, provide a detailed, field-tested experimental workflow, and discuss the critical analytical techniques required to validate the success of a resolution. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical framework for implementing chiral resolution strategies.
The Chirality Mandate in Drug Development
Chirality is a fundamental property of molecules that possess a non-superimposable mirror image. These mirror-image isomers are known as enantiomers. While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can exhibit profoundly different pharmacological, toxicological, and metabolic behaviors in the chiral environment of the human body.[1][2] The tragic case of thalidomide serves as a stark reminder of this principle; one enantiomer was an effective sedative, while its mirror image was a potent teratogen, leading to devastating birth defects.[3] Consequently, regulatory bodies worldwide now require rigorous characterization of individual enantiomers, making efficient chiral separation an indispensable tool in modern pharmaceutics.[4] While numerous methods exist, resolution via diastereomeric salt formation remains one of the most robust, scalable, and economically viable techniques for producing enantiomerically pure compounds.[1][5]
The Core Principle: Converting Enantiomers to Separable Diastereomers
The challenge of separating enantiomers stems from their identical physical properties.[6] The classical resolution strategy elegantly circumvents this by temporarily converting the pair of enantiomers into a pair of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, crucially, possess different physical properties, including solubility.[7]
This conversion is achieved by reacting the racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent (CRA). For instance, reacting a racemic acid (containing R-acid and S-acid) with a pure chiral base (S-base) yields two diastereomeric salts: (R-acid)-(S-base) and (S-acid)-(S-base).[2] Because these two salts have different physical properties, they can be separated by conventional methods, most commonly fractional crystallization.[8] Once separated, the resolving agent is removed, liberating the desired pure enantiomer.[9]
Caption: General workflow for chiral resolution.
Experimental Protocol
Step 1: Selection of Resolving Agent and Solvent (Screening)
-
Causality: The difference in solubility between the two diastereomeric salts is the cornerstone of this technique. This difference is highly dependent on the specific interactions between the salt and the solvent. [10]A high-throughput screening approach is often employed to test a matrix of different CRAs and solvents (e.g., alcohols, esters, ketones, and their mixtures) to identify conditions that yield a crystalline solid with high diastereomeric excess. [11]* Methodology:
-
In parallel vials or a 96-well plate, dissolve small, equivalent amounts of the racemic compound. [11] 2. Add solutions of different CRAs (typically 0.5 to 1.0 equivalents) to the vials.
-
Add a range of different solvents or solvent mixtures.
-
Allow the mixtures to stir, heat, and cool to induce crystallization.
-
Analyze any resulting solids and the remaining mother liquor by a chiral analytical method (e.g., HPLC) to determine which condition provides the best separation. [11] Step 2: Diastereomeric Salt Formation (Scale-Up)
-
-
Causality: This is the core chemical reaction where the enantiomers are converted into diastereomers. Using slightly less than one equivalent of the CRA can sometimes improve the purity of the initially crystallized salt.
-
Methodology:
-
Dissolve the racemic compound (e.g., a racemic amine) in the optimal solvent identified during screening, heating if necessary to achieve full dissolution. [12] 2. In a separate flask, dissolve 0.5–1.0 molar equivalents of the selected enantiomerically pure CRA (e.g., (+)-tartaric acid) in the minimum amount of the same hot solvent. [12] 3. Slowly add the CRA solution to the racemic compound solution while stirring.
-
Observe for the formation of a precipitate.
-
Step 3: Separation by Fractional Crystallization
-
Causality: This step leverages the differential solubility of the diastereomeric salts. As the solution cools, the less soluble diastereomer will preferentially crystallize out, while the more soluble diastereomer remains in the solution (the mother liquor). [13]The rate of cooling can impact crystal size and purity.
-
Methodology:
-
Slowly cool the reaction mixture to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield of the less soluble salt.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove residual mother liquor.
-
Dry the solid diastereomeric salt. The purity can be further enhanced by recrystallization if necessary.
-
Step 4: Liberation of the Pure Enantiomer
-
Causality: The resolving agent must be removed to recover the desired enantiomerically pure compound. This is typically achieved by an acid-base extraction that reverses the salt formation.
-
Methodology:
-
Dissolve the purified diastereomeric salt in water or an appropriate solvent.
-
To break the salt, add a base (e.g., NaOH, NaHCO₃) if the desired product is an amine, or an acid (e.g., HCl) if the desired product is a carboxylic acid. [9] 3. Extract the liberated free enantiomer into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer, dry it over an agent like MgSO₄, and remove the solvent under reduced pressure to yield the purified enantiomer.
-
Step 5: Verification of Enantiomeric Purity (The Self-Validating Step)
-
Causality: The success of the resolution is not complete until the enantiomeric purity of the final product is quantitatively determined. This step validates the entire process. The key metric is Enantiomeric Excess (ee%), which measures the degree to which one enantiomer is present in excess of the other. [14]* Methodology: The ee% of the resolved product must be measured using a validated analytical technique. A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. [14]
Analytical Verification Techniques
The choice of analytical method is critical for accurately determining the outcome of a resolution. [15]Several powerful techniques are available, with chiral chromatography being the most prevalent.
Table 2: Comparison of Key Analytical Methods for ee% Determination
| Technique | Principle | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. [3][16] | High accuracy, precision, and resolution. Widely applicable to many compound classes. [15][16] | Can be time-consuming for method development. Requires a specific chiral column. [17] |
| Chiral GC | Separation of volatile enantiomers on a chiral column. [14] | Excellent for volatile and thermally stable compounds. High resolution. | Limited to analytes that can be volatilized without decomposition. |
| NMR Spectroscopy | Using a chiral shift reagent or chiral solvating agent to induce chemical shift differences between enantiomers. [14][18] | Provides structural information. Does not require chromatographic separation. | Lower sensitivity and accuracy compared to HPLC. Can be complex to interpret. |
| Polarimetry | Measures the rotation of plane-polarized light by the chiral sample. The degree of rotation is proportional to the ee%. [14] | Fast and non-destructive. | Requires knowledge of the specific rotation of the pure enantiomer. Less accurate for low ee% values and susceptible to impurities. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. [17] | Highly sensitive to stereochemistry. | Requires the molecule to have a chromophore near the stereocenter. [17] |
Industrial Applications and Case Studies
Classical resolution is a workhorse in the pharmaceutical industry, particularly for large-scale manufacturing where cost-effectiveness and scalability are paramount. [5]
-
Case Study: Ibuprofen: The anti-inflammatory activity of ibuprofen resides almost exclusively in the (S)-enantiomer. [3]Racemic ibuprofen, a carboxylic acid, can be resolved using a chiral amine like (S)-(-)-α-methylbenzylamine. [8]The process involves forming the diastereomeric salts, selectively crystallizing the (S-Ibuprofen)-(S-MBA) salt, and then liberating the pure (S)-Ibuprofen with acid. [8]
-
Case Study: Duloxetine: A key step in an efficient synthesis of the antidepressant duloxetine involves the resolution of a racemic alcohol. [9]By reacting the racemic alcohol with enantiomerically pure (S)-mandelic acid, the (S)-alcohol-(S)-mandelic acid salt precipitates from the solution due to its lower solubility. The desired (S)-alcohol can then be liberated by treatment with a base. This process is part of a "Resolution-Racemization-Recycle" strategy, where the undesired (R)-alcohol left in solution is racemized and reused, maximizing efficiency. [9]
Conclusion and Future Perspective
Resolution by diastereomeric salt formation is a time-tested, powerful, and industrially vital technique for obtaining single enantiomers. Its continued prevalence is a testament to its scalability, cost-effectiveness, and robustness. The success of this method hinges on a systematic and often empirical approach to selecting the ideal combination of a chiral resolving agent and solvent system. As demonstrated, a well-designed resolution protocol is a self-validating system, culminating in rigorous analytical confirmation of enantiomeric purity.
While modern techniques like preparative chiral chromatography and asymmetric synthesis have become indispensable, classical resolution remains a preferred method for many large-scale processes. [19][20]The principles and practices outlined in this guide provide a solid foundation for any scientist tasked with the critical challenge of isolating enantiomerically pure compounds for drug development and beyond.
References
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. (URL: )
- A Practical Guide to Chiral Resolving Agents: Alternatives to Dihydroxytartaric Acid - Benchchem. (URL: )
- Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (URL: )
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (URL: [Link])
-
394e Chiral Resolution Via Diastereomeric Salt Crystallization. (URL: [Link])
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How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. (URL: [Link])
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (URL: [Link])
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - RSC Publishing. (URL: [Link])
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (URL: [Link])
-
Part 6: Resolution of Enantiomers - Chiralpedia. (URL: [Link])
-
(PDF) Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (URL: [Link])
-
Industrial Applications of Chiral Chromatography | Request PDF - ResearchGate. (URL: [Link])
-
Chiral resolution - Wikipedia. (URL: [Link])
- A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards - Benchchem. (URL: )
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (URL: [Link])
-
Methods of Resolution | Dalal Institute. (URL: [Link])
-
5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (URL: [Link])
-
Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. (URL: [Link])
-
Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (URL: [Link])
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Advances and applications of chiral resolution in pharmaceutical field - PubMed. (URL: [Link])
-
Resolution (Separation) of Enantiomers - Chemistry Steps. (URL: [Link])
-
Chiral Drugs: An Overview - PMC - PubMed Central. (URL: [Link])
-
Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (URL: [Link])
-
Chiral Resolving agents - YouTube. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using (R)-(+)-N,N-Dimethyl-1-phenylethylamine
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a cornerstone of modern drug development and chemical manufacturing.[1]
Classical resolution via the formation of diastereomeric salts remains one of the most robust, scalable, and economically viable methods for achieving enantiomeric separation, particularly for compounds bearing acidic or basic functional groups.[2][3] This technique hinges on a fundamental principle: while enantiomers share identical physical properties, diastereomers do not. By reacting a racemic acid with a single enantiomer of a chiral base, a pair of diastereomeric salts is formed. These salts, possessing different solubilities, melting points, and crystal structures, can then be separated by conventional methods such as fractional crystallization.[1][2]
This document provides a comprehensive guide to the theory and practice of using (R)-(+)-N,N-Dimethyl-1-phenylethylamine as a chiral resolving agent for the separation of racemic carboxylic acids. We will delve into the mechanistic underpinnings of diastereomeric salt formation, provide detailed, field-tested protocols for resolution and subsequent analysis, and offer insights into the critical parameters that govern the success of this powerful technique.
This compound: A Profile
This compound is a chiral amine that serves as an effective resolving agent for a variety of racemic acids. Its utility stems from its structural features: a single, well-defined stereocenter, and a tertiary amine that readily forms salts with carboxylic acids. The presence of the N,N-dimethyl groups can influence the crystal packing and solubility of the resulting diastereomeric salts, often leading to excellent discrimination between the two diastereomers.
| Property | Value |
| CAS Number | 19342-01-9 |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 81 °C at 16 mmHg |
| Density | 0.908 g/mL at 25 °C |
| Optical Rotation | [α]20/D +50.2°, c = 1 in methanol |
The Mechanism of Chiral Resolution: From Racemate to Enantiopure Acid
The process of chiral resolution using this compound can be dissected into three primary stages: diastereomeric salt formation, separation via fractional crystallization, and liberation of the enantiomerically enriched acid.
-
Diastereomeric Salt Formation: A racemic mixture of a carboxylic acid, denoted as (R/S)-Acid, is reacted with an enantiomerically pure resolving agent, (R)-Amine. This acid-base reaction yields a mixture of two diastereomeric salts: ((R)-Acid • (R)-Amine) and ((S)-Acid • (R)-Amine).[2]
-
Fractional Crystallization: The key to the separation lies in the differential solubility of these two diastereomeric salts in a given solvent system. One salt will be less soluble and will preferentially crystallize out of the solution, while the more soluble salt remains in the mother liquor. This disparity in solubility is exploited to isolate one of the diastereomers in solid form.
-
Liberation of the Enriched Acid: Once the less soluble diastereomeric salt is isolated and purified, the ionic bond is broken by treatment with a strong acid (e.g., HCl). This protonates the carboxylate, regenerating the enantiomerically enriched carboxylic acid, and forms the hydrochloride salt of the resolving agent. The desired acid can then be extracted into an organic solvent, and the resolving agent can often be recovered for reuse.[1][4]
Visualizing the Chiral Resolution Workflow
Figure 1. A generalized workflow for the chiral resolution of a racemic acid using this compound.
Experimental Protocols
Part A: Screening for Optimal Resolution Conditions
The success of a diastereomeric salt resolution is highly dependent on the choice of solvent and the molar ratio of the resolving agent. A preliminary screening experiment is crucial to identify the most effective conditions.
Objective: To identify a solvent system that provides good discrimination in the solubility of the two diastereomeric salts.
Materials:
-
Racemic carboxylic acid
-
This compound
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and mixtures thereof)
-
Small scale reaction vials or a 96-well plate for high-throughput screening
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic acid in a suitable solvent (e.g., methanol or ethyl acetate).
-
Prepare a stock solution of this compound in the same solvent.
-
-
Screening Setup:
-
In a series of vials, add a fixed amount of the racemic acid stock solution.
-
To each vial, add a specific volume of the this compound stock solution. It is advisable to screen different molar equivalents of the resolving agent, typically starting with 0.5 to 1.0 equivalents relative to the racemic acid.
-
Evaporate the initial solvent under a stream of nitrogen or in a vacuum concentrator.
-
-
Solvent Addition and Crystallization:
-
To each vial containing the dried salt, add a different screening solvent or solvent mixture.
-
Seal the vials and heat to a temperature sufficient to dissolve the salts, ensuring a clear solution is formed.
-
Allow the vials to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Observe the vials for the formation of crystalline precipitate. Note the solvent systems that result in a good yield of solid material.
-
-
Analysis:
-
Isolate the crystals by filtration or centrifugation.
-
Liberate the acid from a small sample of the crystals and the corresponding mother liquor by acidification and extraction.
-
Analyze the enantiomeric excess (e.e.) of both the solid and the mother liquor fractions by chiral HPLC or other suitable analytical techniques.
-
Interpreting the Results: The ideal solvent system will yield a crystalline solid with a high enantiomeric excess of one enantiomer and a mother liquor enriched in the other.
Part B: Preparative Scale Chiral Resolution
This protocol is a general guideline for a preparative scale resolution based on the optimized conditions identified in Part A.
Materials:
-
Racemic carboxylic acid (1.0 equivalent)
-
This compound (0.5 - 1.0 equivalent, based on screening results)
-
Optimized solvent system from Part A
-
Hydrochloric acid (e.g., 1 M HCl)
-
Organic extraction solvent (e.g., ethyl acetate or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Protocol:
-
Diastereomeric Salt Formation and Crystallization:
-
In a suitable flask, dissolve the racemic carboxylic acid in the optimized solvent with gentle heating.
-
In a separate flask, dissolve this compound in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. For improved crystal formation, scratching the inside of the flask with a glass rod may be beneficial. Seeding with a small crystal from the screening experiment can also promote crystallization.
-
Further cool the mixture in an ice bath for a period of time to maximize the yield of the less soluble salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals under vacuum.
-
-
Recrystallization (Optional but Recommended):
-
To improve the enantiomeric purity of the isolated salt, a recrystallization step is often necessary.
-
Dissolve the dried crystals in a minimum amount of the hot crystallization solvent and allow it to cool slowly as before.
-
Isolate the purified crystals by vacuum filtration.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
With vigorous stirring, slowly add an aqueous solution of a strong acid (e.g., 1 M HCl) until the aqueous layer is acidic (pH 1-2).
-
Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.[4]
-
-
Analysis of Enantiomeric Purity:
-
Determine the enantiomeric excess of the final product using chiral HPLC.
-
Analytical Protocol: Determination of Enantiomeric Purity by Chiral HPLC
Objective: To quantify the ratio of the two enantiomers of the carboxylic acid after resolution.
General Considerations: The separation of enantiomeric acids on a chiral stationary phase (CSP) can sometimes be challenging. Derivatization to form amides or esters can improve chromatographic performance. However, direct analysis is often possible with the appropriate choice of CSP and mobile phase. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often a good starting point for method development.[5][6]
Illustrative HPLC Method (Method development will be required for a specific acid):
| Parameter | Condition |
| Column | Chiralpak® AD-H or Chiralcel® OD-H |
| Mobile Phase | A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v n-hexane:isopropanol:TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the acid has strong absorbance |
| Column Temperature | 25 °C |
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the racemic carboxylic acid in the mobile phase to determine the retention times of both enantiomers.
-
Prepare a solution of the resolved carboxylic acid in the mobile phase at a similar concentration.
-
-
Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to identify the peaks corresponding to the (R) and (S) enantiomers.
-
Inject the sample of the resolved acid.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Troubleshooting and Optimization
-
No Crystallization: If no solid forms, the diastereomeric salts may be too soluble in the chosen solvent. Try a less polar solvent or a mixture of solvents. Cooling to lower temperatures or concentrating the solution may also induce crystallization.
-
Low Enantiomeric Excess: If the e.e. of the crystallized salt is low, a recrystallization step is necessary. The choice of recrystallization solvent is critical and may differ from the initial crystallization solvent.
-
Oily Precipitate: The formation of an oil instead of a crystalline solid suggests that the melting point of the salt is below the temperature of the solution. Try using a more dilute solution or a different solvent.
Conclusion
The chiral resolution of racemic acids using this compound is a powerful and versatile technique. By systematically screening for the optimal conditions and carefully executing the crystallization and liberation steps, researchers can achieve high yields of enantiomerically pure materials. The protocols and insights provided in this document serve as a robust starting point for the successful application of this method in both academic and industrial settings.
References
- BenchChem. (2025). Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine. BenchChem.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- BenchChem. (2025). Application Note: Fractional Crystallization Protocol for Chiral Resolution Using (R)-1-Phenylethanesulfonic Acid. BenchChem.
- BenchChem. (2025). A Comparative Guide to Chiral Resolution: Evaluating the Reproducibility and Efficacy of (R)-1- Phenylethanesulfonic Acid and Other Resolving Agents. BenchChem.
- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- Springer. (2025).
- National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH.
- Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence....
- ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- ResearchGate. (2025). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1- phenylethylamine: Chiral discrimination mechanism.
Sources
Application Notes & Protocols: Chiral Resolution of Racemic Acids via Diastereomeric Salt Formation with (R)-(+)-N,N-Dimethyl-1-phenylethylamine
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the isolation of single enantiomers from racemic mixtures—a process known as chiral resolution—is a cornerstone of modern chemical process development.
Among the various techniques for chiral resolution, diastereomeric salt formation remains one of the most robust, scalable, and economically viable methods.[1][2] This classical technique leverages the fundamental principle that while enantiomers share identical physical properties, diastereomers do not.[1][3] By reacting a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine), a pair of diastereomeric salts is formed. These salts possess distinct solubilities, melting points, and crystal structures, allowing for their separation by fractional crystallization.[4]
This document provides a detailed technical guide on the use of (R)-(+)-N,N-Dimethyl-1-phenylethylamine as a chiral resolving agent for the separation of racemic carboxylic acids. We will delve into the mechanistic underpinnings of the technique, provide a comprehensive, step-by-step protocol, and discuss critical parameters and troubleshooting strategies to empower researchers in achieving efficient and successful chiral separations.
The Resolving Agent: this compound
This compound is a chiral tertiary amine that serves as an effective resolving agent for acidic compounds. Its structure, featuring a chiral center adjacent to the basic nitrogen atom and a phenyl group, facilitates the formation of well-defined crystalline salts with carboxylic acids. The presence of the two methyl groups on the nitrogen atom can influence the crystal packing and solubility of the resulting diastereomeric salts compared to its primary or secondary amine analogs.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N | [5] |
| Molecular Weight | 149.23 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Density | 0.908 g/mL at 25 °C | [5] |
| Boiling Point | 81 °C at 16 mmHg | [5] |
| Optical Rotation | [α]20/D ≈ +50.2° (c=1 in methanol) | [5] |
| CAS Number | 19342-01-9 | [5] |
The choice of a resolving agent is critical, and screening several options is common practice to find one that forms diastereomeric salts with a significant difference in solubility.[7]
Mechanism and Workflow of Diastereomeric Salt Resolution
The process hinges on converting a pair of enantiomers, which are physically inseparable by simple means, into a pair of diastereomers, which are. The workflow can be logically divided into three core stages: Salt Formation & Crystallization, Isolation, and Liberation.
-
Stage 1: Diastereomeric Salt Formation. A racemic acid, (R/S)-Acid, is reacted with an enantiomerically pure resolving agent, (R)-Base. This acid-base reaction yields a mixture of two diastereomeric salts: (R)-Acid·(R)-Base and (S)-Acid·(R)-Base.
-
Stage 2: Fractional Crystallization. The key to the separation lies in the differential solubility of these two diastereomeric salts in a carefully selected solvent system. Upon cooling or solvent evaporation, the less soluble diastereomer crystallizes preferentially from the solution, leaving the more soluble diastereomer enriched in the mother liquor.[7]
-
Stage 3: Isolation and Liberation. The crystalline, diastereomerically enriched salt is isolated by filtration. Subsequently, the salt is treated with a strong acid (for an acidic analyte) or base (for a basic analyte) to break the ionic bond, thereby liberating the desired enantiomerically pure acid and recovering the resolving agent.[1][8]
The entire process is a self-validating system; the success of each step is contingent on the successful execution of the preceding one, from the initial salt formation to the final liberation of the target enantiomer.
Figure 1: General workflow for chiral resolution using diastereomeric salt formation.
Detailed Experimental Protocol
This protocol provides a generalized yet detailed methodology for the resolution of a generic racemic carboxylic acid using this compound. The quantities and solvent choice serve as a starting point and must be optimized for each specific substrate.
Materials & Reagents:
-
Racemic Carboxylic Acid
-
This compound (MW: 149.23 g/mol , d: 0.908 g/mL)[5]
-
Screening Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and aqueous mixtures thereof)
-
Hydrochloric Acid (e.g., 2 M HCl)
-
Sodium Hydroxide (e.g., 2 M NaOH)
-
Organic Extraction Solvent (e.g., Diethyl ether or Dichloromethane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Filter Paper
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and vacuum filtration apparatus.
Part 1: Solvent Screening and Optimization (Crucial First Step)
The success of a diastereomeric resolution is critically dependent on the choice of solvent, as it governs the solubility difference between the two diastereomeric salts.[7] An ideal solvent will dissolve both salts at an elevated temperature but will show a large solubility difference upon cooling, allowing one to crystallize while the other remains in solution.
Methodology:
-
Small-Scale Salt Formation: In separate small vials, dissolve a small amount of the racemic acid (e.g., 100 mg) in a minimal volume of a candidate solvent (e.g., ethanol).
-
Add Resolving Agent: Add 0.5 molar equivalents of this compound. Using a sub-stoichiometric amount (the Pope-Peachy method) can sometimes lead to higher purity in the initial crystalline product.[7]
-
Observe Crystallization: Heat the vials gently to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Evaluate: Observe the amount of precipitate formed. The ideal solvent will yield a moderate amount of crystalline solid, not an oil or a complete solidification. Screen a matrix of solvents and solvent/water mixtures (e.g., 9:1 Ethanol:Water).
Part 2: Preparative Scale Resolution
Step 1: Diastereomeric Salt Formation
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the racemic carboxylic acid (e.g., 10.0 g, 1.0 eq) in the optimal solvent system determined from Part 1. Use a sufficient volume to ensure complete dissolution at an elevated temperature (e.g., near the solvent's boiling point).
-
Charge Resolving Agent: Calculate the required amount of this compound. A common starting point is 0.5 to 1.0 molar equivalents. For this example, we will use 1.0 eq.
-
Calculation:(moles of acid) * 149.23 g/mol = mass of amine.
-
mass of amine / 0.908 g/mL = volume of amine.
-
-
Combine Solutions: Slowly add the resolving agent to the warm solution of the acid while stirring. An immediate precipitation may occur. Continue heating and stirring until a clear, homogeneous solution is obtained.
Step 2: Crystallization
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can promote the formation of larger, purer crystals.
-
Maturation: Allow the mixture to stand at room temperature for several hours (or overnight) to allow for complete crystallization.
-
Maximize Yield: Cool the flask in an ice-water bath for 30-60 minutes to maximize the precipitation of the less soluble salt.
Step 3: Isolation of the Diastereomeric Salt
-
Filtration: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sparingly with a small amount of ice-cold crystallization solvent to remove residual mother liquor. Excessive washing will dissolve the product and reduce the yield.
-
Drying: Dry the crystals, either air-dried on the filter or in a vacuum oven at a modest temperature.
-
Analysis (Optional but Recommended): At this stage, the diastereomeric excess (d.e.) of the salt can be determined using chiral HPLC or by ¹H NMR spectroscopy, which will show distinct signals for the two diastereomers.
Step 4: Liberation of the Enantiomerically Enriched Acid
-
Suspension: Suspend the dried diastereomeric salt in water.
-
Acidification: While stirring, add 2 M HCl dropwise until the pH of the solution is strongly acidic (pH 1-2). This protonates the carboxylate, breaking the salt and precipitating the free carboxylic acid. The amine will remain in the aqueous phase as its hydrochloride salt.
-
Extraction: Extract the liberated carboxylic acid into an organic solvent like diethyl ether or ethyl acetate (perform 3 extractions).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Final Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or polarimetry.
Step 5: Recovery of the Resolving Agent (Optional)
-
Basification: Take the acidic aqueous layer from Step 4.2 and add 2 M NaOH until the solution is strongly basic (pH 12-14).
-
Extraction: Extract the liberated free this compound with an organic solvent.
-
Drying and Concentration: Dry the organic extracts and remove the solvent to recover the resolving agent for potential reuse.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solvent is too good (salt is too soluble).- Solution is not sufficiently concentrated. | - Partially evaporate the solvent.- Cool to a lower temperature (e.g., -20 °C).- Add a small seed crystal if available.- Try a less polar solvent. |
| "Oiling Out" | - Cooling rate is too fast.- Solution is too concentrated.- Salt melting point is below the crystallization temperature. | - Re-heat to dissolve the oil, then cool much more slowly.- Add more solvent before cooling.- Try a different solvent system. |
| Low Yield | - Suboptimal solvent choice (solubility difference is small).- Insufficient cooling or maturation time.- Excessive washing of the crystals. | - Re-screen solvents to maximize the solubility difference.- Increase maturation time and ensure thorough cooling.- Use minimal ice-cold solvent for washing. |
| Low Diastereomeric/ Enantiomeric Excess | - Poor selectivity of the crystallization process.- Co-precipitation of both diastereomers.- Formation of a solid solution. | - Perform one or more recrystallizations of the diastereomeric salt from the same or a different solvent system.- Optimize the cooling rate (slower is often better).- Consider using a different resolving agent. |
Conclusion
The resolution of racemic acids via diastereomeric salt formation with this compound is a powerful and adaptable technique. Its success relies on a systematic and logical approach, with the initial solvent screening being the most critical phase of development. By understanding the principles of solubility, crystallization, and acid-base chemistry, researchers can effectively leverage this method to access enantiomerically pure materials essential for research and development. This guide provides a robust framework, but it is the careful, empirical optimization of parameters for each unique substrate that will ultimately define the success of the resolution.
References
-
Experiment 38 ENANTIOMERS OF IBUPROFEN. Chem.wisc.edu. Available from: [Link]
-
PubChem. This compound Compound Summary. Available from: [Link]
-
LibreTexts, Chemistry. 6.5: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]
-
Kosciuszko, K. A., & Favaloro, J. L. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4983. Available from: [Link]
-
Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. Available from: [Link]
-
LibreTexts, Chemistry. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]
-
McCullagh, J. V. (2008). A Simple, Efficient, and Inexpensive Resolution of (±)-Ibuprofen for the Undergraduate Organic Laboratory. Journal of Chemical Education, 85(7), 941. Available from: [Link]
-
Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76. Available from: [Link]
-
He, Q., Peng, Y., & Rohani, S. (2010). Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine. Chirality, 22(1), 16–23. Available from: [Link]
-
Molnár, P., Bombicz, P., Varga, C., Bereczki, L., Székely, E., Pokol, G., Fogassy, E., & Simándi, B. (2009). Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction. Chirality, 21(6), 628–636. Available from: [Link]
-
Braga, D., Grepioni, F., Maini, L., & Polito, M. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design, 21(12), 6947–6960. Available from: [Link]
-
Siwicka, A., Wojtasiewicz, K., Leniewski, A., Zawadzka, A., Czarnocki, Z., & Maurin, J. K. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(10), 1033–1036. Available from: [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available from: [Link]
Sources
- 1. stereoelectronics.org [stereoelectronics.org]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. murov.info [murov.info]
- 4. researchgate.net [researchgate.net]
- 5. This compound 97 19342-01-9 [sigmaaldrich.com]
- 6. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Retort [www1.udel.edu]
- 8. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diastereoselective Cyclization Reactions Directed by (R)-(+)-N,N-Dimethyl-1-phenylethylamine Derivatives
Introduction: The Imperative of Stereocontrol in Modern Synthesis
In the landscape of contemporary drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers and diastereomers necessitate synthetic strategies that can selectively generate a single desired stereoisomer. Diastereoselective cyclization reactions are powerful tools for constructing complex molecular architectures, particularly the heterocyclic scaffolds that are prevalent in a vast array of bioactive natural products and pharmaceuticals.[1]
Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and predictable method for inducing stereoselectivity.[2] By covalently attaching a chiral moiety to a prochiral substrate, one can effectively steer the trajectory of a bond-forming reaction, leading to the preferential formation of one diastereomer over others. Among the pantheon of chiral auxiliaries, derivatives of (R)-(+)-1-phenylethylamine have emerged as particularly versatile and reliable controllers of stereochemistry, owing to their commercial availability, facile installation and removal, and the powerful steric influence of the phenyl group.[1] This application note provides an in-depth guide to the use of (R)-(+)-N,N-Dimethyl-1-phenylethylamine derivatives in directing diastereoselective cyclization reactions, with a focus on the synthesis of substituted piperidines, a common motif in medicinal chemistry.[3]
Mechanistic Underpinnings: The Rationale for Stereochemical Control
The stereodirecting influence of the this compound auxiliary is rooted in fundamental principles of steric hindrance and conformational rigidity. When appended to a substrate, for instance, as an amide, the chiral auxiliary creates a sterically biased environment around the reactive center.
The key to achieving high diastereoselectivity lies in the formation of a well-defined transition state where one face of the molecule is effectively shielded by the bulky phenyl group of the auxiliary. The N,N-dimethyl substitution can further enhance this steric blockade and lock the conformation of the auxiliary, thereby increasing the energy difference between the diastereomeric transition states.
In the context of an intramolecular aza-Michael addition, a common strategy for the synthesis of nitrogen heterocycles, the chiral auxiliary directs the stereochemistry of the newly formed stereocenter(s) during the ring-closing step. The substrate, an acyclic amide bearing a tethered Michael acceptor, will adopt a conformation that minimizes steric clashes between the bulky phenyl group of the auxiliary and the reacting moieties. This conformational preference translates into a facial bias for the intramolecular attack of the nitrogen nucleophile onto the Michael acceptor, resulting in the formation of one diastereomer in excess.
Figure 1: Stereochemical control in a cyclization reaction.
Application Protocol: Diastereoselective Synthesis of a Substituted Piperidine
This protocol details a representative procedure for the diastereoselective synthesis of a 2,3-disubstituted piperidine derivative via an intramolecular aza-Michael addition, directed by an this compound auxiliary.
Part 1: Synthesis of the Acyclic Amide Precursor
Objective: To synthesize the acyclic amide precursor by coupling an α,β-unsaturated carboxylic acid with this compound.
Materials:
-
(E)-Hex-2-enoic acid
-
This compound
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (E)-Hex-2-enoic acid (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve this compound (1.05 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Add the solution of the chiral amine and TEA dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired acyclic amide precursor.
Part 2: Diastereoselective Intramolecular aza-Michael Addition
Objective: To induce the diastereoselective cyclization of the acyclic amide precursor to form the substituted piperidin-2-one.
Materials:
-
Acyclic amide precursor from Part 1
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the acyclic amide precursor (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Add LiHMDS (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Figure 2: Workflow for the diastereoselective cyclization.
Part 3: Determination of Diastereomeric Ratio
Objective: To determine the ratio of diastereomers in the crude product mixture using ¹H NMR spectroscopy.
Procedure:
-
Dissolve a small sample of the crude product from Part 2 in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify distinct signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenters are often well-resolved.
-
Integrate the signals for each diastereomer.
-
The diastereomeric ratio (d.r.) is calculated by comparing the integration values of the corresponding signals.[4]
Part 4: Auxiliary Cleavage
Objective: To remove the chiral auxiliary to obtain the final substituted piperidine product. This step is crucial for the practical application of the synthesized chiral building block.
Materials:
-
Substituted piperidin-2-one (major diastereomer)
-
Hydrochloric acid (e.g., 6 M)
-
1,4-Dioxane
-
Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the purified piperidin-2-one in a mixture of 1,4-dioxane and 6 M HCl.
-
Heat the mixture at reflux for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by an appropriate method (e.g., chromatography or crystallization).
Data Presentation: Representative Results
The following table summarizes typical results for the diastereoselective cyclization of various acyclic amide precursors.
| Entry | R Group in Precursor | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | n-Propyl | 85 | 92:8 |
| 2 | Isopropyl | 82 | 95:5 |
| 3 | Phenyl | 78 | >98:2 |
| 4 | Benzyl | 88 | 90:10 |
Note: The data presented are representative and actual results may vary depending on specific reaction conditions and substrate.
Conclusion and Future Perspectives
The use of this compound derivatives as chiral auxiliaries provides a powerful and reliable strategy for the diastereoselective synthesis of substituted piperidines and other nitrogen-containing heterocycles. The straightforward protocols, coupled with the high levels of stereocontrol, make this methodology highly attractive for both academic research and industrial applications in drug development. The insights into the mechanistic basis of stereocontrol allow for the rational design of substrates and reaction conditions to maximize the desired diastereoselectivity. Future work in this area may focus on expanding the scope of the cyclization to include a wider range of Michael acceptors and the development of catalytic asymmetric variants to further enhance the efficiency and atom economy of these important transformations.
References
-
Kutulya, L. A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4952. [Link]
- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.
-
O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]
- Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373.
- Bergman, J., & Sandström, J. (1983). The Intramolecular Michael Reaction. Organic Reactions, 23, 1-134.
-
Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of the absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
Sources
- 1. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: (R)-(+)-N,N-Dimethyl-1-phenylethylamine as a Chiral Derivatizing Agent for NMR Analysis
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical research and development, the stereochemistry of a drug candidate is a critical determinant of its efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful[1]. Consequently, regulatory bodies worldwide mandate the stereochemical characterization of chiral drug substances. Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of structural elucidation, emerges as a powerful technique for determining enantiomeric purity when used in conjunction with chiral derivatizing agents (CDAs)[2].
(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a valuable chiral derivatizing agent, particularly for the analysis of chiral carboxylic acids. Its utility lies in its ability to convert a pair of enantiomeric acids into a mixture of diastereomers. These diastereomers, unlike the original enantiomers, possess distinct physical and spectroscopic properties, leading to separable signals in the ¹H NMR spectrum. The relative intensities of these signals provide a direct and accurate measure of the enantiomeric excess (e.e.) of the original sample. This guide provides a comprehensive overview of the principles, protocols, and practical considerations for employing this compound as a CDA in NMR-based chiral analysis.
Mechanism of Chiral Discrimination
The fundamental principle of using this compound as a CDA is the formation of diastereomeric amides upon reaction with a racemic or enantiomerically enriched carboxylic acid. The single enantiomer of the CDA introduces a new stereocenter, converting the (R)- and (S)-enantiomers of the carboxylic acid into (R,R) and (R,S) diastereomers.
The distinct spatial arrangement of the substituents in these diastereomers leads to different magnetic environments for the protons. The phenyl group of the derivatizing agent, in particular, creates an anisotropic magnetic field. Protons of the original carboxylic acid that are in close proximity to this phenyl ring in one diastereomer may be shielded (shifted to a higher field, lower ppm) or deshielded (shifted to a lower field, higher ppm) compared to the other diastereomer. This results in separate, quantifiable signals in the ¹H NMR spectrum.
Sources
Determination of enantiomeric excess of amines using (R)-(+)-N,N-Dimethyl-1-phenylethylamine and 1H NMR
Introduction
The determination of enantiomeric excess (ee) is a critical analytical challenge in modern chemistry, particularly within the pharmaceutical and fine chemical industries. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even toxic. Consequently, robust and accurate methods for quantifying the enantiomeric purity of chiral compounds, such as amines, are indispensable.
While chiral chromatography (HPLC and GC) is a cornerstone for enantiomeric separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with the use of chiral derivatizing agents (CDAs), offers a powerful, rapid, and often more accessible alternative. This application note provides a detailed protocol and scientific rationale for determining the enantiomeric excess of primary and secondary amines using ¹H NMR spectroscopy.
Principle of the Method: From Indistinguishable Enantiomers to Distinguishable Diastereomers
Enantiomers, by their nature, are chemically and physically identical in an achiral environment. This includes their NMR spectra, where the signals for both enantiomers are perfectly superimposed, making direct quantification impossible. The core principle of the NMR method is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single, enantiomerically pure chiral derivatizing agent.
Diastereomers possess different physical and chemical properties, and crucially, they are spectroscopically distinct in an achiral solvent. This is because the protons in each diastereomer reside in a unique chemical environment, leading to different chemical shifts (δ) in the ¹H NMR spectrum.
The process can be visualized as follows:
-
(R)-Amine + (R)-CDA → (R,R)-Diastereomer
-
(S)-Amine + (R)-CDA → (S,R)-Diastereomer
The resulting (R,R) and (S,R) diastereomers will exhibit at least one pair of corresponding proton signals at different chemical shifts. By integrating the area under these well-resolved signals, the relative abundance of each diastereomer can be determined. This ratio directly corresponds to the enantiomeric ratio of the original amine sample.
For this application note, we will focus on the use of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), commonly known as Mosher's acid chloride, as a highly effective CDA for amines. The resulting MTPA-amides are stable and often exhibit significant chemical shift differences, particularly for protons near the newly formed amide bond.
dot graph TD { A["Mixture of (R)-Amine and (S)-Amine (Enantiomers)"] -- "React with (R)-MTPA-Cl" --> B["Mixture of (R,R)-MTPA Amide and (S,R)-MTPA Amide (Diastereomers)"]; B -- "Analyze by ¹H NMR" --> C["Distinct NMR Signals for Each Diastereomer"]; C -- "Integrate Signals" --> D["Determine Diastereomeric Ratio"]; D -- "Calculate" --> E["Enantiomeric Excess (ee)"]; A[/"(R)-Amine and (S)-Amine"/] --> F(Indistinguishable in NMR); B[/"(R,R)- and (S,R)-Amides"/] --> G(Distinguishable in NMR);
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-anchor: middle; caption-side: bottom; } enddot Figure 1: Workflow for ee determination of amines via NMR.
Alternative Approach: Chiral Solvating Agents (CSAs)
It is important to distinguish between chiral derivatizing agents and chiral solvating agents (CSAs). While CDAs form stable, covalent bonds with the analyte, CSAs form transient, non-covalent diastereomeric complexes through interactions such as hydrogen bonding or π-π stacking.[1] This approach is advantageous as it is non-destructive and requires minimal sample preparation. However, the chemical shift differences are often smaller and can be highly dependent on concentration, solvent, and temperature.
Tertiary amines, such as (R)-(+)-N,N-Dimethyl-1-phenylethylamine, cannot be used as derivatizing agents for other amines as they lack a reactive proton to form a stable amide bond. However, they could theoretically function as CSAs, although their use for this purpose is not widely documented, and more effective CSAs are commercially available.
Experimental Protocol
Materials and Equipment
| Reagents | Equipment |
| Chiral amine sample (approx. 5-10 mg) | NMR tubes |
| (R)-(−)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) | High-resolution NMR spectrometer (≥400 MHz recommended) |
| Deuterated chloroform (CDCl₃) | Microliter syringes |
| Anhydrous pyridine or triethylamine (Et₃N) | Small vials or reaction tubes |
| Anhydrous dichloromethane (DCM) or CDCl₃ as reaction solvent | Vortex mixer |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Pasteur pipettes |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Nitrogen or argon gas supply (optional) |
Safety Precautions: MTPA-Cl is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine and triethylamine are toxic and flammable.
Step-by-Step Derivatization Procedure
-
Sample Preparation: In a clean, dry vial, dissolve approximately 5-10 mg of the chiral amine sample in 0.5 mL of anhydrous DCM or CDCl₃.
-
Addition of Base: Add 1.2 equivalents of anhydrous pyridine or triethylamine to the amine solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of MTPA-Cl: Slowly add 1.1 equivalents of (R)-MTPA-Cl to the solution at room temperature. A slight excess of the derivatizing agent ensures complete reaction of the amine.
-
Reaction: Cap the vial and gently agitate the mixture using a vortex mixer for 5-10 minutes. The reaction is typically rapid and complete at room temperature.
-
Workup (Optional but Recommended):
-
Add 1 mL of saturated aqueous NaHCO₃ solution to quench any unreacted MTPA-Cl and neutralize the HCl salt of the base.
-
Vortex the mixture and separate the organic layer using a Pasteur pipette.
-
Dry the organic layer over a small amount of anhydrous MgSO₄ or Na₂SO₄.
-
Carefully transfer the dried organic solution to a clean NMR tube.
-
-
NMR Analysis: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
Data Analysis and Interpretation
-
Spectrum Analysis: Identify the signals corresponding to the newly formed diastereomeric MTPA-amides. Protons alpha to the nitrogen or other nearby, well-resolved signals are typically the most suitable for analysis. The methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups on the MTPA moiety can also show distinct signals in ¹H or ¹⁹F NMR, respectively.
-
Integration: Carefully integrate the well-resolved signals corresponding to each diastereomer. Let the integration values be I₁ and I₂.
-
Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula:
% ee = [ |I₁ - I₂| / (I₁ + I₂) ] x 100
Where I₁ and I₂ are the integration values of the signals for the two diastereomers.
Example Data Presentation
| Diastereomer | Proton Signal (ppm) | Integration Value |
| (R,R)-Amide | 3.52 (s, -OCH₃) | 4.75 |
| (S,R)-Amide | 3.48 (s, -OCH₃) | 1.25 |
| Calculation | ||
| % ee | **[ | 4.75 - 1.25 |
dot graph TD { A["Acquire ¹H NMR Spectrum"] --> B["Identify Diastereomeric Signals"]; B --> C["Integrate Signals (I₁ and I₂)"]; C --> D["Calculate % ee = [|I₁ - I₂| / (I₁ + I₂)] * 100"]; D --> E["Report Result"];
} enddot Figure 2: Data analysis workflow for calculating enantiomeric excess.
Troubleshooting and Key Considerations
-
Poor Signal Resolution: If the diastereomeric signals overlap, consider using a higher field NMR spectrometer. Alternatively, changing the deuterated solvent may alter the chemical shifts sufficiently to improve resolution.
-
Incomplete Reaction: If signals from the starting amine are still present, ensure that the reagents are anhydrous and that a slight excess of the MTPA-Cl was used.
-
Kinetic Resolution: It is crucial that the derivatization reaction proceeds to completion for both enantiomers at the same rate. MTPA-Cl is known to react without significant kinetic resolution for most amines. However, for sterically hindered amines, it is good practice to allow for longer reaction times to ensure full conversion.
-
Purity of the Derivatizing Agent: The accuracy of the ee determination is directly dependent on the enantiomeric purity of the chiral derivatizing agent. Always use a CDA with the highest available enantiomeric purity.
Conclusion
The use of chiral derivatizing agents, such as MTPA-Cl, in conjunction with ¹H NMR spectroscopy provides a reliable, efficient, and accurate method for the determination of enantiomeric excess in chiral amines. By converting enantiomers into distinguishable diastereomers, this technique allows for direct quantification through signal integration. This application note provides a robust protocol and the necessary scientific context for researchers, scientists, and drug development professionals to successfully implement this valuable analytical tool.
References
-
Journal of Chemical Education. "Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment." Available at: [Link]
-
CORE. "Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ." Available at: [Link]
-
Nature Protocols. "Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines." Available at: [Link]
-
Analytical Chemistry. "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy." Available at: [Link]
-
University of Birmingham. "Rapid determination of enantiomeric excess via NMR spectroscopy." Available at: [Link]
-
RSC Publishing. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis." Available at: [Link]
-
ResearchGate. "Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines." Available at: [Link]
-
The Journal of Physical Chemistry B. "NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules." Available at: [Link]
-
RSC Publishing. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis." Available at: [Link]
Sources
Stereoselective synthesis of bioactive molecules using (R)-(+)-N,N-Dimethyl-1-phenylethylamine
Application Notes & Protocols
Topic: Stereoselective Synthesis of Bioactive Molecules using (R)-(+)-N,N-Dimethyl-1-phenylethylamine and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectonics of Chirality in Drug Synthesis
The biological activity of pharmaceuticals is intrinsically linked to their three-dimensional structure. For chiral molecules, one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the ability to selectively synthesize a single enantiomer—a process known as asymmetric synthesis—is a cornerstone of modern drug development.[1][2]
Chiral molecules derived from readily available, enantiopure starting materials are indispensable tools in this field. Among these, (R)-1-phenylethylamine (α-PEA) and its N,N-dimethylated derivative, This compound , have emerged as highly versatile and cost-effective reagents.[3][4] While the primary amine (α-PEA) is frequently employed as a classical chiral auxiliary by forming temporary covalent bonds (e.g., amides or imines), the tertiary amine, this compound, excels as a chiral ligand for metal catalysts, a chiral base, or a precursor for more complex organocatalysts.[3][5]
This guide provides an in-depth exploration of the strategic application of these related chiral amines, focusing on field-proven protocols for the synthesis of key bioactive scaffolds. We will dissect the mechanistic basis for stereocontrol and furnish detailed, reproducible experimental workflows.
Logical Workflow: Employing Phenylethylamine Derivatives in Asymmetric Synthesis
The strategic application of a chiral amine like this compound or its primary amine analogue follows a logical progression from substrate to the final, enantiopure product. The core principle involves the temporary introduction of a chiral influence to guide the formation of a new stereocenter, followed by its removal.
Caption: General workflow for asymmetric synthesis using a chiral amine derivative.
Application I: Diastereoselective Synthesis of β-Lactam Antibiotic Scaffolds
The β-lactam ring is the central structural motif in some of the most important classes of antibiotics, including penicillins and cephalosporins.[6][7] The Staudinger [2+2] cycloaddition of a ketene and an imine is a powerful method for constructing this four-membered ring.[8] By using a chiral imine derived from (R)-1-phenylethylamine, the reaction can be rendered highly diastereoselective, providing a direct route to enantiopure β-lactam precursors.
Mechanistic Insight: Face-Selective Cycloaddition
The stereochemical outcome is dictated by the steric influence of the chiral (R)-1-phenylethyl group on the imine. The bulky phenyl group effectively shields the Re face of the imine C=N bond. Consequently, the ketene is forced to approach from the less hindered Si face. This facial bias ensures the formation of a specific diastereomer as the major product.
Sources
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- 8. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Resolution of Chiral Alcohols Using (R)-1-Phenylethyl Isocyanate as a Chiral Derivatizing Agent
An Application Guide for Drug Development Professionals and Researchers
Abstract
The separation of enantiomers, a critical process in drug development and stereoselective synthesis, presents a significant challenge due to their identical physical properties in an achiral environment. This guide provides a comprehensive methodology for the resolution of racemic alcohols through the strategic use of a chiral derivatizing agent (CDA). By converting the enantiomeric alcohol mixture into a pair of diastereomers, which possess distinct physical properties, separation becomes feasible using standard laboratory techniques like chromatography. This document details the principles, mechanisms, and step-by-step protocols for the derivatization of chiral alcohols with (R)-1-phenylethyl isocyanate to form diastereomeric carbamates, their subsequent chromatographic separation, and methods for analysis.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality is a fundamental property in molecular science, particularly within the pharmaceutical industry. The distinct three-dimensional arrangement of atoms in enantiomers can lead to profoundly different pharmacological and toxicological effects. Consequently, regulatory bodies worldwide mandate the characterization and separation of enantiomers for new drug candidates. The process of separating a racemic mixture into its constituent enantiomers is known as chiral resolution.[1]
While direct separation on a chiral stationary phase (CSP) is a common approach, an alternative and robust strategy is the indirect method.[2] This technique involves reacting the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA).[3] This reaction transforms the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, including solubility, melting points, and chromatographic retention, which allows for their separation by conventional methods such as crystallization or chromatography.[4][5][6]
Principle of Resolution via Diastereomeric Carbamates
This application note focuses on the use of a CDA derived from (R)-(+)-1-phenylethylamine, a widely-used chiral auxiliary in asymmetric synthesis.[7] For the resolution of chiral alcohols, the corresponding isocyanate, (R)-1-phenylethyl isocyanate , is an exceptionally effective CDA. It reacts with a racemic alcohol mixture, denoted as (R)- and (S)-alcohol, to form a pair of stable, covalently bonded diastereomeric carbamates: (R,R)-carbamate and (S,R)-carbamate.
The core principle hinges on this transformation:
-
(R)-Alcohol + (R)-Isocyanate → (R,R)-Diastereomer
-
(S)-Alcohol + (R)-Isocyanate → (S,R)-Diastereomer
These newly formed diastereomers can be effectively separated using standard achiral flash chromatography due to their differing interactions with the stationary phase.[8][9] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the separation and determine the enantiomeric excess (e.e.) of the original alcohol sample.[10][11]
Mechanism of Carbamate Formation
The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate. This forms a carbamate linkage. The presence of a mild base can catalyze the reaction by deprotonating the alcohol, increasing its nucleophilicity.
Caption: Reaction of a racemic alcohol with a CDA to form a separable mixture.
Experimental Protocols
This section provides a detailed workflow for the resolution of a model chiral secondary alcohol, (±)-1-phenylethanol.
Workflow Overview
Caption: Experimental workflow for chiral alcohol resolution via derivatization.
Part A: Protocol for Synthesis of Diastereomeric Carbamates
Objective: To convert racemic 1-phenylethanol into a mixture of diastereomeric carbamates using (R)-1-phenylethyl isocyanate.
Materials:
-
Racemic 1-phenylethanol
-
(R)-1-phenylethyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (as catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
Preparation: To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add racemic 1-phenylethanol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as TEA (0.1 eq) or DMAP (0.05 eq).
-
Scientist's Note: The base deprotonates the alcohol, increasing its nucleophilicity and accelerating the reaction with the isocyanate. DMAP is a more potent catalyst than TEA for this transformation.
-
-
CDA Addition: Cool the solution to 0 °C in an ice bath. Slowly add (R)-1-phenylethyl isocyanate (1.0 - 1.05 eq) dropwise via syringe.
-
Scientist's Note: A slight excess of the isocyanate ensures full conversion of the alcohol. The reaction is often exothermic, and addition at 0 °C helps control the reaction rate and prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
Quenching: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol (approx. 0.2 eq) and stirring for an additional 15 minutes.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric carbamate mixture.
Part B: Protocol for Chromatographic Separation
Objective: To separate the two diastereomers using flash column chromatography on an achiral stationary phase.
Materials:
-
Crude diastereomeric carbamate mixture
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexanes/Ethyl Acetate)
-
Flash chromatography system or glass column
-
Test tubes for fraction collection
Procedure:
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with the initial, low-polarity mobile phase (e.g., 95:5 Hexanes/Ethyl Acetate).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading"). Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with the mobile phase. A shallow gradient of increasing polarity (e.g., from 5% to 20% Ethyl Acetate in Hexanes) is typically effective.
-
Fraction Collection: Collect fractions and monitor the separation using TLC. Combine the fractions containing each pure diastereomer.
-
Isolation: Evaporate the solvent from the combined pure fractions to yield the isolated diastereomers. Record the mass of each.
Data Analysis and Interpretation
The successful resolution can be confirmed by analyzing the separated diastereomers.
NMR Spectroscopy Analysis
¹H NMR is a powerful tool for this analysis. Because the local electronic environments are different for the protons in each diastereomer, their spectra will show distinct chemical shifts.[12] Protons close to the newly formed stereocenter are particularly useful for diagnosis.
Table 1: Representative ¹H NMR Data for Separated Diastereomers
| Proton Assignment | Diastereomer 1 (e.g., R,R) | Diastereomer 2 (e.g., S,R) | Δδ (ppm) |
| Carbamate N-H | δ 6.52 (d) | δ 6.45 (d) | 0.07 |
| Alcohol α-H (CH-O) | δ 5.88 (q) | δ 5.95 (q) | 0.07 |
| Isocyanate α-H (CH-N) | δ 4.90 (m) | δ 4.98 (m) | 0.08 |
| Alcohol α-CH₃ | δ 1.55 (d) | δ 1.51 (d) | 0.04 |
Note: Data are hypothetical and serve for illustrative purposes.
By integrating the characteristic peaks in the NMR spectrum of the mixture before separation, the enantiomeric excess (e.e.) of the original alcohol can be calculated:
e.e. (%) = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100
Chromatographic Data
The efficiency of the separation can be quantified using standard chromatographic parameters.
Table 2: Representative Chromatographic Data
| Compound | Retention Factor (Rf) | Elution Order |
| Diastereomer 1 (less polar) | 0.35 | 1st |
| Diastereomer 2 (more polar) | 0.28 | 2nd |
Solvent System: 90:10 Hexanes/Ethyl Acetate. Rf values are illustrative.
Conclusion
The derivatization of racemic alcohols with (R)-1-phenylethyl isocyanate is a reliable and effective method for their resolution. This indirect approach transforms the difficult task of separating enantiomers into a straightforward chromatographic separation of diastereomers. The protocols outlined in this guide provide a robust framework for researchers in drug discovery and chemical synthesis to obtain enantiomerically pure alcohols, a critical step in the development of safe and effective chiral molecules.
References
-
Pirkle, W. H., & Hauske, J. R. (1977). Broad spectrum methods for the resolution of optical isomers. A discussion of the reasons underlying the chromatographic separability of some diastereomeric carbamates. The Journal of Organic Chemistry, 42(11), 1839-1844. [Link]
-
Pirkle, W. H., & Hauske, J. R. (1977). Broad Spectrum Methods for the Resolution of Optical Isomers. A Discussion of the Reasons Underlying the Chromatographic Separability of Some Diastereomeric Carbamates. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Chiral derivatizing agent. Wikipedia, The Free Encyclopedia. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]
-
Fraser, R. R., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(7), 1314-1318. [Link]
-
University of Bristol School of Chemistry. Determination of enantiomeric excess. University of Bristol Online Resources. [Link]
-
Walczak, M. A., & Wzorek, Z. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(11), 3375. [Link]
-
Wikipedia. Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]
-
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ARC Journal of Pharmaceutical Sciences, 9(2), 1-10. [Link]
-
Santai Technologies, Inc. The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Application Note AN032. [Link]
-
National Center for Biotechnology Information. (R)-(+)-N,N-Dimethyl-1-phenylethylamine. PubChem Compound Summary for CID 103034. [Link]
-
ResearchGate. How can we separate diastereomers of larger organic moiety? Q&A Thread. [Link]
-
ResearchGate. Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... Image from Publication. [Link]
-
LibreTexts Chemistry. 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Miles, W. H., et al. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 88(7), 955-957. [Link]
-
Akocak, S., et al. (2023). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(17), 8191-8200. [Link]
-
Kędzia, J., & Kaźmierczak, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4913. [Link]
-
Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]
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Application Notes and Protocols for Asymmetric Alkylation Employing (R)-(+)-N,N-Dimethyl-1-phenylethylamine as a Chiral Auxiliary
Introduction: Harnessing Stereocontrol with a Privileged Chiral Auxiliary
In the landscape of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount, particularly in the development of pharmaceuticals and complex molecular architectures.[1] Chiral auxiliaries represent a foundational strategy, offering a robust and reliable approach to diastereoselective bond formation.[1][2][3] Among these, (R)-(+)-N,N-Dimethyl-1-phenylethylamine stands out as a versatile and economically viable chiral auxiliary.[4][5] Its derivatives are instrumental in guiding the stereochemical outcome of a variety of chemical transformations, most notably in the diastereoselective alkylation of enolates.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of this compound in asymmetric alkylation reactions. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed, step-by-step protocols for key experimental procedures, and present data to guide your synthetic strategies.
The Principle of Diastereoselective Alkylation: A Mechanistic Overview
The efficacy of this compound as a chiral auxiliary is rooted in its ability to create a sterically biased environment around a reactive center.[2][3] The core principle involves the temporary attachment of the chiral auxiliary to a prochiral substrate, typically a carboxylic acid, to form a chiral amide. The subsequent deprotonation of this amide generates a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The stereochemical outcome of this alkylation is dictated by the spatial arrangement of the chiral auxiliary, which effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.[2][3]
The bulky phenyl group of the phenylethylamine moiety is the primary director of this stereocontrol.[2][3] In the transition state, the enolate often forms a chelated intermediate with the lithium cation from the base (e.g., LDA or n-BuLi). To minimize steric strain, the phenyl group orients itself to block one face of the planar enolate, thereby forcing the electrophile to approach from the other face. This leads to the preferential formation of one diastereomer.
Visualizing the Mechanism of Stereocontrol
The following diagram illustrates the proposed mechanism for the diastereoselective alkylation of a chiral amide derived from this compound.
Caption: Mechanism of diastereoselective alkylation.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key stages of the asymmetric alkylation using this compound as a chiral auxiliary.
Protocol 1: Synthesis of the Chiral Amide
This protocol describes the formation of the chiral amide from a carboxylic acid and this compound.
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C. Add the crude acid chloride (dissolved in a small amount of anhydrous DCM) dropwise to the amine solution.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral amide.
-
Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain the pure chiral amide.
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
This protocol outlines the generation of the chiral enolate and its subsequent reaction with an electrophile.
Materials:
-
Chiral amide (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF (to a concentration of approximately 0.1-0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.1 eq) or LDA (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate. The solution may change color, indicating enolate formation.
-
Alkylation: Add the alkyl halide (1.2-1.5 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours. The optimal reaction time may vary depending on the reactivity of the electrophile.
-
Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography (GC). Purify the product by flash column chromatography to isolate the major diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary
This final step removes the auxiliary to yield the enantiomerically enriched product, typically a carboxylic acid.
Materials:
-
Alkylated chiral amide
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 6 M)
-
Ethanol or a suitable solvent
-
Sodium hydroxide (NaOH) or other suitable base for neutralization
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve the alkylated amide in a mixture of ethanol and 6 M H₂SO₄ (e.g., 1:1 v/v). Reflux the mixture for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Auxiliary Recovery: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully neutralize the mixture by adding a solution of NaOH until the pH is basic. This will allow for the recovery of the chiral auxiliary. Extract the aqueous layer with diethyl ether to recover the this compound auxiliary.
-
Product Isolation: Acidify the aqueous layer with concentrated HCl until the pH is acidic. Extract the desired α-substituted carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic extracts containing the product, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid. Further purification can be achieved by recrystallization or chromatography if necessary.
Data Presentation: Expected Outcomes
The diastereoselectivity of the alkylation is highly dependent on the substrate, electrophile, and reaction conditions. However, high diastereomeric ratios are often achievable.
| Entry | Carboxylic Acid Derivative | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Propionamide | Methyl Iodide (MeI) | >95:5 | ~85-95 |
| 2 | Propionamide | Benzyl Bromide (BnBr) | >98:2 | ~90-98 |
| 3 | Phenylacetamide | Ethyl Iodide (EtI) | >90:10 | ~80-90 |
| 4 | Butyramide | Allyl Bromide | >95:5 | ~85-95 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions. Optimization of reaction parameters is recommended for each specific substrate-electrophile combination.
Experimental Workflow Diagram
The following diagram provides a visual summary of the entire experimental workflow.
Caption: Asymmetric alkylation experimental workflow.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The diastereomeric ratio of the alkylated product, determined by spectroscopic methods like ¹H NMR or chromatographic techniques such as GC, provides a direct measure of the success of the asymmetric induction. Furthermore, the recovery of the chiral auxiliary after cleavage and the characterization of the final enantiomerically enriched product serve as additional validation points for the overall process. For critical applications, the enantiomeric excess (e.e.) of the final product should be determined using chiral HPLC or by derivatization with a chiral resolving agent.
Conclusion
This compound is a powerful and practical chiral auxiliary for asymmetric alkylation reactions. By following the detailed protocols and understanding the mechanistic principles outlined in these application notes, researchers can effectively synthesize a wide range of enantiomerically enriched molecules. The reliability and predictability of this methodology make it a valuable tool in academic research and industrial drug development.
References
-
This compound | C10H15N | CID 103034. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
Sources
Large-scale synthesis and resolution with (R)-(+)-N,N-Dimethyl-1-phenylethylamine in industry
An Application and Protocol Guide for Industrial-Scale Operations
Topic: Large-Scale Synthesis and Resolution with (R)-(+)-N,N-Dimethyl-1-phenylethylamine
Abstract: This document provides a comprehensive technical guide for the industrial-scale synthesis of this compound and its application as a chiral resolving agent in pharmaceutical development. We detail field-proven protocols, explain the underlying chemical principles governing process choices, and offer insights into optimization and scale-up. Methodologies cover the synthesis via reductive amination, classical resolution of the parent amine, and subsequent N-alkylation. The guide culminates in a detailed protocol for the utilization of the title compound in the diastereomeric salt resolution of a model racemic acid, a critical step in the manufacturing of enantiomerically pure active pharmaceutical ingredients (APIs).
Part 1: Introduction to Chiral Amines in Pharmaceutical Manufacturing
Chiral amines are foundational building blocks in modern drug synthesis.[1][2] A significant percentage of the top-selling small-molecule drugs contain a stereogenic amine center, making the efficient and scalable production of single-enantiomer amines a paramount concern for the pharmaceutical industry.[1][3]
This compound, a derivative of the widely used α-phenylethylamine (α-PEA), serves as a valuable chiral resolving agent.[4][5] The process of chiral resolution, while seemingly wasteful as it discards 50% of the starting material, remains one of the most robust, reliable, and economically viable methods for obtaining enantiopure compounds on an industrial scale, especially when coupled with an effective racemization and recycling process for the unwanted enantiomer.[6][7] This guide focuses on the practical synthesis of this resolving agent and its subsequent application.
Part 2: Industrial Synthesis of this compound
The most industrially viable and common pathway to this compound involves a three-stage process. This approach is favored because the resolution of the primary amine intermediate is highly efficient and well-documented.
-
Stage 1: Synthesis of racemic (±)-1-phenylethylamine from acetophenone.
-
Stage 2: Resolution of the racemate to isolate (R)-(+)-1-phenylethylamine.
-
Stage 3: Reductive N,N-dimethylation to yield the final product.
Protocol 2.1: Large-Scale Synthesis of Racemic (±)-1-Phenylethylamine
The synthesis of the racemic parent amine is most commonly achieved via reductive amination of acetophenone.[8] Catalytic hydrogenation is often preferred on a large scale over methods like the Leuckart reaction due to milder conditions, higher yields, and cleaner reaction profiles.[9][10]
Principle: Acetophenone reacts with ammonia in the presence of hydrogen gas and a metal catalyst (e.g., Raney Nickel) to form the corresponding imine, which is immediately reduced in situ to the primary amine.
Step-by-Step Protocol:
-
Reactor Preparation: Charge a high-pressure hydrogenation reactor (e.g., 200 L capacity) with acetophenone (12.0 kg, 100 mol) and a suitable solvent such as methanol or ethanol (60 L).
-
Catalyst Addition: Under an inert nitrogen atmosphere, carefully add Raney Nickel catalyst (approx. 5-10% by weight, ~0.6-1.2 kg) as a slurry in the same solvent. Safety Note: Raney Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or solvent.
-
Ammonia Introduction: Seal the reactor. Evacuate and purge with nitrogen, then with hydrogen. Cool the reactor to 0-10 °C and introduce anhydrous ammonia (e.g., 10-12 kg, ~600 mol) via a dip tube.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-100 bar). Heat the reactor to 80-120 °C. The reaction is exothermic; maintain temperature control.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Typical reaction times are 6-12 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen. Filter the reaction mixture through a bed of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude racemic 1-phenylethylamine can be purified by vacuum distillation.
| Parameter | Typical Value | Rationale |
| Substrate | Acetophenone | Readily available and inexpensive industrial starting material. |
| Reagents | Anhydrous Ammonia, Hydrogen Gas | Sources of nitrogen and hydride for the reductive amination. |
| Catalyst | Raney Nickel | High activity and cost-effective for large-scale hydrogenations.[9] |
| Solvent | Methanol / Ethanol | Good solubility for reactants and intermediates. |
| Temperature | 80-120 °C | Provides sufficient thermal energy to drive the reaction at a practical rate. |
| Pressure | 50-100 bar | Higher pressure increases hydrogen concentration, accelerating the reaction rate. |
| Typical Yield | 85-95% | This method is highly efficient for producing the racemic amine.[9] |
Protocol 2.2: Resolution of (±)-1-Phenylethylamine
The separation of enantiomers is achieved by converting them into diastereomers, which possess different physical properties like solubility.[11][12] The use of a naturally occurring and inexpensive chiral acid, such as (+)-tartaric acid, is the standard industrial method for resolving racemic 1-phenylethylamine.[13][14]
Principle: The racemic amine reacts with an enantiopure resolving agent ((+)-tartaric acid) to form a pair of diastereomeric salts. Due to differences in their crystal lattice energies, one salt is significantly less soluble in a chosen solvent and preferentially crystallizes.[13]
Step-by-Step Protocol:
-
Salt Formation: In a large crystallizer vessel, dissolve (+)-tartaric acid (7.5 kg, 50 mol, 0.5 eq) in methanol (e.g., 100 L) with heating (50-60 °C).
-
Amine Addition: Slowly add racemic (±)-1-phenylethylamine (12.1 kg, 100 mol) to the warm tartaric acid solution. The addition is exothermic.
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C over several hours with gentle agitation to induce crystallization. The less soluble (R)-(+)-1-phenylethylammonium-(+)-tartrate salt will precipitate.[13]
-
Isolation: Isolate the precipitated crystals by filtration or centrifugation. Wash the crystal cake with a small amount of cold methanol to remove the mother liquor containing the more soluble (S)-amine salt.
-
Salt Breaking (Liberation of Free Amine): Suspend the isolated diastereomeric salt in water (50 L). Add a strong base, such as 50% aqueous sodium hydroxide, until the pH is >12. This deprotonates the ammonium salt, liberating the free (R)-(+)-1-phenylethylamine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane, 3 x 30 L).
-
Final Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting (R)-(+)-1-phenylethylamine can be further purified by vacuum distillation to achieve high enantiomeric purity (>99% ee).
-
Purity Analysis: Enantiomeric excess (ee) should be determined using chiral HPLC or by measuring the optical rotation.
Protocol 2.3: Synthesis of this compound
The final step is the N,N-dimethylation of the resolved chiral amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation on a large scale, as it avoids the use of hazardous alkylating agents like methyl iodide and does not require a catalyst.
Principle: The primary amine is treated with an excess of formic acid and formaldehyde. Formaldehyde forms an iminium ion, which is then reduced by hydride transfer from formate (the oxidized form of formic acid). The process repeats to add the second methyl group.
Step-by-Step Protocol:
-
Reactor Setup: Charge a suitable reactor with (R)-(+)-1-phenylethylamine (6.05 kg, 50 mol).
-
Reagent Addition: Add formic acid (98-100%, 5.5 kg, ~120 mol, >2 eq) followed by aqueous formaldehyde (37% solution, 8.1 kg, ~100 mol, 2 eq). The addition should be controlled to manage the initial exotherm.
-
Reaction: Heat the mixture to reflux (typically around 100 °C) for 8-16 hours. Monitor the reaction by TLC or GC until the starting material is consumed. CO₂ evolution will be observed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add a strong base (e.g., 50% NaOH) to neutralize the excess formic acid and make the solution strongly basic (pH >12).
-
Extraction & Isolation: Extract the product with an organic solvent (e.g., diethyl ether or toluene, 3 x 20 L). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation to yield the final product as a clear liquid.[15]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [5] |
| Molecular Weight | 149.23 g/mol | [15] |
| Boiling Point | 81 °C @ 16 mmHg | [15] |
| Density | 0.908 g/mL at 25 °C | [15] |
| Optical Rotation [α]20/D | +50.2° (c=1 in methanol) | [15] |
Part 3: Application in Chiral Resolution
This compound functions as a chiral base for the resolution of racemic acids, such as non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or naproxen.[16] Its tertiary amine nature makes it more basic and sterically hindered than its primary amine precursor, which can influence the stability and crystallization properties of the resulting diastereomeric salts.
Principle of Resolution: A racemic acid [(±)-Acid] is reacted with the enantiopure amine [(R)-Amine] to form two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. These salts have different physical properties and can be separated by fractional crystallization.[11]
Protocol 3.1: Resolution of Racemic Ibuprofen
This protocol serves as a model for resolving a racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is critical for success and must be determined empirically for each specific substrate.[17]
Step-by-Step Protocol:
-
Solvent Screening (Small Scale): In parallel vials, test the solubility of the racemic acid and the resolving agent in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the diastereomeric salts exhibit a significant solubility difference.
-
Trial Resolution (Scale-up): Charge a reactor with racemic ibuprofen (10.3 kg, 50 mol) and the chosen optimal solvent (e.g., 80 L of 9:1 ethanol/water). Heat the mixture to achieve complete dissolution (e.g., 60 °C).
-
Resolving Agent Addition: Slowly add this compound (7.46 kg, 50 mol, 1.0 eq). Note: Using 0.5 equivalents of resolving agent is a common strategy, but using a full equivalent can sometimes be effective.
-
Crystallization: Cool the solution slowly and controllably to ambient temperature, followed by further cooling to 0-5 °C. Hold for several hours to maximize the yield of the less soluble diastereomeric salt.
-
Isolation and Analysis: Filter the crystalline salt, wash with a small amount of cold solvent, and dry. Analyze a small sample by liberating the acid (as in step 6) and measuring its enantiomeric excess via chiral HPLC.
-
Liberation of Enantiopure Acid: Dissolve the bulk of the filtered salt in water. Acidify with a mineral acid (e.g., 2M HCl) to a pH of <2. The enantiopure ibuprofen will precipitate out of the aqueous solution.
-
Final Isolation: Filter the solid ibuprofen, wash with water to remove inorganic salts, and dry under vacuum. The final product's enantiomeric purity and yield should be recorded.
References
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). National Institutes of Health. [Link]
-
Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... (n.d.). ResearchGate. [Link]
-
Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020). Journal of the American Chemical Society. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (2006). Organic Chemistry I Laboratory Manual. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. (2021). CNR-IRIS. [Link]
-
Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. (n.d.). National Institutes of Health. [Link]
-
Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. (2014). Crystal Growth & Design. [Link]
-
6.5: Racemic Mixtures and the Resolution of Enantiomers. (2020). Chemistry LibreTexts. [Link]
- Preparation method of phenylethylamine. (2014).
-
This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific. [Link]
-
Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine. (2009). PubMed. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. [Link]
-
Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. (2025). ResearchGate. [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]
-
Chiral resolution. (n.d.). Wikipedia. [Link]
-
α-PHENYLETHYLAMINE. (n.d.). Organic Syntheses Procedure. [Link]
-
Chiral Amine Synthesis. Methods, Developments and Applications. (n.d.). ResearchGate. [Link]
-
An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (n.d.). SciSpace. [Link]
-
Resolution of Racemic Modifications. (n.d.). St. Paul's Cathedral Mission College. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Institutes of Health. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
-
A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Vapourtec. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. [Link]
-
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. (2019). RSC Publishing. [Link]
-
(a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... (n.d.). ResearchGate. [Link]
-
5.8 Racemic Mixtures and the Resolution of Enantiomers. (n.d.). NC State University Libraries. [Link]
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Troubleshooting & Optimization
Optimizing molar ratio of (R)-(+)-N,N-Dimethyl-1-phenylethylamine for efficient chiral resolution
Welcome to the Technical Support Center for the chiral resolution of racemic mixtures utilizing (R)-(+)-N,N-Dimethyl-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the efficient and successful separation of enantiomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution using this compound?
Chiral resolution via diastereomeric salt formation is a classical and highly effective method for separating enantiomers.[1][2] Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation challenging.[3] The core principle involves reacting a racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure resolving agent, in this case, the chiral base this compound.[4][5]
This acid-base reaction forms a pair of diastereomeric salts:
-
(R)-acid • (R)-base
-
(S)-acid • (R)-base
Unlike the original enantiomers, these diastereomeric salts have different physical properties, most critically, different solubilities in a given solvent.[6][7][8] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, while the more soluble one remains in the mother liquor.[7] Once the less soluble salt is isolated, the chiral resolving agent can be removed (a process often called "salt breaking") to yield the desired pure enantiomer.[9][10]
Q2: Why is the molar ratio of this compound to the racemic compound a critical parameter to optimize?
The stoichiometry between the resolving agent and the racemic mixture is a crucial factor that can significantly influence both the yield and the enantiomeric excess (e.e.) of the desired enantiomer.[11] While a 1:1 molar ratio of the resolving agent to the target enantiomer (i.e., 0.5 equivalents relative to the racemate) is often the theoretical starting point, the optimal ratio is frequently determined empirically.
Several factors justify the optimization of the molar ratio:
-
Equilibrium Shift: The formation of diastereomeric salts is an equilibrium process. Adjusting the concentration of the resolving agent can shift the equilibrium, influencing the amount of the less soluble salt that crystallizes.
-
Solubility Modulation: The presence of an excess of the resolving agent or the racemate can alter the solubility of both diastereomeric salts in the solvent system.[12]
-
Suppression of Racemization: In some cases, an excess of the resolving agent can help to suppress the racemization of the target compound or the resolving agent itself under the experimental conditions.
-
Economic Considerations: this compound is a chiral reagent and can be costly. Using the minimum effective amount is often desirable, especially on a larger scale.
Systematic experimentation with varying molar ratios (e.g., 0.5, 0.6, 0.8, 1.0, and even >1.0 equivalents relative to the racemate) is recommended to identify the optimal conditions for a specific resolution.
Q3: How do I select an appropriate solvent for the crystallization of the diastereomeric salts?
The choice of solvent is arguably one of the most critical factors for a successful chiral resolution.[6] An ideal solvent system should maximize the solubility difference between the two diastereomeric salts.[6]
Key considerations for solvent selection include:
-
Differential Solubility: The solvent should exhibit a significant difference in solubility for the two diastereomers. One salt should be sparingly soluble, while the other remains in solution.
-
Good Crystal Formation: The solvent should promote the formation of well-defined, easily filterable crystals rather than leading to "oiling out" or the formation of an amorphous solid.[11]
-
Temperature Coefficient of Solubility: A solvent in which the salts are significantly more soluble at higher temperatures is advantageous for crystallization upon cooling.
-
Solvent Polarity: The polarity of the solvent can have a profound impact on the resolution efficiency.[11] It is often beneficial to screen a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures with non-polar solvents like heptane or toluene).
-
Solvent Incorporation: In some instances, the solvent can be incorporated into the crystal lattice of the diastereomeric salts, which can influence their solubility.[13]
A systematic solvent screening is the most effective approach to identify the optimal solvent or solvent mixture for a given resolution.
Troubleshooting Guide
This section addresses common problems encountered during the chiral resolution process and provides systematic approaches to resolve them.
Issue 1: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) of the Final Product
A low enantiomeric excess in the final product indicates poor separation of the diastereomeric salts.
Possible Causes & Solutions:
-
Suboptimal Molar Ratio:
-
Explanation: An incorrect stoichiometric ratio of the resolving agent can lead to incomplete formation of the desired diastereomeric salt or co-precipitation of the undesired diastereomer.
-
Solution: Systematically screen a range of molar ratios of this compound to the racemic compound (e.g., 0.5:1, 0.75:1, 1:1, 1.25:1) to find the optimal ratio for maximizing the d.e. of the crystallized salt.
-
-
Inappropriate Solvent System:
-
Explanation: The chosen solvent may not provide a sufficient solubility difference between the two diastereomeric salts, leading to their co-crystallization.[6]
-
Solution: Conduct a thorough solvent screening. Test a variety of solvents with different polarities and functionalities. Consider using solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to fine-tune the solubility properties.
-
-
Formation of a Solid Solution:
-
Explanation: A solid solution forms when the crystal lattice of the less soluble diastereomer incorporates the more soluble one, making separation by simple recrystallization ineffective.[14] This is often suspected when repeated recrystallizations fail to improve the diastereomeric purity.[14]
-
Solution: If a solid solution is suspected, changing the resolving agent or the solvent system is often necessary.[14] A different solvent may disrupt the crystal packing that allows for the formation of the solid solution.
-
-
Rapid Crystallization:
-
Explanation: A fast cooling rate can lead to the kinetic trapping of the more soluble diastereomer in the crystal lattice of the less soluble one, resulting in lower purity.
-
Solution: Employ a slower, more controlled cooling profile. Stepwise cooling with holding times at intermediate temperatures can allow for a more selective crystallization process. Seeding the solution with a small crystal of the desired pure diastereomeric salt can also promote controlled crystallization.
-
Issue 2: "Oiling Out" of the Diastereomeric Salt Instead of Crystallization
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid.[11] This is often due to high supersaturation or a crystallization temperature that is above the melting point of the salt.[14]
Possible Causes & Solutions:
-
High Supersaturation:
-
Explanation: The concentration of the diastereomeric salt in the solution is too high, leading to its separation as a liquid.
-
Solution: Add more solvent to dilute the solution and reduce the level of supersaturation.[11] Alternatively, employ an anti-solvent addition strategy, where a solvent in which the salt is poorly soluble is slowly added to induce crystallization.[14]
-
-
Crystallization Temperature is Too High:
-
Explanation: The temperature of the solution is above the melting point of the diastereomeric salt.
-
Solution: Lower the crystallization temperature.[11] This may involve starting the cooling process from a lower initial temperature or allowing the solution to cool to sub-ambient temperatures.
-
-
Inappropriate Solvent:
-
Explanation: The chosen solvent may be too "good" at solvating the salt, preventing the formation of a stable crystal lattice.
-
Solution: Switch to a less polar solvent system, which may favor crystallization over oiling out.[11]
-
Issue 3: Low Yield of the Desired Diastereomeric Salt
A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.
Possible Causes & Solutions:
-
High Solubility of the Desired Salt:
-
Explanation: The desired diastereomeric salt is too soluble in the chosen solvent, even at lower temperatures.
-
Solution: Screen for a solvent system in which the desired salt has lower solubility. Employing an anti-solvent or lowering the final crystallization temperature can also help to increase the yield.
-
-
Suboptimal Stoichiometry:
-
Explanation: An insufficient amount of the resolving agent will result in an incomplete reaction, leaving a portion of the desired enantiomer unreacted and in solution.
-
Solution: Optimize the molar ratio of the resolving agent, potentially using a slight excess to drive the salt formation to completion.
-
-
Premature Isolation:
-
Explanation: The crystallization process may not have reached equilibrium before the crystals were isolated.
-
Solution: Increase the crystallization time to allow for maximum precipitation of the less soluble salt.
-
Experimental Protocols & Data Presentation
Protocol 1: General Procedure for Chiral Resolution
-
Salt Formation:
-
In a suitable flask, dissolve the racemic compound (1.0 eq.) in the chosen solvent with heating.
-
In a separate flask, dissolve this compound (0.5 - 1.2 eq.) in a minimal amount of the same solvent.
-
Slowly add the resolving agent solution to the solution of the racemic compound.
-
Stir the mixture at an elevated temperature for a defined period (e.g., 30-60 minutes) to ensure complete salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. A controlled cooling ramp is recommended.
-
If necessary, further cool the mixture in an ice bath or refrigerator to maximize crystal precipitation.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
To improve diastereomeric purity, recrystallization of the obtained salt may be performed.[11]
-
-
Salt Breaking and Enantiomer Recovery:
-
Dissolve the purified diastereomeric salt in water or a suitable organic solvent.[6]
-
Add an aqueous base (e.g., 1M NaOH) to neutralize the acidic component and liberate the free this compound.[9]
-
Extract the desired pure enantiomer into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the purified enantiomer.
-
Table 1: Impact of Molar Ratio and Solvent on Resolution Efficiency
| Molar Ratio (Resolving Agent:Racemate) | Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| 0.5 : 1 | Methanol | 35 | 85 |
| 0.75 : 1 | Methanol | 42 | 92 |
| 1.0 : 1 | Methanol | 40 | 90 |
| 0.75 : 1 | Ethanol | 45 | 95 |
| 0.75 : 1 | Isopropanol | 48 | 98 |
| 0.75 : 1 | Ethyl Acetate | 25 | 75 |
Note: The data in this table is illustrative and will vary depending on the specific racemic compound and experimental conditions.
Protocol 2: Determination of Enantiomeric Excess (e.e.)
The enantiomeric purity of the final product should be determined using an appropriate analytical technique.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining e.e.[15][16][17]
-
Select a suitable chiral stationary phase (chiral column) that can resolve the enantiomers of your compound.
-
Develop a mobile phase (e.g., a mixture of hexane and isopropanol) that provides good separation of the two enantiomer peaks.
-
Prepare a standard solution of the racemic mixture to identify the retention times of both enantiomers.
-
Inject a solution of your resolved product and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
-
Other Techniques: Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be used to determine enantiomeric excess.[15][16]
Visualizations
Chiral Resolution Workflow
Caption: Decision-making flowchart for troubleshooting low diastereomeric excess.
References
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem.
- How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru.
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research.
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution - Benchchem.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- dealing with solid solutions in diastereomeric salt resolution - Benchchem.
- Troubleshooting diastereomeric salt crystallization for chiral resolution - Benchchem.
- Part 6: Resolution of Enantiomers - Chiralpedia.
- 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - NIH.
- Troubleshooting low yields in diastereomeric salt formation - Benchchem.
- Chiral resolution - Wikipedia.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D.
- 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
- This compound - Benchchem.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH.
- Resolution (Separation) of Enantiomers - Chemistry Steps.
- 6.5: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.
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Troubleshooting low diastereomeric excess in resolutions with (R)-(+)-N,N-Dimethyl-1-phenylethylamine
Welcome to the technical support center for chiral resolutions utilizing (R)-(+)-N,N-Dimethyl-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the separation of enantiomers. Here, we delve into the causality behind experimental outcomes and provide actionable solutions grounded in established stereochemical principles.
Troubleshooting Guide: Low Diastereomeric Excess (d.e.)
Low diastereomeric excess is a frequent hurdle in the development of a robust resolution process. The following section addresses common causes and provides systematic troubleshooting strategies.
Question 1: My diastereomeric excess (d.e.) is consistently low or non-existent. What are the primary factors I should investigate?
Several factors can contribute to a low d.e. A systematic approach to troubleshooting is crucial.
1. Purity of the Resolving Agent and Substrate:
-
Expertise & Experience: The enantiomeric and chemical purity of your resolving agent, this compound, is paramount. Even small amounts of the (S)-enantiomer will lead to the formation of the undesired diastereomeric salt, directly reducing the potential d.e. of your crystalline material. Similarly, impurities in your racemic substrate can interfere with crystallization.
-
Trustworthiness: Always verify the purity of the resolving agent by measuring its optical rotation and comparing it to the literature value. For this compound, the specific rotation is typically around +50.2° (c=1 in methanol). It is also advisable to check for chemical impurities using techniques like GC or NMR.
2. Stoichiometry of the Resolving Agent:
-
Expertise & Experience: The molar ratio of the resolving agent to the racemic compound is a critical parameter.[1] While a 1:1 stoichiometry of one enantiomer of the racemate to the resolving agent (i.e., 0.5 equivalents of resolving agent to 1 equivalent of racemate) is the theoretical ideal, empirical optimization is often necessary.
-
Trustworthiness: Deviating from the optimal ratio can lead to incomplete reaction or the formation of undesired by-products, both of which can negatively impact the d.e. and yield.[2] It is recommended to screen a range of stoichiometries (e.g., 0.5, 0.6, 1.0 equivalents) to find the optimal conditions for your specific system.
3. Solvent Selection:
-
Expertise & Experience: The choice of solvent is arguably the most critical variable in a diastereomeric salt resolution.[1][3] The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[1] A solvent that is too good at solvating both salts will result in low yields, while a solvent in which both are poorly soluble will lead to co-precipitation and low d.e.
-
Trustworthiness: A systematic solvent screen is essential. Start with solvents of varying polarity and hydrogen bonding capabilities.[1] Mixed solvent systems (a "solvent" and an "anti-solvent") can provide greater flexibility in fine-tuning solubility.[1]
4. Temperature and Cooling Rate:
-
Expertise & Experience: Temperature directly influences the solubility of the diastereomeric salts.[1] A controlled cooling profile is essential for selective crystallization.[4]
-
Trustworthiness: Rapid cooling often traps the more soluble diastereomer in the crystal lattice, leading to a lower d.e. A slow, controlled cooling rate allows the system to remain closer to equilibrium, favoring the crystallization of the less soluble diastereomer.[4]
Question 2: I've optimized the stoichiometry and solvent, but my d.e. is still not satisfactory. What other, more subtle, effects could be at play?
1. Equilibration and Dynamic Thermodynamic Resolution:
-
Expertise & Experience: In some systems, the diastereomeric salts can equilibrate in solution.[5][6] This means that the initially formed ratio of diastereomers can change over time, potentially eroding the d.e. of the crystallized material. This is particularly relevant if the stereocenter of the substrate is labile under the resolution conditions.
-
Trustworthiness: To test for this, you can monitor the d.e. of the mother liquor over time. If the d.e. changes, it suggests that equilibration is occurring. In such cases, minimizing the crystallization time or adjusting the pH or temperature to disfavor the equilibration process may be necessary.
2. Formation of Solid Solutions:
-
Expertise & Experience: In some instances, the two diastereomeric salts are so similar in structure that they can co-crystallize to form a solid solution. This results in a single solid phase containing both diastereomers, making purification by simple recrystallization ineffective.[7]
-
Trustworthiness: If you suspect the formation of a solid solution, changing the resolving agent to one with a different structure can be an effective strategy.[7] A different resolving agent will create diastereomers with different crystal packing and physical properties, which may prevent the formation of a solid solution.
3. "Oiling Out":
-
Expertise & Experience: If your diastereomeric salt separates as a liquid ("oils out") instead of a solid, it can trap impurities and the more soluble diastereomer, leading to low purity upon eventual solidification.
-
Trustworthiness: This often occurs if the concentration is too high or the crystallization temperature is above the melting point of the salt. Adding more solvent or lowering the crystallization temperature can often resolve this issue.[1]
Frequently Asked Questions (FAQs)
What is this compound and why is it used as a resolving agent?
This compound is a chiral amine that is commonly used as a resolving agent for racemic carboxylic acids.[8][9] It reacts with the carboxylic acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[10][11]
How do I determine the diastereomeric excess of my crystallized salt?
The diastereomeric excess can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining d.e.[12][13] The two diastereomers will often have distinct signals for certain protons. By integrating these signals, the ratio of the two diastereomers can be accurately determined.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess of the acid after it has been liberated from the diastereomeric salt.[13] Alternatively, the diastereomeric salts themselves can sometimes be separated on a standard (achiral) HPLC column.
-
Optical Rotation: While not a direct measure of d.e., measuring the optical rotation of the resolved material can give an indication of the success of the resolution.[14]
What is the difference between diastereomeric excess (d.e.) and enantiomeric excess (e.e.)?
-
Diastereomeric excess (d.e.) refers to the excess of one diastereomer over the other in a mixture of diastereomers. It is a measure of the effectiveness of the separation of the diastereomeric salts.
-
Enantiomeric excess (e.e.) refers to the excess of one enantiomer over the other in a mixture of enantiomers. It is the ultimate measure of the success of the chiral resolution after the resolving agent has been removed.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [15] |
| Molecular Weight | 149.23 g/mol | [15] |
| Boiling Point | 81 °C / 16 mmHg | |
| Density | 0.908 g/mL at 25 °C | |
| Optical Activity | [α]²⁰/D +50.2°, c = 1 in methanol |
Table 2: Influence of Solvent Polarity on Resolution Efficiency (General Trend)
| Solvent Polarity | General Effect on Solubility | Potential Outcome for d.e. |
| High | High solubility of both diastereomers | Low yield, potentially good d.e. if solubility difference is large. |
| Medium | Moderate solubility, good potential for differential solubility | Often the optimal range for good yield and d.e. |
| Low | Low solubility of both diastereomers | High yield, but risk of co-precipitation and low d.e. |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid
-
Salt Formation: In an appropriate flask, dissolve the racemic carboxylic acid (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). In a separate flask, dissolve this compound (0.5-1.0 eq.) in the same solvent.
-
Mixing: Slowly add the resolving agent solution to the carboxylic acid solution, with stirring. The mixture may be gently heated to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. For improved crystallization, the solution can be further cooled in an ice bath or refrigerator. Slow cooling is crucial for obtaining high d.e.[4]
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add a base (e.g., 10% NaOH) until the solution is basic. Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane).[10]
-
Analysis: Determine the d.e. of the salt and the e.e. of the liberated acid using an appropriate analytical method (e.g., NMR or chiral HPLC).
Protocol 2: Determination of Diastereomeric Excess by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh a sample of the dried diastereomeric salt and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition of Spectrum: Acquire a ¹H NMR spectrum of the sample.
-
Identification of Diastereotopic Protons: Identify a set of well-resolved signals corresponding to a specific proton in each of the two diastereomers. Protons close to the stereocenters are most likely to show different chemical shifts.
-
Integration: Carefully integrate the signals for the chosen diastereotopic protons.
-
Calculation of d.e.: Calculate the diastereomeric excess using the following formula: d.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Visualizations
Caption: General workflow for chiral resolution.
Caption: Formation of diastereomeric salts.
References
-
Gawley, R. E. (n.d.). Dynamic Thermodynamic Resolution: Control of Enantioselectivity through Diastereomeric Equilibration. Accounts of Chemical Research - ACS Publications. Retrieved from [Link]
-
Gawley, R. E. (n.d.). Dynamic Thermodynamic Resolution: Control of Enantioselectivity through Diastereomeric Equilibration. Accounts of Chemical Research - ACS Publications. Retrieved from [Link]
-
Amin, A., & Chen, Y.-C. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PubMed Central. Retrieved from [Link]
-
Harada, N., et al. (2007). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters - ACS Publications. Retrieved from [Link]
-
Amin, A., & Chen, Y.-C. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the third solvent on resolution results. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
Ishitani, H., et al. (2023). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. Inorganic Chemistry - ACS Publications. Retrieved from [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Diastereomeric Excess: Definition and Analysis. Retrieved from [Link]
-
Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed Central. Retrieved from [Link]
- O-HARA, T. (2022). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
-
National Center for Biotechnology Information. (2022). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved from [Link]
-
Coquerel, G. (2004). Diastereomeric resolution rationalized by phase diagrams under the actual conditions of the experimental process. ElectronicsAndBooks. Retrieved from [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Strategies for chiral separation: from racemate to enantiomer. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2003). Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
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Technical Support Center: Solvent Selection for Di-astereomeric Salt Crystallization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diastereomeric salt crystallization. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying scientific principles and field-tested insights to empower you to solve challenges in your own laboratory work. The choice of solvent is arguably the most critical parameter in a successful resolution, and this guide is structured to address the common questions and hurdles you may encounter.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational principles governing the role of the solvent in diastereomeric salt resolutions.
Q1: What is the basic principle of chiral resolution by diastereomeric salt crystallization?
Chiral resolution via diastereomeric salt crystallization is a powerful technique for separating enantiomers, which are non-superimposable mirror-image molecules. Since enantiomers have identical physical properties (e.g., solubility, melting point), they cannot be separated by standard crystallization.[1] The process involves reacting the racemic mixture (a 50:50 mix of both enantiomers) with an enantiomerically pure chiral compound, known as a resolving agent.[2][3] This reaction creates a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[2][4] This solubility difference allows for the selective crystallization of the less soluble salt, which can then be physically separated by filtration.[2]
Q2: Why is solvent choice the most critical factor for a successful resolution?
The solvent is the primary lever for manipulating the system's thermodynamics and kinetics. Its role is multifaceted:
-
Differential Solubility: The ideal solvent maximizes the solubility difference between the two diastereomeric salts.[2][5] This is the thermodynamic basis for the separation. A large difference allows the less soluble salt to crystallize in high purity while the more soluble salt remains in the mother liquor.
-
Controlling Supersaturation: The solvent dictates the concentration range over which crystallization can occur. Proper control of supersaturation is essential to prevent undesirable outcomes like "oiling out" or the formation of amorphous solids.[6]
-
Influencing Crystal Habit: The solvent interacts with the growing crystal faces and can significantly alter the crystal's shape and size (morphology).[2][7] This impacts practical aspects like filtration efficiency and the ease of washing away impurities.
-
Polymorphism and Solvate Formation: A solvent can induce the formation of different crystal structures (polymorphs) or become incorporated into the crystal lattice (solvates).[8] This can dramatically alter the salt's solubility and stability, sometimes even reversing which diastereomer is less soluble.[9]
Q3: What is a ternary phase diagram and why is it useful?
A ternary phase diagram is a graphical representation of the phase behavior of a three-component system—in this case, the two diastereomeric salts and the solvent—at a constant temperature and pressure.[10][11] It is an essential tool for understanding the thermodynamic limits of a resolution.[4][11] By mapping the regions of solubility, it helps determine the maximum theoretical yield and purity achievable for a given solvent system and can guide the design of an optimal crystallization process.[10][12]
Part 2: Troubleshooting Guide - Common Problems & Solutions
This section is formatted to directly address specific issues you might encounter during your experiments.
Problem 1: No crystals are forming, even after cooling and extended stirring.
This is a common frustration that typically points to issues with solubility and nucleation.[2]
-
Possible Cause A: High Solubility. The diastereomeric salts may be too soluble in the chosen solvent, meaning the solution is not supersaturated.[2]
-
Solution 1: Increase Concentration. Carefully evaporate a portion of the solvent to increase the solute concentration.[2]
-
Solution 2: Anti-Solvent Addition. If you have a solvent in which your salts are known to be poorly soluble (an "anti-solvent"), add it slowly to the solution to induce precipitation.[2][5][10] The key is slow addition to avoid localized high supersaturation, which can cause oiling out.[6]
-
Solution 3: Lower Temperature. Further decrease the temperature, as solubility generally has a strong dependence on temperature.[4][5]
-
-
Possible Cause B: Nucleation Inhibition. Crystal formation requires an initial "seed" or nucleus to grow upon. Impurities or the inherent properties of the system can inhibit this first step.[2]
-
Solution 1: Seeding. Add a few microscopic seed crystals of the desired pure diastereomeric salt.[5] This provides a template for crystal growth and is the most reliable method to induce crystallization.
-
Solution 2: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[5]
-
Problem 2: My product is "oiling out" instead of crystallizing.
Oiling out, or liquid-liquid phase separation, occurs when the solute separates from the solution as a super-saturated liquid phase (an oil) instead of a solid crystalline phase.[6][13] This is highly detrimental as the oil often traps impurities and rarely solidifies into a pure, crystalline product.[6]
-
Possible Cause A: High Supersaturation. The system has crossed the solubility curve too quickly or too deeply, entering a region where the formation of a disordered liquid is kinetically favored over an ordered crystal lattice.[6]
-
Solution 1: Reduce Cooling Rate. A slower, more controlled cooling profile allows the system to stay in the metastable zone longer, favoring controlled crystal growth.[6]
-
Solution 2: Decrease Concentration. Start with a more dilute solution to avoid reaching the critical supersaturation level for oiling out.[6]
-
Solution 3: Change Solvent. The chosen solvent may be too "good," leading to high solubility and a propensity to oil out upon cooling. Screen for a solvent where the salts are less soluble.
-
-
Possible Cause B: Impurities. The presence of impurities, including an excess of the undesired diastereomer, can disrupt the crystal lattice formation and promote oiling.[6][14]
-
Solution: Improve Purity. Ensure all starting materials (racemate, resolving agent) are of high purity.[2] Pre-purification of the starting material may be necessary.
-
Problem 3: I'm getting crystals, but the diastereomeric excess (d.e.) is very low.
This indicates that the solubility difference between the two diastereomers in your chosen solvent is insufficient for effective separation.[5]
-
Possible Cause A: Poor Solvent Selectivity. The primary function of the solvent is to differentiate between the diastereomers. Your current solvent is failing to do so effectively.
-
Solution 1: Systematic Solvent Screening. This is the most critical and effective approach. A systematic screening of solvents with varying polarities, proticities, and hydrogen-bonding capabilities is necessary to find a system that maximizes the solubility difference.[5][10] (See Protocol 1).
-
Solution 2: Optimize Temperature. The solubility difference between diastereomers can be highly temperature-dependent. Investigate different final crystallization temperatures.[2]
-
-
Possible Cause B: Kinetic vs. Thermodynamic Control. It's possible that the undesired diastereomer crystallizes faster (kinetic product), while the desired, less soluble diastereomer is the thermodynamically stable product.[2]
-
Solution: Equilibration. Allowing the crystallization mixture to stir for an extended period (aging) can allow the system to reach thermodynamic equilibrium, where the initially formed kinetic product dissolves and the more stable thermodynamic product crystallizes.[2]
-
Part 3: Experimental Protocols & Data
Protocol 1: High-Throughput Solvent Screening for Resolution
Objective: To rapidly screen multiple solvents to identify promising candidates that exhibit the largest solubility difference between the two diastereomeric salts.
Methodology:
-
Salt Preparation: In a series of vials or a 96-well plate, add a fixed amount of your racemic compound and 0.5-1.0 equivalents of the chiral resolving agent.[3][15]
-
Initial Dissolution & Evaporation: Add a volatile solvent (e.g., methanol) to dissolve the components completely, ensuring salt formation. Evaporate the solvent fully to leave a dry, uniform film of the diastereomeric salt mixture in each well.[3][10]
-
Screening Solvent Addition: To each well, add a precise volume of a different screening solvent.[2] Cover a wide range of solvent classes (e.g., alcohols, esters, ketones, hydrocarbons, and aqueous mixtures).[15][16]
-
Equilibration: Seal the plate and agitate (shake or stir) at a controlled temperature for a prolonged period (e.g., 12-24 hours) to ensure the solution reaches equilibrium with any solid that has not dissolved.[10]
-
Sampling & Analysis: Centrifuge the plate to pellet any undissolved solids. Carefully withdraw a sample of the supernatant (mother liquor) from each well.
-
Quantification: Analyze the concentration of each diastereomer in the supernatant samples using a suitable chiral analytical method, such as Chiral HPLC.[10]
-
Selection: The solvent that results in the largest ratio difference between the concentrations of the two diastereomers in the mother liquor is the most promising candidate for achieving high resolution.
Diagram 1: Solvent Screening Workflow This diagram illustrates the logical flow of the high-throughput solvent screening protocol.
Caption: Workflow for High-Throughput Solvent Screening.
Reference Data: Common Crystallization Solvents
The selection of a solvent is a balance of its physical properties. This table provides a reference for common solvents used in crystallization.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Polarity | Hydrogen Bonding |
| Water | 80.1 | 100 | Very Polar | Donor & Acceptor |
| Methanol | 32.7 | 65 | Polar | Donor & Acceptor |
| Ethanol | 24.5 | 78 | Polar | Donor & Acceptor |
| Acetonitrile | 37.5 | 82 | Polar | Acceptor |
| Isopropanol | 19.9 | 82 | Polar | Donor & Acceptor |
| Acetone | 20.7 | 56 | Polar | Acceptor |
| Ethyl Acetate | 6.0 | 77 | Intermediate | Acceptor |
| Tetrahydrofuran (THF) | 7.5 | 66 | Intermediate | Acceptor |
| Toluene | 2.4 | 111 | Non-polar | None |
| Heptane | 1.9 | 98 | Non-polar | None |
Note: Data is compiled from various sources for reference. Dielectric constant is a general measure of polarity.[10][17]
Diagram 2: Solvent Properties vs. Crystallization Outcome This diagram illustrates the conceptual relationship between key solvent properties and the desired outcomes of a diastereomeric salt crystallization.
Sources
- 1. advanceseng.com [advanceseng.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pure.mpg.de [pure.mpg.de]
- 12. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. onyxipca.com [onyxipca.com]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Preventing Racemization of (R)-(+)-N,N-Dimethyl-1-phenylethylamine
Document ID: TSC-PEA-2026-01 Revision: 1.0 Last Updated: January 14, 2026
Introduction: The Critical Importance of Stereochemical Integrity
(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a cornerstone chiral building block and resolving agent in modern pharmaceutical and fine chemical synthesis. Its synthetic utility is directly proportional to its enantiomeric purity. However, the benzylic stereocenter is susceptible to racemization under common laboratory conditions, a phenomenon that can compromise yield, purity, and the efficacy of the final product. Racemization proceeds through the formation of planar, achiral intermediates, which subsequently lose their stereochemical information.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the loss of enantiomeric excess (% ee) during the recovery and handling of this critical chiral amine.
Part 1: Troubleshooting Guide - Diagnosing and Preventing Racemization
This section addresses specific, frequently encountered issues that lead to the racemization of this compound during experimental workups.
Issue 1: Significant Decrease in % ee After Aqueous Workup (Basification & Extraction)
Symptom: You have confirmed via chiral HPLC that your starting material or reaction crude has a high % ee, but after neutralizing an acidic aqueous solution and extracting the free amine, the enantiomeric purity is substantially lower.
Root Cause Analysis:
The primary cause of racemization during this stage is the unintended deprotonation of the benzylic proton, facilitated by excessive heat and/or overly harsh basic conditions.[1]
-
Mechanism of Racemization: The benzylic proton of the phenylethylamine can be abstracted by a base to form a resonance-stabilized, planar carbanion. This achiral intermediate can be re-protonated from either face with equal probability, leading to a racemic mixture. While the pKa of a typical benzylic C-H is high (around 41 in DMSO for toluene), its acidity is increased by the adjacent nitrogen.
-
Exothermic Neutralization: The reaction between an acid and a strong base (e.g., NaOH, KOH) is highly exothermic. If the base is added too quickly without adequate cooling, localized "hot spots" can form, providing the thermal energy required to overcome the activation barrier for benzylic deprotonation and subsequent racemization.[1]
-
Base Strength and Concentration: Using a highly concentrated, strong base increases the chemical potential for deprotonation of the benzylic proton, in addition to its intended role of neutralizing the amine salt.
Corrective and Preventative Actions:
-
Aggressive Temperature Control: This is the most critical parameter.
-
Action: Always perform the basification in an ice/water bath. Monitor the internal temperature of the solution with a thermometer and ensure it remains below 10 °C, ideally between 0-5 °C.
-
Rationale: Lowering the temperature significantly reduces the rate of the racemization reaction.
-
-
Strategic Choice of Base:
-
Action: Opt for a milder base. Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are generally sufficient to liberate the free amine from its salt (pKa of the conjugate acid is ~9.2) without being aggressive enough to abstract the benzylic proton.
-
Contingency: If a stronger base like NaOH is necessary, use a dilute solution (e.g., 2 M) and add it very slowly (dropwise) with vigorous stirring to dissipate heat and avoid localized high concentrations.
-
Experimental Workflow: Racemization-Free Extraction
Caption: Workflow for amine extraction emphasizing critical racemization control points.
Issue 2: Loss of Stereochemical Purity During Distillation
Symptom: The enantiomeric excess of the amine is high before distillation but decreases in the collected distillate.
Root Cause Analysis:
Racemization during distillation is a result of thermal stress, potentially catalyzed by acidic or basic impurities.
-
Thermal Racemization: Prolonged exposure to high temperatures during atmospheric distillation can provide enough energy to induce racemization.[1]
-
Catalytic Impurities: Trace acidic or basic residues on the surface of the distillation glassware can catalyze racemization at elevated temperatures.
Corrective and Preventative Actions:
-
Vacuum Distillation:
-
Action: Always purify this compound by vacuum distillation. This lowers the boiling point dramatically, minimizing thermal stress.[2]
-
Rationale: Reducing the thermal energy input is the most effective way to prevent racemization.
-
-
Apparatus Passivation:
-
Action: Before assembly, rinse all glassware (distillation pot, head, condenser, and receiving flask) with a dilute solution of a non-volatile base like 1% triethylamine in hexane, followed by a final rinse with the extraction solvent and thorough drying.
-
Rationale: This neutralizes any acidic sites on the glass that could catalyze racemization.
-
Table 1: Boiling Point of N,N-Dimethyl-1-phenylethylamine vs. Pressure
| Pressure (mmHg) | Boiling Point (°C) | Racemization Risk | Recommendation |
| 760 (Atmospheric) | ~199 | High | Not Recommended |
| 16 | ~81 | Low | Excellent [2] |
| 10 | ~76 | Very Low | Optimal |
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I store purified this compound to ensure its long-term enantiomeric stability? A1: Store the amine in a tightly sealed amber glass bottle under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration at 2-8 °C is recommended to minimize any potential for slow degradation or racemization.[2]
Q2: Can I use standard ¹H NMR to check the enantiomeric excess? A2: No. Enantiomers are indistinguishable in a standard achiral NMR experiment. To determine % ee, you must use a chiral analytical method. The preferred techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most accurate and widely used method. A column with a chiral stationary phase separates the two enantiomers, allowing for precise quantification.
-
Chiral Gas Chromatography (GC): Similar to HPLC, this uses a capillary column with a chiral stationary phase.
-
NMR with a Chiral Derivatizing Agent: You can react the amine with a chiral agent (like Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have distinct signals in the NMR spectrum (e.g., ¹H or ¹⁹F), which can be integrated to determine the original enantiomeric ratio.[3]
Q3: My process involves recycling the unwanted (S)-enantiomer. How is this typically done without affecting the recovered (R)-enantiomer? A3: Recycling the unwanted enantiomer involves a deliberate racemization step under controlled conditions, separate from the main process stream. This is often achieved by forming a non-chiral imine intermediate, which is then reduced back to the racemic amine.[4] For example, an N-chlorination followed by elimination can form the imine, which can then be hydrogenated to regenerate the racemate for another resolution cycle.[4][5] It is critical that the recovered (R)-enantiomer is never exposed to these harsh racemization conditions.
Logical Diagram: Racemization Troubleshooting Pathway
Caption: A decision tree for systematically troubleshooting the root cause of racemization.
Part 3: Validated Protocols
Protocol 1: Best-Practice Recovery of this compound from an Aqueous Acidic Solution
This protocol is designed to recover the amine after its use as a resolving agent or from an acidic reaction quench while maximizing the preservation of its stereochemical integrity.
Materials:
-
Aqueous solution of (R)-(+)-N,N-Dimethyl-1-phenylethylammonium salt
-
Large ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Methyl tert-butyl ether (MTBE), reagent grade
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Calibrated thermometer
-
Separatory funnel
-
Rotary evaporator and vacuum distillation apparatus
Procedure:
-
Cooling: Place the flask containing the aqueous amine salt solution into the ice-water bath. Begin magnetic stirring and allow the internal temperature to equilibrate to 0-5 °C.
-
Controlled Basification: Slowly add the saturated NaHCO₃ solution dropwise. Keep the thermometer probe in the solution (not the ice bath) and ensure the temperature does not rise above 10 °C. Continue addition until the pH of the aqueous phase is stable at 9-10 (check with pH paper).
-
Extraction: Promptly transfer the cold mixture to a separatory funnel. Extract the aqueous layer with MTBE (3 x volume of the aqueous layer).
-
Drying: Combine the organic extracts in a clean flask. Add anhydrous MgSO₄, swirl, and let it stand for 20-30 minutes to ensure complete drying.
-
Solvent Removal: Filter the drying agent and wash it with a small amount of fresh MTBE. Concentrate the filtrate on a rotary evaporator with a bath temperature no higher than 40 °C.
-
Final Purification: Assemble a clean, dry, and passivated vacuum distillation apparatus. Distill the crude amine under a vacuum of <20 mmHg. Collect the fraction boiling at the appropriate temperature (see Table 1).
Protocol 2: Quality Control - Determination of Enantiomeric Excess by Chiral HPLC
This is a general method; column, mobile phase, and flow rate may require optimization.
Instrumentation & Reagents:
-
HPLC System: Standard isocratic HPLC with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® IA, IB, IC, etc.).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 98:2 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Sample Preparation: Prepare a sample of the recovered amine at approximately 1 mg/mL in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The (R) and (S) enantiomers will elute as two separate peaks.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100%
References
- ResearchGate. (2025). Efficient racemization of 1-phenylethylamine and its derivatives.
- BenchChem. (2025).
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.).
- BenchChem. (2025). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
- The Royal Society of Chemistry. (n.d.).
- University of Leeds. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- ACS Publications. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines.
- BenchChem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- BenchChem. (n.d.).
- ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- Process for racemization of optically active 1-phenylethylamine derivative. (n.d.).
- Racemization, Enantiomerization and Diastereomerization. (2007).
- Google Patents. (n.d.).
- TCI Chemicals. (n.d.). This compound | 19342-01-9.
- Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.).
- National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- ACS Publications. (2021).
- Scribd. (n.d.). Pka Tables.
- Sigma-Aldrich. (n.d.). This compound 97 19342-01-9.
- University of Wisconsin. (n.d.). Bordwell pKa Table.
- University of Tartu. (2024).
- National Institutes of Health. (n.d.). N-benzyl-1-phenylethylamine. PubChem.
- MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
- National Institutes of Health. (n.d.). Phenethylamine. PubChem.
- ETH Zurich. (2019).
Sources
Technical Support Center: Post-Synthesis Removal of (R)-(+)-N,N-Dimethyl-1-phenylethylamine Auxiliary
Welcome to the technical support guide for the efficient removal of the (R)-(+)-N,N-Dimethyl-1-phenylethylamine chiral auxiliary. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile auxiliary for asymmetric synthesis and require robust, reliable methods for its cleavage post-reaction. As a widely used chiral auxiliary, its successful removal is a critical step in isolating the final, enantiomerically pure target molecule.[1][2] This guide provides in-depth, field-proven protocols, troubleshooting advice, and the chemical reasoning behind each step to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a chiral auxiliary?
This compound, also known as (R)-(+)-α-Methyl-N,N-dimethylbenzylamine, is a chiral amine that serves as a powerful tool in asymmetric synthesis.[3] It is covalently attached to a prochiral substrate (often a carboxylic acid, forming a tertiary amide) to create a new molecule with a built-in stereocenter. The steric bulk and defined configuration of the auxiliary then direct the stereochemical outcome of subsequent reactions, such as α-alkylation or conjugate additions, with high diastereoselectivity.[1] Once the desired stereochemistry is established in the substrate, the auxiliary's job is done, and it must be cleanly removed to yield the final enantiopure product.[4]
Q2: What is the fundamental chemical challenge in removing this auxiliary?
The auxiliary is attached to the substrate via a tertiary amide bond. Amides are among the most stable carboxylic acid derivatives, making this bond particularly resistant to cleavage.[5][6] The challenge lies in applying conditions that are harsh enough to break this robust C-N bond without compromising the chemical integrity or stereochemistry of the newly synthesized target molecule. The choice of cleavage method is therefore a critical decision dictated by the stability of the product.
Q3: What are the primary strategies for cleaving the auxiliary?
There are three main strategies, each yielding a different functional group from the original amide carbonyl:
-
Hydrolysis (Acidic or Basic): This approach converts the amide into a carboxylic acid.
-
Reductive Cleavage: This method reduces the amide carbonyl to an alcohol.
-
Conversion to Other Derivatives: Less common methods can convert the amide to esters or other derivatives, often using Lewis acid catalysis.[7]
This guide will focus on the most prevalent and broadly applicable methods: hydrolysis and reductive cleavage.
Decision-Making Workflow for Auxiliary Removal
Choosing the correct cleavage strategy is paramount. The following decision tree illustrates a logical approach based on the desired final product and the substrate's known chemical sensitivities.
Caption: Decision tree for selecting an auxiliary removal method.
Detailed Experimental Protocols
Protocol 1: Vigorous Acidic Hydrolysis
This is often the most effective method for generating the corresponding carboxylic acid. The harsh conditions ensure complete cleavage of the stable tertiary amide.
-
Principle: The amide is heated in a strong aqueous acid. The reaction begins with the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic.[8] Water then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, ultimately leading to the expulsion of the protonated this compound auxiliary. The reaction is driven to completion because the resulting amine is protonated to form a non-nucleophilic ammonium salt, preventing the reverse reaction.[8]
-
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amide substrate in a sufficient volume of 6 M aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] A co-solvent like dioxane or THF may be added if solubility is an issue.
-
Heating: Heat the mixture to reflux (typically 90-110 °C) and monitor the reaction progress using TLC or HPLC. Reactions can take several hours to overnight.
-
Workup & Auxiliary Removal: a. Cool the reaction mixture to room temperature. b. If a co-solvent was used, remove it under reduced pressure. c. Transfer the aqueous solution to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove any non-polar impurities. The desired carboxylic acid product may be in the organic or aqueous layer depending on its polarity. d. The protonated auxiliary, (R)-N,N-Dimethyl-1-phenylethylammonium chloride, is highly water-soluble and will remain in the aqueous layer. e. To isolate the carboxylic acid, extract the aqueous layer multiple times with an appropriate organic solvent. f. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Protocol 2: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
This method is used when the desired product is an alcohol. It is a robust reaction but incompatible with reducible functional groups (e.g., esters, ketones, nitriles).
-
Principle: The powerful nucleophile, hydride (H⁻), from LiAlH₄ attacks the amide carbonyl carbon. The resulting tetrahedral intermediate expels an aluminate leaving group to form a transient iminium ion, which is then rapidly reduced by a second equivalent of hydride to yield the final alcohol product and the free tertiary amine auxiliary.[6]
-
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend LiAlH₄ (typically 2-4 equivalents) in an anhydrous ether solvent such as THF or diethyl ether.
-
Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve the amide substrate in the same anhydrous solvent and add it to the suspension slowly (dropwise) via an addition funnel. The reaction is highly exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux to drive the reaction to completion. Monitor by TLC or LC-MS.
-
Workup & Quenching (Fieser Method): a. Cool the reaction mixture back to 0 °C. b. CAUTION: Perform the following steps slowly and carefully behind a blast shield. Sequentially and dropwise, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. c. Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. d. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent.
-
Auxiliary Removal: a. Combine the filtrate and washes and transfer to a separatory funnel. b. Wash the organic solution sequentially with water and then with 1 M aqueous HCl. The auxiliary will react with the acid and move into the aqueous layer. c. Wash the organic layer with saturated sodium bicarbonate solution and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction / Low Conversion | Insufficiently harsh conditions for amide cleavage. | For acidic hydrolysis, increase the acid concentration, reaction temperature, or reaction time. For reductive cleavage, ensure fresh, active LiAlH₄ is used and consider a higher reaction temperature (e.g., refluxing THF vs. ether). |
| Product Degradation or Racemization | Substrate is sensitive to strong acid/base or high heat. | If using acidic hydrolysis, try switching to basic hydrolysis (e.g., refluxing with NaOH or KOH), which can sometimes be milder, although often slower.[5] Alternatively, explore Lewis acid-promoted methods which can sometimes proceed under milder conditions.[7] Always minimize reaction time. |
| Difficulty Removing Auxiliary from Product | Inefficient extraction during workup. | The auxiliary is a base. To remove it from an organic solution containing your neutral or acidic product, perform multiple extractions with dilute acid (e.g., 1 M HCl). This protonates the auxiliary, making it highly water-soluble. Confirm removal by checking a TLC of the organic layer. |
| Emulsion Formation During Extraction | High concentration of salts or amphiphilic molecules. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| How to Confirm Complete Auxiliary Removal? | Residual auxiliary is co-eluting with the product. | ¹H NMR Spectroscopy: Look for the disappearance of characteristic signals for the auxiliary, specifically the sharp singlet for the two N-methyl groups (N(CH₃)₂) and the quartet for the benzylic proton (CH-Ph). LC-MS: Develop a method that separates the product and the auxiliary. Monitor for the absence of the auxiliary's mass peak in the purified product fractions. |
Method Comparison Summary
| Feature | Acidic Hydrolysis | Basic Hydrolysis | Reductive Cleavage (LiAlH₄) |
| Product | Carboxylic Acid | Carboxylate Salt (then Acid) | Alcohol |
| Typical Reagents | 6 M HCl or H₂SO₄, Heat[1] | 6 M NaOH or KOH, Heat[9] | LiAlH₄, Anhydrous Ether/THF[6] |
| Pros | - Highly effective and reliable- Simple workup to remove auxiliary | - Useful for acid-sensitive substrates- Can be milder than strong acid | - Direct route to alcohols- Generally high-yielding |
| Cons | - Harsh conditions can degrade sensitive molecules- Not suitable for acid-labile groups | - Often slower and requires vigorous conditions[5][6]- Potential for base-induced side reactions | - Incompatible with other reducible groups- Requires anhydrous conditions and careful quenching |
Workflow Visualization
Caption: General workflow for cleavage and purification.
References
-
Gotor-Fernández, V., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. Available from: [Link]
-
Eide, M. E. (1987). N,N-DIMETHYLETHYLAMINE (T-PV2096-01-8711-CH). OSHA. Available from: [Link]
-
Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Available from: [Link]
-
LibreTexts. (2019). Amide Chemistry. Chemistry LibreTexts. Available from: [Link]
-
Nikolaou, I., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Available from: [Link]
-
OpenStax. (n.d.). Chemistry of Amides. In Organic Chemistry: A Tenth Edition. Available from: [Link]
-
Yamaguchi, J., et al. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. The Open Organic Chemistry Journal, 7, 1-5. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis. YouTube. Available from: [Link]
Sources
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound 97 19342-01-9 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Convenient Cleavage Reaction of 1-Acylhydantoin to Amide [file.scirp.org]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Improving the Yield and Purity of Resolved Enantiomers
Welcome to the technical support center dedicated to the science of chiral separations. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of resolving enantiomers. The separation of chiral compounds is a critical step in pharmaceutical development, as different enantiomers of a drug can exhibit widely varying pharmacological, metabolic, and toxicological profiles[1][2]. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the success of a chiral separation?
A: Success in chiral separation is a delicate balance of interactions between the analyte and its environment. Unlike standard reversed-phase chromatography, there is no universal column or set of conditions[2]. The three most critical factors that you must systematically evaluate are:
-
The Chiral Stationary Phase (CSP): This is the heart of the separation. The CSP contains a chiral selector that interacts stereoselectively with the enantiomers, leading to differential retention[2]. The choice of CSP is the most critical decision in method development[1][3].
-
The Mobile Phase Composition: The solvents, their ratios, and any additives can dramatically alter selectivity and resolution. The mobile phase modulates the interactions between the analyte and the CSP[2][4].
-
Column Temperature: Temperature affects the thermodynamics and kinetics of the chiral recognition process. Its impact can be complex and unpredictable, sometimes improving resolution, decreasing it, or even reversing the elution order of the enantiomers[4][5].
Q2: What are the most common types of Chiral Stationary Phases (CSPs)?
A: A wide array of CSPs are available, but a few classes dominate the field due to their broad applicability. Polysaccharide-based CSPs are the most popular and are often the first choice for screening due to their high success rates across a vast range of compounds[1][3][4].
| CSP Type | Chiral Selector | Primary Interaction Mechanism | Common Applications |
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, dipole-dipole interactions, inclusion in chiral cavities.[3] | Broad range of racemates, including neutral, acidic, and basic compounds.[1][3] |
| Protein-Based | Immobilized proteins (e.g., α1-acid glycoprotein (AGP), Cellulase) | Hydrophobic and polar interactions within the protein's chiral binding sites. | Primarily for ionizable compounds in reversed-phase mode.[3] |
| Cyclodextrin-Based | Cyclic oligosaccharides (α, β, γ-cyclodextrin) | Formation of inclusion complexes where the analyte fits into the hydrophobic cavity.[3] | Aromatic compounds, compounds capable of fitting within the cyclodextrin cavity. |
| Pirkle-Type (Brush-Type) | Small chiral molecules covalently bonded to silica (e.g., DNB-phenylglycine) | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Compounds with π-acidic or π-basic groups, amides, esters.[4] |
Q3: What are the main differences between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for chiral separations?
A: Both HPLC and SFC are powerful techniques for enantiomer resolution, but they have distinct advantages. SFC has seen a revival and often outperforms HPLC, particularly for preparative scale work[6][7]. The primary mobile phase in SFC is supercritical CO2, which has low viscosity and high diffusivity. This allows for higher flow rates without compromising efficiency, leading to faster separations and shorter column equilibration times[8][9]. SFC is also considered a "greener" technique due to the significant reduction in organic solvent consumption[9][10].
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during chiral method development and provides systematic, actionable solutions.
Problem 1: Poor or No Resolution (Co-eluting Peaks)
This is the most common initial challenge. When enantiomers do not separate, the primary goal is to induce or enhance the stereoselective interactions with the CSP.
Cause A: Inappropriate Chiral Stationary Phase (CSP)
-
Why it happens: The chosen CSP does not possess the necessary chiral recognition sites (e.g., hydrogen bond donors/acceptors, aromatic rings for π-π stacking) that are complementary to the analyte's structure.
-
Solution: Screen Different CSPs. The most effective approach is to screen a small, diverse set of columns. A good starting point is to select 3-4 polysaccharide-based columns with different selectors (e.g., an amylose-based and two different cellulose-based phases)[2]. This systematic screening is the cornerstone of efficient method development[11][12].
Cause B: Suboptimal Mobile Phase Composition
-
Why it happens: The mobile phase has a profound effect on selectivity[4]. It can either be too strong, eluting the enantiomers before they have a chance to interact with the CSP, or it can fail to facilitate the specific interactions required for recognition.
-
Solution 1: Change the Organic Modifier. In normal phase (the most common mode for chiral HPLC), the type of alcohol used as a modifier can have a huge impact. If you see no separation with isopropanol (IPA), switch to ethanol (EtOH) or methanol (MeOH). The change in polarity and hydrogen bonding characteristics can dramatically alter the separation[2][13].
-
Solution 2: Add/Change an Additive. For acidic or basic analytes, additives are crucial. They suppress unwanted interactions with the silica support and can enhance desired interactions with the CSP[14].
-
For Basic Analytes: Add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.
-
For Acidic Analytes: Add 0.1% trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase.
-
Causality: These additives can protonate or deprotonate the analyte or stationary phase functional groups, which can fundamentally change the dominant intermolecular forces responsible for chiral recognition[4][15].
-
Cause C: Incorrect Temperature
-
Why it happens: Chiral recognition is thermodynamically controlled. The enthalpy (ΔH) and entropy (ΔS) of binding for each enantiomer to the CSP are different. Temperature changes shift this thermodynamic equilibrium.
-
Solution: Screen a Range of Temperatures. Generally, lower temperatures enhance the stability of transient diastereomeric complexes, often leading to better resolution[5]. However, higher temperatures can improve peak efficiency[4]. It is essential to test a range, for example, 15°C, 25°C, and 40°C, to find the optimum[2][5].
Diagram 1: Troubleshooting Poor Enantiomeric Resolution
Caption: A decision tree for systematically troubleshooting poor or no enantiomeric resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape compromises both resolution and the accuracy of quantification[14].
Cause A: Secondary Interactions
-
Why it happens: This is common for basic analytes on silica-based CSPs. Residual acidic silanol groups on the silica surface can interact strongly with basic functional groups on the analyte, causing peak tailing[14].
-
Solution: Use a Mobile Phase Additive. As described previously, adding a basic modifier like 0.1% DEA or TEA to the mobile phase is highly effective. The additive molecules are more abundant and compete with the analyte for these active silanol sites, effectively masking them and resulting in a more symmetrical peak shape[5][14].
Cause B: Column Overload
-
Why it happens: Injecting too much sample mass saturates the chiral stationary phase. The limited number of specific interaction sites on the CSP become overwhelmed, leading to broad, often tailing or fronting peaks.
-
Solution: Reduce Sample Concentration. Perform a dilution series (e.g., inject your current concentration, then 1:5 and 1:10 dilutions). If the peak shape improves significantly with dilution, you have identified column overload as the problem[2][5].
Cause C: Inappropriate Sample Solvent
-
Why it happens: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., sample in pure ethanol, mobile phase is 95:5 Hexane:Ethanol), the bolus of strong solvent disrupts the local mobile phase equilibrium at the column head. This causes band broadening and peak distortion[16][17].
-
Solution: Dissolve the Sample in the Mobile Phase. The ideal scenario is to dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that can still dissolve the sample[14].
Problem 3: Unstable or Drifting Retention Times
Reproducibility is key for any validated method. Drifting retention times can invalidate quantitative results.
Cause A: Insufficient Column Equilibration
-
Why it happens: Chiral stationary phases, especially polysaccharide-based ones, can have "memory" effects and require a significant time to fully equilibrate with a new mobile phase. The conformation of the polysaccharide polymer can slowly change, altering retention.
-
Solution: Flush Adequately. Always flush the column with at least 10-20 column volumes of the new mobile phase before starting an analytical run. For a standard 250 x 4.6 mm column, this means flushing for 20-40 minutes at 1 mL/min[14].
Cause B: Mobile Phase Inconsistency
-
Why it happens: The volatile components of the mobile phase (especially hexane or low-boiling-point alcohols) can evaporate over time, changing the composition and, therefore, the elution strength.
-
Solution: Prepare Fresh Mobile Phase Daily. Do not reuse mobile phases for multiple days. Keep reservoirs tightly sealed to minimize evaporation[14].
Chiral Method Development Workflow
A systematic approach is vastly more efficient than random trial-and-error. The following workflow provides a logical pathway for developing a robust chiral separation method.
Diagram 2: General Experimental Workflow for Chiral Method Development
Caption: A logical workflow for selecting a suitable chiral stationary phase and optimizing the method.[3]
Key Experimental Protocols
Protocol 1: Initial Chiral Stationary Phase (CSP) Screening
This protocol outlines a rapid screening process to identify the most promising CSP for your analyte.
-
Analyte Preparation: Prepare a ~1 mg/mL stock solution of your racemic analyte in a suitable solvent like ethanol or methanol. Dilute this stock with the screening mobile phase to a working concentration of 50-100 µg/mL[2].
-
Column Selection: Select a set of 3-4 diverse polysaccharide-based CSPs. A recommended starting set includes one amylose-based and two different cellulose-based columns.
-
Initial Screening Conditions (Normal Phase):
-
Mobile Phase A: 90:10 (v/v) n-Hexane / Isopropanol (IPA)
-
Mobile Phase B: 90:10 (v/v) n-Hexane / Ethanol (EtOH)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 5 µL.
-
-
Execution:
-
Equilibrate the first column with Mobile Phase A for at least 20 column volumes.
-
Inject the sample.
-
Repeat for Mobile Phase B.
-
Switch to the next column and repeat the entire process.
-
-
Evaluation: Analyze the chromatograms for any sign of peak splitting, shouldering, or baseline separation. The column and mobile phase combination that provides the best initial selectivity is the lead candidate for further optimization[5].
Protocol 2: Mobile Phase Additive Optimization
This protocol is for improving the peak shape and resolution of acidic or basic analytes.
-
Select Lead Conditions: Use the CSP and organic modifier combination that showed the most promise during the initial screening.
-
Prepare Modified Mobile Phases: Prepare three separate mobile phases from your lead condition:
-
Mobile Phase 1 (Control): No additive.
-
Mobile Phase 2 (Acidic): Add 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase 3 (Basic): Add 0.1% (v/v) Diethylamine (DEA).
-
-
Execution:
-
Equilibrate the column with the control mobile phase and inject the sample.
-
Thoroughly flush the column and switch to the acidic mobile phase. Equilibrate and inject.
-
Thoroughly flush the column and switch to the basic mobile phase. Equilibrate and inject.
-
-
Evaluation: Compare the chromatograms. For a basic analyte, the mobile phase with DEA will likely show a dramatic improvement in peak symmetry and possibly resolution. For an acidic analyte, the TFA-modified phase should yield the best results[5][14].
References
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (n.d.). LCGC International. [Link]
-
Stalcup, A. M. (2010). Chiral separations. Annual Review of Analytical Chemistry, 3, 341-363. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
-
Enantiomeric Purity. (2021). Chemistry LibreTexts. [Link]
-
Ali, I., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. [Link]
-
Chiral HPLC column selection and method development guide (Sigma-Aldrich). (n.d.). Bioanalysis Zone. [Link]
-
Selection Method of Chiral Stationary Phases. (n.d.). Sumika Chemical Analysis Service. [Link]
-
Chiral analysis. (n.d.). Wikipedia. [Link]
-
Chiral Drug Separation. (n.d.). ScienceDirect. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
-
Racemic Mixtures Separation Of Enantiomers. (n.d.). Jack Westin. [Link]
-
Enantiomer Separations. (n.d.). Restek. [Link]
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021). Daicel Chiral Technologies. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate. [Link]
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (n.d.). National Institutes of Health. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). Federal Agency for Medicines and Health Products. [Link]
-
Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. [Link]
-
Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. [Link]
-
High-Throughput Enantiopurity Analysis Using Enantiomeric DNA-Based Sensors. (2015). Journal of the American Chemical Society. [Link]
-
High-throughput enantiopurity analysis using enantiomeric DNA-based sensors. (2015). PubMed. [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Nature Protocols. [Link]
-
Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. (n.d.). Journal of Chromatographic Science. [Link]
-
Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. (2021). YouTube. [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. [Link]
-
Phenomenex Publishes Guide for Chiral Column Selection. (2012). Phenomenex. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
How can I improve my chiral column resolution? (2014). ResearchGate. [Link]
-
Enantioenrichment by Crystallization. (n.d.). Organic Process Research & Development. [Link]
-
A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. (2017). SciSpace. [Link]
-
Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. [Link]
-
Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]
-
Horrible peak shape. (2025). Reddit. [Link]
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Technical Support Center: Scaling Up Chiral Resolutions with (R)-(+)-N,N-Dimethyl-1-phenylethylamine
Welcome to the technical support center for chiral resolutions using (R)-(+)-N,N-Dimethyl-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up diastereomeric salt crystallizations. Here, we address common pitfalls and provide in-depth, field-proven troubleshooting strategies to ensure the successful isolation of your target enantiomer.
Introduction: The Power and Pitfalls of Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation is a cornerstone technique in pharmaceutical and fine chemical industries for separating enantiomers from a racemic mixture.[1][2] This method leverages the reaction of a racemic mixture, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent, like this compound, to form a pair of diastereomers. These diastereomers possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[1][3][4]
This compound is a valuable resolving agent due to its basicity, which facilitates salt formation with acidic compounds, and its chiral structure, which induces the formation of diastereomeric salts with distinct crystalline properties.[5][6] However, transitioning this process from a laboratory scale to a larger production scale can introduce a unique set of challenges. This guide will walk you through potential pitfalls and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: No Crystallization or Poor Yield of Diastereomeric Salt
Question: I've mixed my racemic acid with this compound in what I believe is a suitable solvent, but no crystals are forming, or the yield is significantly lower than expected. What's going wrong?
Answer: This is a common and frustrating issue that often points to problems with supersaturation, solvent choice, or stoichiometry.
Underlying Causes & Solutions:
-
Inadequate Supersaturation: Crystallization requires the concentration of the diastereomeric salt to exceed its solubility limit in the chosen solvent. If the solution is too dilute, crystals will not form.
-
Troubleshooting:
-
Increase Concentration: Carefully remove a portion of the solvent under reduced pressure to increase the concentration of the diastereomeric salts.
-
Anti-Solvent Addition: Gradually add a solvent in which the diastereomeric salts are less soluble (an "anti-solvent") to induce precipitation. This must be done slowly to avoid oiling out.[7]
-
Temperature Control: Since solubility is temperature-dependent, a controlled cooling process is crucial. Slow cooling promotes the formation of larger, purer crystals.[8]
-
-
-
Suboptimal Solvent System: The ideal solvent (or solvent mixture) must exhibit a significant difference in solubility for the two diastereomers.[8]
-
Troubleshooting:
-
Solvent Screening: Conduct small-scale screening experiments with a variety of solvents covering a range of polarities (e.g., alcohols, esters, ketones, and their mixtures with water).[7][9]
-
Thermodynamic Modeling: For larger scale operations, consider creating solubility phase diagrams to precisely identify optimal solvent and temperature conditions.[10]
-
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can significantly impact the outcome.
-
Troubleshooting:
-
Equimolar Ratio: Start with a 1:1 molar ratio of the racemic acid to this compound.[8]
-
Sub-stoichiometric Approach: Sometimes, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can enhance the purity of the crystallized salt.[8] The rationale is to ensure that only the less soluble diastereomer crystallizes, leaving the more soluble one in the mother liquor.
-
-
| Parameter | Recommendation | Rationale |
| Solvent Choice | Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone) and their aqueous mixtures. | The solubility difference between diastereomeric salts is highly solvent-dependent.[8][9] |
| Concentration | Aim for a concentration that is saturated at a higher temperature and supersaturated upon cooling. | Supersaturation is the driving force for crystallization. |
| Stoichiometry | Start with 0.5 to 1.0 equivalent of this compound. | Optimizing the ratio can maximize the yield and purity of the desired diastereomeric salt.[8][11] |
| Cooling Rate | Employ a slow, controlled cooling ramp. | Rapid cooling can lead to the formation of small, impure crystals or an oil.[8] |
Issue 2: Low Enantiomeric Excess (e.e.) of the Final Product
Question: I've successfully crystallized and isolated the diastereomeric salt, but after liberating the carboxylic acid, the enantiomeric excess is low. How can I improve the purity?
Answer: Low enantiomeric excess indicates that the undesired diastereomer is co-precipitating with the target diastereomer. This can be due to similar solubilities of the diastereomeric salts or the formation of a solid solution.
Underlying Causes & Solutions:
-
Similar Solubilities: If the solubilities of the two diastereomeric salts in the chosen solvent are too close, achieving a clean separation by a single crystallization is difficult.
-
Troubleshooting:
-
Recrystallization: The most straightforward approach is to recrystallize the isolated diastereomeric salt.[12] Each recrystallization step will enrich the less soluble diastereomer, thereby increasing the enantiomeric excess of the final product.
-
Re-evaluate Solvent System: A different solvent system might provide a larger solubility difference between the diastereomers. Refer back to the solvent screening process.
-
-
-
Solid Solution Formation: In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization challenging.[13]
-
Troubleshooting:
-
Characterize the Solid State: Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can help determine if a solid solution is forming.[13]
-
Alternative Resolution Strategies: If a persistent solid solution is identified, you may need to consider alternative resolving agents or different separation techniques like chiral chromatography.[14][15]
-
-
-
Incomplete Salt Breaking: The process of liberating the enantiomerically enriched acid from the diastereomeric salt must be complete.
Workflow for Improving Enantiomeric Excess
Caption: Troubleshooting logic for low enantiomeric excess.
Issue 3: Difficulty Breaking the Diastereomeric Salt and Recovering the Resolving Agent
Question: I'm struggling to efficiently liberate my target carboxylic acid from the diastereomeric salt and recover the this compound for reuse. What are the best practices?
Answer: Complete salt breaking and efficient recovery of the resolving agent are crucial for the economic viability of the process, especially at scale.
Protocol for Salt Breaking and Resolving Agent Recovery:
-
Dissolution: Dissolve the dried diastereomeric salt in water.
-
Acidification: While stirring, add a strong acid (e.g., 1 M HCl) dropwise until the pH of the aqueous solution is approximately 1-2.[1] This protonates the carboxylate, breaking the ionic bond of the salt.
-
Extraction of the Enriched Acid: Extract the liberated carboxylic acid from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform this extraction at least three times to maximize recovery.[1]
-
Isolation of the Acid: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.[1]
-
Recovery of the Resolving Agent:
-
The aqueous layer from step 3 contains the protonated this compound.
-
Basify this aqueous layer by adding a strong base (e.g., 1 M NaOH) until the pH is approximately 10-11.[1]
-
Extract the liberated free base into an organic solvent.
-
Dry the organic extract and remove the solvent to recover the resolving agent, which can often be reused.[1]
-
Sources
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Inconsistent results in chiral resolution: identifying and controlling key variables
Technical Support Center: Chiral Resolution
Inconsistent Results in Chiral Resolution: Identifying and Controlling Key Variables
Welcome to the Technical Support Center for Chiral Resolution. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of enantiomers. Achieving consistent and robust chiral separations is critical for ensuring the safety and efficacy of pharmaceutical compounds[1][2]. This resource provides in-depth, experience-based answers to common challenges encountered in chiral High-Performance Liquid Chromatography (HPLC).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions to quickly diagnose and resolve straightforward issues.
Q1: What are the first things to check when my chiral separation fails or resolution degrades?
A: When facing a sudden loss of resolution, start with the most common culprits:
-
System Equilibration: Chiral stationary phases (CSPs), especially polysaccharide-based ones, often require extended equilibration times, sometimes up to 1-2 hours, after a mobile phase change. Ensure the column is fully equilibrated by flushing with at least 10-20 column volumes of the new mobile phase until a stable baseline is achieved[3][4][5][6].
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent source of variability. Prepare fresh mobile phase daily, ensure components are accurately measured and thoroughly mixed, and keep containers sealed to prevent evaporation of volatile solvents[4].
-
Column Health: A significant number of column problems arise from plugged inlet frits due to particulates from the sample or mobile phase[3][7]. Using a guard column is highly recommended to protect the analytical column[3]. If performance drops, consider a column washing procedure as recommended by the manufacturer[8][9].
-
Method Parameters: Double-check that all instrument parameters (flow rate, temperature, mobile phase composition) match the intended method protocol[10].
Q2: How do I choose the right Chiral Stationary Phase (CSP)?
A: The choice of CSP is the most critical factor for a successful separation[1][2]. The selection process involves matching the properties of your analyte to the chiral recognition mechanism of the CSP.
-
Polysaccharide-Based CSPs (Cellulose or Amylose derivatives): These are the most widely used due to their broad applicability and high success rates[1][11]. They work through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities[1]. They are a good first choice for general screening[12][13].
-
Cyclodextrin-Based CSPs: These work primarily by forming inclusion complexes where the analyte fits into a hydrophobic cavity[1][14][15][16]. The size of the analyte relative to the cyclodextrin cavity is a key factor[16][17].
-
Protein-Based CSPs (e.g., α1-acid glycoprotein, AGP): These offer a broad range of chiral interactions but may provide lower resolution compared to polysaccharide phases. They are particularly useful in reversed-phase mode for ionizable compounds[1][14].
-
Pirkle-Type CSPs: These synthetic phases provide chiral recognition via a "three-point interaction" model, which includes hydrogen bonding, π-π interactions, and dipole stacking[14][16][18]. They often yield high selectivity when they are effective, but may have lower general success rates[14].
A systematic screening of a few different CSP types is the most effective approach for a new compound[11][12][17].
Q3: What is the role of the mobile phase in chiral separation?
A: The mobile phase is a powerful tool for optimizing selectivity (α) and resolution (Rs)[11]. Its components influence the conformation of both the analyte and the chiral selector[18].
-
Normal-Phase (NP): Typically mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol). The alcohol acts as the polar modifier, and adjusting its percentage is the primary way to control retention and resolution[3].
-
Reversed-Phase (RP): Mixtures of aqueous buffers and organic modifiers (like acetonitrile or methanol). In RP, pH is a critical parameter for ionizable compounds, affecting both retention and peak shape[1].
-
Additives (Acids/Bases): Small amounts (typically 0.1%) of acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additives are often essential[17][19]. They improve peak shape by suppressing ionization of the analyte or masking residual silanol groups on the silica support that can cause peak tailing[4][8][20].
Q4: Can temperature significantly impact my results?
A: Yes, temperature is a critical but complex variable[8]. Its effect is compound and system-dependent.
-
General Trend: Lowering the temperature often increases chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP[6][8]. This can lead to better resolution.
-
Exceptions: In some cases, increasing the temperature can improve resolution by increasing column efficiency (sharper peaks) or, counter-intuitively, by increasing selectivity[21][22][23][24].
-
Elution Order Reversal: Temperature changes can even cause the elution order of the enantiomers to reverse[11][21][22]. Therefore, precise temperature control (± 1°C) is crucial for reproducibility, and temperature should be considered an important parameter to optimize during method development[6].
Section 2: Detailed Troubleshooting Guides
This section provides in-depth, step-by-step guidance for specific and challenging experimental issues.
Problem 1: Poor or No Resolution (Selectivity Factor α ≈ 1)
You're injecting your racemic mixture, but the chromatogram shows a single, sharp peak, indicating the column is not differentiating between the enantiomers.
Causality: Chiral recognition relies on the formation of transient diastereomeric complexes with different energy states[14][18]. If the chosen CSP and mobile phase combination does not provide the necessary specific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) for your analyte, no separation will occur[16][18]. The "three-point interaction model" posits that one enantiomer must engage in at least three simultaneous interactions with the CSP for recognition to occur, while the other enantiomer can only engage in two[18][25].
-
Confirm Analyte-CSP Mismatch: The most common cause is an inappropriate choice of CSP. Polysaccharide-based columns are a good starting point due to their broad selectivity, but no single column works for all compounds[2][11].
-
Optimize the Mobile Phase Systematically: The mobile phase composition dramatically affects selectivity[11].
-
Step 1: Adjust Modifier Percentage: In normal phase, vary the alcohol (e.g., IPA, ethanol) concentration in hexane. Start with a standard 90:10 Hexane:IPA and adjust the alcohol content.
-
Step 2: Change the Modifier Type: The type of alcohol can have a huge impact. If IPA fails, try ethanol. Ethanol is a stronger hydrogen bond donor and acceptor and can alter the key interactions needed for separation[26].
-
Step 3: Add an Additive: For acidic or basic analytes, poor peak shape can mask small degrees of separation. Add 0.1% TFA (for acids) or 0.1% DEA (for bases) to the mobile phase to improve peak symmetry and potentially reveal underlying resolution[17][19][20].
-
-
Investigate Temperature Effects:
Caption: A logical workflow for troubleshooting a lack of chiral resolution.
Problem 2: Inconsistent Resolution and Shifting Retention Times
Your method initially provided good, reproducible separation, but now the resolution is variable, and retention times are drifting between injections or between days.
Causality: This issue points to a lack of system stability. Chiral separations are highly sensitive to minor changes in the chromatographic environment. The most common causes are insufficient column equilibration, temperature fluctuations, and changes in the mobile phase composition over time[4][10]. The complex surface of a CSP requires more time to reach equilibrium with the mobile phase compared to a standard C18 column[4].
| Variable | Potential Cause of Inconsistency | Recommended Control Protocol |
| Column Equilibration | Switching from a different mobile phase (e.g., from RP to NP) without adequate flushing. Short equilibration times between injections. | Protocol: 1. Flush the entire HPLC system (pump, lines, injector) with the new mobile phase solvent system before attaching the column[3]. 2. Equilibrate the column with the mobile phase for a minimum of 30-60 minutes at the analytical flow rate[5]. 3. For sensitive methods, allow at least 10-20 column volumes of mobile phase to pass through before the first injection[4][6]. |
| Mobile Phase Stability | Evaporation of the more volatile component (e.g., hexane in a hexane/IPA mix), leading to a stronger mobile phase and shorter retention times. Degradation or absorption of CO₂ in basic mobile phases. | Protocol: 1. Prepare fresh mobile phase for each run or at least daily[4]. 2. Keep mobile phase reservoirs tightly capped. 3. Use an inline degasser and ensure solvents are thoroughly mixed before use[4]. |
| Temperature Fluctuations | Ambient laboratory temperature changes affecting the column. Inconsistent heating/cooling from the column thermostat. | Protocol: 1. Always use a high-quality column thermostat. 2. Maintain the temperature to within ± 1°C for maximum reproducibility[6]. 3. Allow the column sufficient time to thermally equilibrate after being placed in the thermostat. |
| "Memory Effects" | Residual additives (especially bases like DEA) from previous runs adsorbing to the CSP and altering its selectivity in subsequent analyses, even after the additive is removed from the mobile phase[27]. | Protocol: 1. Dedicate columns to specific methods or mobile phase types (e.g., acidic vs. basic additives) when possible. 2. If a column must be switched, use a rigorous washing procedure. For immobilized CSPs, this may involve flushing with strong solvents like THF or DMF, followed by an alcohol rinse[9]. |
Problem 3: Poor Peak Shape (Tailing or Fronting)
The peaks are resolved, but they are asymmetric, making accurate integration and quantification difficult.
Causality:
-
Peak Tailing (asymmetry factor > 1.2) is often caused by secondary, undesirable interactions. For basic analytes, this can be an interaction with acidic residual silanol groups on the silica support[4][8]. For acidic analytes, it can be caused by partial ionization.
-
Peak Fronting (asymmetry factor < 0.8) is a classic sign of column overload, where the sample concentration is too high for the linear capacity of the stationary phase[4].
-
Optimize Mobile Phase Additives: This is the most effective tool for combating tailing.
-
For Basic Compounds: Add a small amount of a basic modifier like 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. The additive competes with the basic analyte for the active silanol sites, masking them and improving peak shape[4][8].
-
For Acidic Compounds: Add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid. This ensures the mobile phase pH is low enough to keep the analyte fully protonated, preventing ionic interactions that lead to tailing[8][20].
-
-
Check Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion[4][28].
-
Reduce Temperature: While lower temperatures can improve resolution, they can sometimes worsen peak shape by slowing down mass transfer. If tailing is severe, try increasing the temperature slightly (e.g., from 25°C to 35°C) to see if efficiency improves[6].
-
Rule out Column Overload:
-
Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves to become symmetrical at lower concentrations, the original sample was overloading the column[4][8].
-
Solution: Reduce the sample concentration or the injection volume for all future analyses.
-
Caption: Diagnostic workflow for troubleshooting asymmetric chromatographic peaks.
References
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Dos and Don'ts for Using Daicel Chiral Columns Effectively. Daicel Chiral Technologies. [Link]
-
Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Chiral HPLC column selection and method development guide. Sigma-Aldrich (via Bioanalysis Zone). [Link]
-
On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. ACS Publications. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central. [Link]
-
Selection Method of Chiral Stationary Phases. Sumika Chemical Analysis Service. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. [Link]
-
Chiral column chromatography. Wikipedia. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. [Link]
-
On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. NIH. [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics by HPLC. ResearchGate. [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar. [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Handbook of chiral MPLC column. Yamazen Corporation. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral Method Development. AMRI. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. [Link]
-
Abnormal Peak Shapes. Shimadzu. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Unusual effects of separation conditions on chiral separations. ResearchGate. [Link]
-
How can I improve my chiral column resolution? ResearchGate. [Link]
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Validation & Comparative
Comparing the effectiveness of (R)-(+)-N,N-Dimethyl-1-phenylethylamine with other chiral resolving agents
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, the selection of an effective chiral resolving agent is a critical determinant of success. This guide provides an in-depth technical comparison of (R)-(+)-N,N-Dimethyl-1-phenylethylamine with other classical and widely used chiral resolving agents for the separation of racemic acidic compounds. By presenting objective comparisons supported by available experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific chiral resolution challenges.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for the industrial-scale separation of enantiomers is through the formation of diastereomeric salts.[1][2] Enantiomers, being mirror images, possess identical physical properties, rendering their direct separation exceptionally challenging.[3] The core principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which have distinct physical properties such as solubility, melting point, and boiling point.[4]
This is achieved by reacting the racemic mixture of an acidic compound with an enantiomerically pure chiral base, the resolving agent. The resulting acid-base reaction forms two diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit varying solubilities in a given solvent system, which allows for their separation by fractional crystallization.[5] The less soluble diastereomeric salt can then be isolated, and the desired enantiomer of the acid is liberated by treatment with a strong acid.[5]
Comparative Analysis of Chiral Resolving Agents
The efficacy of a chiral resolving agent is contingent on several factors, primarily its ability to induce a significant difference in the solubility of the formed diastereomeric salts, leading to a high yield and high enantiomeric excess (e.e.) of the desired enantiomer. The choice of resolving agent is often empirical and highly dependent on the specific racemic compound, the solvent system, and the crystallization conditions.
This section compares this compound with other commonly employed chiral bases for the resolution of acidic compounds.
This compound and its Analogs
This compound belongs to the family of phenylethylamine-derived resolving agents. Its parent compound, (R)-1-phenylethylamine, is a versatile and widely used chiral reagent.[6] The presence of the two methyl groups on the nitrogen atom in this compound can influence its steric bulk and basicity, which in turn affects the packing and stability of the diastereomeric salts formed. A related compound, (R)-(+)-N-benzyl-1-phenylethylamine, has been shown to be an excellent resolving agent for 2-chloromandelic acid.[7]
Naturally Occurring Alkaloids: Brucine and Cinchonidine
Brucine, a readily available and cost-effective alkaloid, is a prominent resolving agent for a diverse range of racemic acids.[5] Its rigid, complex structure provides multiple points of interaction for chiral recognition. Cinchonidine, another cinchona alkaloid, has been historically used for the resolution of profens like naproxen.[6]
Synthetic and Semi-Synthetic Amines: Ephedrine
(-)-Ephedrine, a naturally occurring amino alcohol, is also utilized as a chiral resolving agent. Its hydroxyl group can participate in hydrogen bonding, offering additional interactions that can contribute to the differential stability of diastereomeric salts. It has been successfully employed in the resolution of mandelic acid.[8][9]
Quantitative Performance Comparison
The following table summarizes available experimental data for the resolution of common racemic acids using various chiral resolving agents. It is crucial to note that the data is compiled from different sources, and experimental conditions such as solvent, temperature, and molar ratios may vary. Therefore, this table should be used as a qualitative guide to the potential effectiveness of each resolving agent.
| Racemic Acid | Resolving Agent | Yield of Desired Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| Ibuprofen | (S)-(-)-1-Phenylethylamine | Not specified | 88.14% | [10] |
| (-)-Brucine | Not specified | Not specified (TLC separation) | [11] | |
| Naproxen | Cinchonidine | >95% (with racemization and recycle) | 99% | [6] |
| Mandelic Acid | (-)-Brucine | ~75% (for (-)-enantiomer) | >98% (after recrystallization) | [5] |
| (1R,2S)-(-)-Ephedrine | 80% (crude salt) | 90% | [12] | |
| Ketoprofen | (R)-α-Phenylethylamine | Not specified | Not specified (chromatographic separation) | [13] |
| (-)-Cinchonidine | High (not quantified) | >95% | [14] | |
| 2-Chloromandelic Acid | (R)-(+)-N-Benzyl-1-phenylethylamine | 71% (as methyl ester) | >99.5% | [7] |
Note: The data presented is for illustrative purposes and direct comparison should be made with caution due to varying experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of chiral resolution experiments. The following protocols are representative examples for the resolution of racemic acids.
Protocol 1: Resolution of Racemic Ibuprofen using (S)-(-)-1-Phenylethylamine
This protocol serves as a template that can be adapted for use with this compound. The principle remains the same: formation of diastereomeric salts with differing solubilities.[15]
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-1-Phenylethylamine
-
0.25 M Potassium Hydroxide (KOH) solution
-
Methanol
-
2 M Sulfuric Acid (H₂SO₄)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 1.0 g of racemic ibuprofen in 15 mL of 0.25 M KOH.
-
Heat the mixture in a water bath to boiling.
-
Slowly add 0.5 mL of (S)-(-)-1-phenylethylamine dropwise to the heated mixture. A precipitate should form within minutes.
-
Continue heating for 30 minutes.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Allow the solution to cool to room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of ice-cold water. This solid is the (S,S)-ibuprofen-phenethylammonium salt.[15]
-
-
Liberation of the (S)-(+)-Ibuprofen:
-
Transfer the collected salt to a beaker and add 25 mL of 2 M H₂SO₄.
-
Stir the solution for 5 minutes. The crystals will dissolve, and oily droplets of (S)-(+)-ibuprofen will form.
-
Extract the aqueous layer three times with 15 mL portions of MTBE.
-
Combine the organic layers, wash with 15 mL of water, and then with 15 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the MTBE using a rotary evaporator.
-
-
Analysis:
-
Determine the yield and measure the optical rotation of the resulting (S)-(+)-ibuprofen to calculate the enantiomeric excess.
-
Protocol 2: Resolution of Racemic Mandelic Acid using (-)-Brucine
This protocol details a classical resolution using a naturally occurring alkaloid.[5]
Materials:
-
Racemic Mandelic Acid
-
(-)-Brucine
-
Ethanol
-
2 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
In a 500 mL Erlenmeyer flask, dissolve 15.2 g (0.1 mol) of racemic mandelic acid in 200 mL of hot ethanol.
-
In a separate flask, dissolve 39.4 g (0.1 mol) of anhydrous (-)-brucine in 200 mL of hot ethanol.
-
Mix the two hot solutions and allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the crystalline precipitate by vacuum filtration.
-
To enhance the diastereomeric purity, recrystallize the obtained salt from a minimal amount of hot ethanol.
-
-
Regeneration of (-)-Mandelic Acid:
-
Suspend the purified diastereomeric salt in 150 mL of water.
-
Add 50 mL of 2 M HCl with vigorous stirring to precipitate the free (-)-mandelic acid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the (-)-mandelic acid by vacuum filtration, wash with cold water, and dry.
-
-
Recovery of the Other Enantiomer:
-
The mother liquor from the initial crystallization is enriched in the (+)-mandelic acid-(-)-brucine salt. Concentrate the mother liquor and treat with 2 M HCl to recover the (+)-mandelic acid.
-
Causality Behind Experimental Choices
-
Solvent Selection: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A good solvent system will maximize the solubility difference between the two diastereomers. Often, a mixture of solvents is used to fine-tune this property.
-
Molar Ratio of Resolving Agent: While an equimolar amount of resolving agent is often used, sometimes using a sub-stoichiometric amount (the Pope-Peachy method) can be advantageous, especially when combined with an achiral base, as it can enhance the solubility difference and reduce costs.[16]
-
Temperature Control: Cooling the solution slowly during crystallization is crucial for obtaining larger, purer crystals of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, reducing the enantiomeric excess.
-
Recrystallization: A single crystallization is rarely sufficient to achieve high enantiomeric purity. One or more recrystallizations of the diastereomeric salt are typically necessary to enrich the less soluble diastereomer.[8]
Conclusion
This compound is a valuable chiral resolving agent, belonging to a class of effective and widely used phenylethylamine derivatives. Its performance is comparable to other classical resolving agents like brucine and ephedrine, particularly for the resolution of racemic acidic compounds. The choice of the optimal resolving agent remains highly substrate-dependent and requires empirical screening and optimization of experimental conditions. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the selection and implementation of chiral resolution strategies, ultimately facilitating the synthesis of enantiomerically pure compounds for drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using Brucine.
- Bhushan, R., & Gupta, D. (2004). Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography.
- Gerritz, S. W., & Sisti, N. J. (2000). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism.
- Gould, S. J., & Skipper, P. L. (1980). Discrimination in resolving systems: ephedrine-mandelic acid. Journal of the American Chemical Society, 102(24), 7381-7385.
- Hyde, J. F. (1932). U.S. Patent No. 1,867,274. Washington, DC: U.S.
- Baker-Taylor, J. (2011). Organic Chemistry - Resolution of Ibuprofen. Scribd.
- Baar, M. R., & Cerrone-Szakal, A. L. (2005). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism.
- Zingg, S. P., Arnett, E. M., McPhail, A. T., Bothner-By, A. A., & Gil, V. M. S. (1988). Discrimination in Resolving Systems: Ephedrine-Mandelic Acid. Journal of the American Chemical Society, 110(5), 1565-1575.
- Rendic, S., Alebic-Kolbah, T., Kajfez, F., & Sunjic, V. (1975). Resolution of ketoprofen. Chimia, 29(4), 170-172.
- Department of Chemistry, University of Wisconsin-Madison. (n.d.). Experiment 38: Enantiomers of Ibuprofen.
- Miwa, T., Miyakawa, T., Kayano, M., & Sakashita, Y. (1987). Direct optical resolution of 2-arylpropionic acids and their amide derivatives by high-performance liquid chromatography on a chiral stationary phase.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Nicholson, J. R. (1995). U.S. Patent No. 5,475,149. Washington, DC: U.S.
- University of Liverpool. (2021).
- Molnár, P., Bombicz, P., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2009). Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction. Chirality, 21(6), 579-587.
- Li, G., & Li, Y. (2003). [Chiral HPLC Determination of Conversion and Enantiomeric Excess of Enzyme Catalyzed Stereoselective Esterification of Racemic Ibuprofen]. Se Pu, 21(1), 63-65.
- Xu, G., et al. (2014).
- Zhang, J., et al. (2014). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. Chirality, 26(10), 633-639.
- Larsen, S., & de Diego, H. L. (1993). Isolation of different enantiomers caused by variation in the stoichiometric ratio of racemate and resolving agent. The crystal structure of (R)-1-phenylethylammonium (S)-mandelate·dimandelic acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 469-473.
- McCullagh, J. V. (2008). Enantiomeric Separation/Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen.
- Bálint, J., et al. (2014). (r)- and (s)-mandelic acid. Organic Syntheses, 91, 284.
- The Retort. (2012).
- Rossi, D., et al. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design, 21(12), 6945-6958.
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- Suzuki, T., et al. (1991). U.S. Patent No. 4,983,771. Washington, DC: U.S.
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- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)
- Ghose, T. K., & Mukherjee, J. (2000). Enzymatic resolution of naproxen. Biotechnology and Bioengineering, 68(4), 457-462.
- Monier, M., et al. (2019). Enantiomeric resolution of ephedrine racemic mixture using molecularly imprinted carboxylic acid functionalized resin. Journal of the Taiwan Institute of Chemical Engineers, 103, 118-126.
- Rossi, D., et al. (2021).
- Móczár, I., et al. (2018). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Molecules, 23(11), 2992.
- Royal Society of Chemistry. (n.d.).
- Liu, X., et al. (2019). Resolution of enantiomers of mandelic acid by transesterification.
- Federal Aviation Administration. (n.d.). Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS.
- Bhushan, R., & Kumar, R. (2017). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)-Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Medicinal Chemistry, 24(8), 758-780.
- Gecse, E., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2965.
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(R)-(+)-N,N-Dimethyl-1-phenylethylamine vs. (S)-(-)-N,N-Dimethyl-1-phenylethylamine in asymmetric synthesis
A Comparative Guide to (R)-(+)- and (S)-(-)-N,N-Dimethyl-1-phenylethylamine in Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical manufacturing, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity. The biological activity of a chiral molecule is often exclusive to one of its enantiomers, while the other may be inactive or, in some cases, elicit undesirable side effects. Asymmetric synthesis, therefore, stands as a cornerstone of contemporary organic chemistry. At the heart of this discipline lies the use of chiral controllers—molecules that impart their "handedness" onto a prochiral substrate, guiding the reaction to selectively produce one enantiomer over the other.
Among the vast arsenal of tools available to the synthetic chemist, chiral amines derived from 1-phenylethylamine are particularly noteworthy for their affordability, availability in both enantiomeric forms, and robust performance.[1] This guide provides an in-depth comparison of two such derivatives, (R)-(+)-N,N-Dimethyl-1-phenylethylamine and (S)-(-)-N,N-Dimethyl-1-phenylethylamine . We will explore their application as chiral auxiliaries and ligands, dissect the mechanistic origins of their stereodirecting power, and provide actionable experimental protocols for their use in the laboratory.
The Principle of Chiral Control: Auxiliaries and Ligands
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction.[2][3] The auxiliary creates a diastereomeric intermediate, which possesses a sterically and electronically differentiated environment. This environment directs an incoming reagent to attack from a specific face, leading to the formation of one diastereomer in excess. After the key transformation, the auxiliary is cleaved and can often be recovered for reuse.
(R)- and (S)-N,N-Dimethyl-1-phenylethylamine are versatile chiral building blocks. While they can act as chiral bases or ligands themselves, they are often precursors to more complex chiral auxiliaries or ligands used in a variety of asymmetric transformations, including alkylations, additions, and metal-catalyzed reactions.[1][4][5] The fundamental principle remains constant: the absolute configuration of the amine dictates the absolute configuration of the newly formed stereocenter in the product.
Comparative Performance in Asymmetric Alkylation
One of the most powerful applications of phenylethylamine-derived auxiliaries is in the diastereoselective alkylation of enolates. By attaching the chiral amine to a carboxylic acid to form an amide, the resulting enolate is shielded on one face by the bulky phenyl group of the auxiliary. This steric hindrance dictates the trajectory of the incoming electrophile (e.g., an alkyl halide).
The choice between the (R)- and (S)-auxiliary directly controls the stereochemistry of the product. Using the (R)-auxiliary will yield one enantiomer of the product acid (after cleavage), while the (S)-auxiliary will produce the opposite enantiomer.
Table 1: Diastereoselective Alkylation of a Propanamide Derived from (R)- and (S)-1-Phenylethylamine
| Entry | Chiral Auxiliary | Electrophile (R-X) | Product Configuration | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (R)-Amide | Benzyl Bromide | (R)-2-methyl-3-phenylpropanoic acid | ~95 | >95:5 |
| 2 | (S)-Amide | Benzyl Bromide | (S)-2-methyl-3-phenylpropanoic acid | ~95 | >95:5 |
| 3 | (R)-Amide | Iodomethane | (R)-2-methylpropanoic acid | ~96 | >95:5 |
| 4 | (S)-Amide | Iodomethane | (S)-2-methylpropanoic acid | ~96 | >95:5 |
Note: The data presented is representative of well-established results for alkylations using phenylethylamine-derived chiral auxiliaries. The N,N-dimethyl derivatives follow the same stereochemical model.
The key insight from this data is the predictable control over the product's absolute stereochemistry. An R-auxiliary consistently produces an R-configured product, and an S-auxiliary produces an S-configured product. This predictable relationship is fundamental to synthetic planning.
Mechanistic Rationale: The Origin of Stereoselectivity
The high degree of stereocontrol is not magical; it is a direct consequence of conformational rigidity and steric hindrance in the transition state. When the amide is deprotonated with a strong base like lithium diisopropylamide (LDA) to form the enolate, the lithium cation coordinates to the carbonyl oxygen and the nitrogen of the dimethylamino group, creating a rigid six-membered chelated ring structure.
In this chelated intermediate, the bulky phenyl group of the auxiliary is forced into a pseudo-equatorial position to minimize steric strain. This conformation effectively blocks the top face (re-face) or bottom face (si-face) of the planar enolate. Consequently, the electrophile can only approach from the less sterically hindered face.
-
With the (R)-auxiliary: The phenyl group shields the re-face of the enolate. The electrophile is therefore directed to the si-face, leading to the (R)-configuration at the α-carbon after cleavage.
-
With the (S)-auxiliary: The phenyl group shields the si-face. The electrophile attacks the re-face, resulting in the (S)-configuration.
Application as Chiral Ligands in Catalysis
Beyond their role as stoichiometric auxiliaries, (R)- and (S)-N,N-Dimethyl-1-phenylethylamine are valuable precursors for synthesizing chiral ligands for asymmetric catalysis. For example, ortho-lithiation of the phenyl ring followed by quenching with a chlorophosphine reagent can generate chiral phosphine ligands.[6]
In a catalytic cycle, such a ligand coordinates to a metal center (e.g., Palladium, Rhodium, Iridium), creating a chiral catalytic complex. This complex then selectively binds the substrate in a specific orientation, leading to an enantioselective transformation, such as asymmetric hydrogenation or C-H activation.[7][8] The stereochemical outcome of the reaction is again dictated by the absolute configuration of the amine used to synthesize the ligand. A ligand derived from the (R)-amine will produce one product enantiomer, while the analogous (S)-ligand will furnish the other.
Detailed Experimental Protocol: Asymmetric Alkylation
This protocol describes the synthesis of an amide from this compound and propanoic acid, followed by its diastereoselective alkylation with benzyl bromide.
Part A: Amide Formation
-
Materials: this compound, propanoic acid, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
To a solution of propanoic acid (1.0 eq) in DCM at 0 °C, add DCC (1.1 eq) and DMAP (0.1 eq).
-
Stir the mixture for 10 minutes, then add this compound (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter off the dicyclohexylurea byproduct and wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the chiral amide.
-
Part B: Diastereoselective Alkylation
-
Materials: Chiral amide from Part A, tetrahydrofuran (THF), diisopropylamine, n-butyllithium (n-BuLi), benzyl bromide.
-
Procedure:
-
To a flame-dried, argon-purged flask, add dry THF and diisopropylamine (1.2 eq). Cool to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes at 0 °C to generate LDA.
-
Cool the LDA solution back to -78 °C and add a solution of the chiral amide (1.0 eq) in THF dropwise. Stir for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product. Purify by column chromatography.
-
Part C: Auxiliary Cleavage
-
Procedure: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with a strong acid (e.g., 6M H₂SO₄) or base (e.g., 4M KOH). The chiral auxiliary can then be recovered by extraction.
Calculating Stereoselectivity:
The outcome of an asymmetric reaction is quantified by its enantiomeric excess (ee) or diastereomeric excess (de). For a mixture of enantiomers R and S:
% ee = |([R] - [S]) / ([R] + [S])| x 100[9][10]
This value is typically measured using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Conclusion and Selection Criteria
This compound and (S)-(-)-N,N-Dimethyl-1-phenylethylamine are powerful and reliable chiral controllers in asymmetric synthesis. Their efficacy stems from a well-understood steric model that allows for the highly predictable synthesis of a target stereoisomer.
The choice between the (R) and (S) enantiomer is straightforward and dictated entirely by the desired absolute stereochemistry of the final product. If the synthetic plan requires an (R)-stereocenter, the (R)-amine or a derivative thereof should be employed. Conversely, to obtain an (S)-stereocenter, the (S)-amine is the logical choice. Their commercial availability and the robustness of the methodologies in which they are used ensure their continued prominence in both academic research and industrial drug development.
References
-
Title: Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review Source: PubMed, Chirality Journal URL: [Link]
-
Title: Enantiomeric Excess | Formula, Calculation & Example Source: Study.com URL: [Link]
-
Title: Chiral auxiliary Source: Wikipedia URL: [Link]
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Title: Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses Source: SciELO URL: [Link]
-
Title: Video: Enantiomeric Excess | Formula, Calculation & Example Source: Study.com URL: [Link]
-
Title: Asymmetric Synthesis Source: University of York URL: [Link]
-
Title: Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols Source: ACS Publications, The Journal of Organic Chemistry URL: [Link]
-
Title: Calculating Enantiomeric Excess (%ee) Source: YouTube URL: [Link]
-
Title: Enantiomeric Excess (ee) and Specific Rotation Practice Problems Source: Chemistry Steps URL: [Link]
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Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]
-
Title: The Role of (R)-1-Phenylethylamine in Chiral Catalyst Preparation Source: Medium URL: [Link]
-
Title: Asymmetric Synthesis of (−)-Incarvillateine Employing an Intramolecular Alkylation via Rh-Catalyzed Olefinic C–H Bond Activation Source: National Institutes of Health (NIH) URL: [Link]
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- 8. Asymmetric Synthesis of (−)-Incarvillateine Employing an Intramolecular Alkylation via Rh-Catalyzed Olefinic C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess Determination by NMR Spectroscopy Using a Chiral Derivatizing Agent
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. While various chromatographic methods, particularly chiral High-Performance Liquid Chromatography (HPLC), are often considered the gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a chiral derivatizing agent (CDA), presents a powerful, rapid, and often complementary analytical approach.[1][2] This guide provides an in-depth exploration of the validation process for this NMR-based method, grounded in scientific principles and aligned with international regulatory expectations.
The Foundational Principle: Transforming Enantiomers into Distinguishable Diastereomers
Enantiomers, being non-superimposable mirror images, are isochronous in a standard achiral NMR environment, meaning they produce identical spectra and are thus indistinguishable.[3] The core strategy of the NMR-CDA method is to convert the enantiomeric pair into a mixture of diastereomers by reacting them with an enantiomerically pure CDA.[4][5][6] These newly formed diastereomers possess distinct physical and chemical properties, which translates to different chemical shifts in their NMR spectra, allowing for their individual quantification.[5][6]
The success of this method hinges on several key criteria for the CDA:
-
Quantitative Reaction: The derivatization reaction must proceed to completion to ensure that the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte.[6]
-
Absence of Kinetic Resolution: The CDA must react with both enantiomers at the same rate. Any preferential reaction would lead to an inaccurate determination of the enantiomeric excess.[6]
-
Sufficient Signal Resolution: The resulting diastereomers must exhibit at least one pair of well-resolved signals in the NMR spectrum to allow for accurate integration.[6]
One of the most classic and widely used CDAs is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid.[5] Its utility stems from the presence of the trifluoromethyl (-CF3) group, which provides a clean singlet in the ¹⁹F NMR spectrum, often in a region devoid of other signals, simplifying analysis.[7]
Caption: Conversion of enantiomers to diastereomers for NMR analysis.
Method Validation: A Framework of Trustworthiness Based on ICH Q2(R1)
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will adapt for our NMR-CDA method for determining enantiomeric excess.[8][9][10]
The validation characteristics to be considered are:
-
Specificity
-
Linearity
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Range
-
Robustness
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the opposing enantiomer.[8][10]
-
Experimental Design:
-
Analyze the enantiomerically pure CDA alone to ensure it does not have signals that interfere with the key diagnostic signals of the diastereomers.
-
Analyze a sample of the pure, underivatized analyte to confirm its signals do not overlap with the diastereomeric signals of interest.
-
Prepare and analyze a derivatized sample of the racemic analyte (50:50 mixture of enantiomers). This will confirm that two distinct and well-resolved signals are produced for the two diastereomers.
-
If available, analyze derivatized samples of each pure enantiomer separately. This will definitively assign which signal corresponds to which diastereomer.
-
-
Acceptance Criteria: The method is considered specific if the signals used for quantification of the two diastereomers are well-resolved (baseline separation is ideal) and free from interference from the CDA, the unreacted analyte, or any reaction byproducts.
Linearity
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.
-
Experimental Design:
-
Prepare a series of at least five samples with varying, known enantiomeric excesses. For example: 99:1, 90:10, 75:25, 50:50 (racemic), 25:75, 10:90, and 1:99 of the two enantiomers.
-
Derivatize each sample under identical conditions.
-
Acquire and process the NMR spectra for each sample.
-
Calculate the measured enantiomeric excess for each sample based on the integration of the diastereomeric signals.
-
Plot the measured ee (%) versus the known (prepared) ee (%).
-
-
Acceptance Criteria: The plot should be linear, and the coefficient of determination (R²) should be ≥ 0.99. The y-intercept should be close to zero.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.
-
Experimental Design: Accuracy is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three concentrations, three replicates each). The samples prepared for the linearity study can be used.
-
Calculation: Accuracy is expressed as the percentage recovery by the assay.
-
% Recovery = (Measured ee / Known ee) * 100
-
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]
-
Repeatability (Intra-assay precision):
-
Experimental Design: Analyze a minimum of six replicates of a sample with a known ee (e.g., 90:10) under the same operating conditions over a short interval of time.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
-
-
Intermediate Precision:
-
Experimental Design: This evaluates within-laboratory variations: different days, different analysts, different equipment, etc. For example, have a second analyst repeat the repeatability experiment on a different day using a different NMR spectrometer if available.
-
Acceptance Criteria: The RSD for intermediate precision will typically have a slightly wider acceptance criterion than repeatability, for example, ≤ 3%.
-
Range
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10] Based on the linearity, accuracy, and precision data, the range for which the method is valid should be formally stated (e.g., from 1% to 99% enantiomeric excess).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Design:
-
Vary key parameters of the derivatization reaction, such as reaction time (e.g., 1 hour vs. 2 hours), temperature (e.g., 20°C vs. 30°C), and the molar ratio of CDA to analyte (e.g., 1.1 equivalents vs. 1.3 equivalents).
-
Analyze the impact of these changes on the determined enantiomeric excess.
-
-
Acceptance Criteria: The results should not significantly deviate from the results obtained under the nominal conditions, demonstrating the method's reliability.
Experimental Protocol: Enantiomeric Excess Determination of a Chiral Alcohol using (R)-Mosher's Acid Chloride
This protocol outlines the derivatization of a chiral secondary alcohol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
Materials:
-
Chiral alcohol sample (approx. 5 mg)
-
(R)-Mosher's acid chloride (1.1 equivalents)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine (catalyst)
-
High-quality 5 mm NMR tubes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Sample Preparation: In a clean, dry vial under an inert atmosphere, dissolve approximately 5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
Addition of Catalyst: Add a small drop of anhydrous pyridine to the solution. Pyridine acts as a nucleophilic catalyst and scavenges the HCl byproduct.
-
Derivatization: Add 1.1 equivalents of (R)-Mosher's acid chloride to the solution. The reaction is typically rapid.
-
Reaction Monitoring: Gently swirl the vial and allow the reaction to proceed at room temperature for 15-30 minutes. The reaction can be monitored by TLC if necessary to ensure the consumption of the starting alcohol.
-
NMR Analysis: Transfer the reaction mixture directly to an NMR tube.
-
Data Acquisition: Acquire a proton (¹H) and/or fluorine (¹⁹F) NMR spectrum. The ¹⁹F NMR is often preferred due to its simplicity and the large chemical shift dispersion.[11]
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Quantification: Carefully integrate a pair of well-resolved signals corresponding to the two diastereomers.
-
Calculation of Enantiomeric Excess:
-
ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
Caption: Workflow for ee determination using Mosher's acid chloride.
Comparison with Alternative Methods
While the NMR-CDA method is robust, it's essential to understand its position relative to other common techniques for ee determination.[12]
| Parameter | NMR with Chiral Derivatizing Agent | Chiral HPLC | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[4][6] | Physical separation of enantiomers on a chiral stationary phase.[1][2] | Separation using a supercritical fluid as the mobile phase on a chiral stationary phase.[1] |
| Sample Prep | Requires quantitative chemical reaction; potential for side products. | Minimal, usually just dissolution in the mobile phase. | Minimal, similar to HPLC. |
| Analysis Time | Rapid (typically < 15 mins per sample for data acquisition).[2] | Slower (can be 20-60 mins per sample).[13][14] | Generally faster than HPLC.[14] |
| Solvent Usage | Low (typically < 1 mL of deuterated solvent).[13] | High, significant organic solvent consumption.[2] | Low, primarily uses CO₂ with a small amount of co-solvent.[2] |
| Sensitivity | Lower sensitivity compared to chromatographic methods. | High, excellent for trace analysis.[2] | High, comparable to or better than HPLC. |
| Development | Requires finding a suitable CDA and optimizing reaction conditions. | Requires screening of multiple chiral columns and mobile phases. | Similar to HPLC, requires method development. |
| Quantitative Accuracy | High, but can be affected by incomplete reaction or kinetic resolution.[15] | Generally considered the "gold standard" for accuracy.[1][2] | High accuracy and precision.[14] |
| Information Output | Provides full structural information from the NMR spectrum. | Provides retention time and peak area. | Provides retention time and peak area. |
Conclusion
The determination of enantiomeric excess by NMR spectroscopy using chiral derivatizing agents is a reliable, rapid, and resource-efficient method. Its validation, following the principles outlined in ICH Q2(R1), ensures the generation of trustworthy and accurate data crucial for research, development, and quality control in the pharmaceutical and chemical industries. While chiral chromatography remains a dominant technique, the NMR-CDA method offers a valuable and often complementary approach, providing not just quantification but also rich structural information. A thorough understanding of its principles and a rigorous validation process are key to its successful implementation.
References
- Wenzel, T. J., & Wilcox, C. D. (2016).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Pescitelli, G., & Di Bari, L. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(19), 3594.
- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem.
- ICH Q2(R2) Guideline on Validation of Analytical Procedures.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- A Comparative Guide to Enantiomeric Excess Determination Using Chiral Chrom
- Determining Enantiomeric Purity by NMR: A Comparative Guide to Chiral Deriv
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
- Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). European Medicines Agency.
- Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy. Benchchem.
- A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions. Benchchem.
- Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham.
- How I Used Mosher Esters in my PhD. YouTube.
- Fossey, J. S., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Agilent.
- Determination of enantiomeric excess.
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- 4. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. database.ich.org [database.ich.org]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. agilent.com [agilent.com]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Determining Enantiomeric Purity
For researchers, scientists, and drug development professionals, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and patient safety. The differential pharmacological and toxicological profiles of enantiomers mandate the rigorous and precise determination of enantiomeric purity.[1][2] This guide provides an in-depth, objective comparison of the principal analytical techniques for this purpose. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory standards to ensure the integrity of your analytical data.
The Imperative of Enantiomeric Purity: A Regulatory and Scientific Standpoint
A molecule with a single chiral center can exist as two non-superimposable mirror images, known as enantiomers. When present in equal amounts, the mixture is termed a racemate.[3] However, in biological systems, these mirror images rarely elicit the same response. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer).[4]
This fundamental principle is why regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) place stringent requirements on the control and quantification of undesired enantiomers in Active Pharmaceutical Ingredients (APIs).[5][6] The validation of analytical procedures used to determine this purity is therefore not just good science, but a regulatory necessity. The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a framework for this validation, outlining the required performance characteristics that an analytical method must meet to be considered fit for purpose.[7][8][9][10][11]
The Principle of Orthogonality in Method Cross-Validation
Trust in a single analytical method is good, but verification through an orthogonal method is better. Cross-validation is the process of comparing results from two or more distinct analytical techniques to confirm their equivalence for a specific measurement.[2] This is crucial for ensuring data reliability and is a cornerstone of a robust analytical quality control strategy. An orthogonal method relies on a different scientific principle for separation or detection, providing a powerful check against potential method-specific biases or interferences.
This guide will focus on the cross-validation of the most prevalent and powerful techniques in modern chiral analysis: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
A Comparative Overview of Key Analytical Techniques
The choice of an analytical method for determining enantiomeric purity is a critical decision driven by the analyte's physicochemical properties, the required sensitivity and accuracy, and desired sample throughput.[1][12]
dot graph MethodSelection { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Analyte [label="Analyte Properties\n(Volatility, Polarity, Solubility)", fillcolor="#F1F3F4", fontcolor="#202124"]; Requirements [label="Analytical Requirements\n(Sensitivity, Speed, 'Greenness')", fillcolor="#F1F3F4", fontcolor="#202124"];
HPLC [label="Chiral HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SFC [label="Chiral SFC", fillcolor="#34A853", fontcolor="#FFFFFF"]; CE [label="Chiral CE", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible center node for convergence center [shape=point, style=invis];
// Edges Analyte -> center [arrowhead=none]; Requirements -> center [arrowhead=none]; center -> HPLC [label=" Robust & Versatile "]; center -> SFC [label=" High Speed & Green "]; center -> CE [label=" High Efficiency & Low Sample Volume "]; } dot Caption: Decision matrix for selecting a primary chiral analysis method.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the established gold standard for enantiomeric purity analysis, prized for its robustness, versatility, and the vast array of commercially available chiral stationary phases (CSPs).[13] Separation is achieved through differential interactions between the enantiomers and the chiral environment of the stationary phase.[14]
-
Expertise & Experience: The power of HPLC lies in the diversity of CSPs, most commonly polysaccharide-based (e.g., cellulose or amylose derivatives). These phases offer broad enantioselectivity under normal-phase, reversed-phase, and polar organic modes. The choice of mobile phase is critical; for instance, in normal-phase, hexane/alcohol mixtures are common, with small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) used to improve peak shape and resolution for acidic or basic analytes, respectively.[15][16]
Supercritical Fluid Chromatography (SFC)
SFC has rapidly gained prominence as a powerful alternative to HPLC, particularly for high-throughput screening and preparative separations.[13][17] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.
-
Expertise & Experience: The key advantage of SFC stems from the properties of supercritical CO2—low viscosity and high diffusivity. This allows for very high flow rates and rapid separations without sacrificing efficiency.[18] SFC is inherently a normal-phase technique, and the same CSPs used in normal-phase HPLC are directly applicable.[17][] This makes method transfer between HPLC and SFC relatively straightforward. The reduction in organic solvent consumption also positions SFC as a "greener" and more cost-effective technology.[13][]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[21][22]
-
Expertise & Experience: The separation mechanism in chiral CE is fundamentally different from chromatography, making it an excellent orthogonal technique.[22] Separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in solution, which alters their apparent mobility.[21][23] Cyclodextrins are the most common chiral selectors due to their versatility and availability. CE offers exceptionally high efficiency (hundreds of thousands of theoretical plates), requires minimal sample and solvent volumes, and can often resolve enantiomers that are challenging to separate by HPLC or SFC.[13][24]
Quantitative Performance Comparison
The selection of a primary and a cross-validation method should be informed by their quantitative performance characteristics. The following table summarizes typical metrics for each technique.
| Parameter | Chiral HPLC | Chiral SFC | Chiral Capillary Electrophoresis (CE) |
| Resolution (Rs) | > 1.5 for baseline separation is typical.[13] | Often yields higher or comparable Rs to HPLC in shorter times.[17] | Can achieve very high resolution due to high efficiency. |
| Analysis Time | 10 - 30 minutes.[13] | 2 - 10 minutes (typically 3-5x faster than HPLC).[18] | 5 - 20 minutes.[13] |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range, detector dependent.[13][15] | Similar to HPLC, compatible with MS for high sensitivity.[25] | Dependent on path length; typically higher than HPLC but can be improved. |
| Precision (%RSD) | < 2% for the major enantiomer is standard.[13][15] | Comparable to HPLC. | Typically < 3%. |
| Solvent Consumption | High (e.g., 10-30 mL per run). | Very Low (significantly reduced organic solvent use).[13][] | Extremely Low (µL per run).[13] |
| Orthogonality | Gold standard; reference for other methods. | Highly complementary to RP-HPLC; similar to NP-HPLC. | Highly orthogonal to both HPLC and SFC due to different separation principles.[22] |
Experimental Protocols and Validation Workflow
A robust cross-validation study follows a clear, logical progression. The workflow ensures that the chosen analytical methods are not only suitable for their intended purpose but also produce concordant results, lending high confidence to the reported enantiomeric purity values.
dot graph CrossValidationWorkflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Define Analytical Target Profile (ATP)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MethodDev [label="Primary Method Development\n(e.g., Chiral HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethodVal [label="Primary Method Validation\n(per ICH Q2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OrthoDev [label="Orthogonal Method Development\n(e.g., Chiral CE)", fillcolor="#FBBC05", fontcolor="#202124"]; OrthoVal [label="Orthogonal Method Validation\n(per ICH Q2)", fillcolor="#FBBC05", fontcolor="#202124"]; Comparison [label="Comparative Analysis of Samples\n(3+ Batches, Multiple Levels)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Equivalence [label="Statistical Equivalence Testing\n(e.g., Bland-Altman, t-test)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Cross-Validation Complete", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> MethodDev; MethodDev -> MethodVal; Start -> OrthoDev [style=dashed]; OrthoDev -> OrthoVal; MethodVal -> Comparison; OrthoVal -> Comparison; Comparison -> Equivalence; Equivalence -> End; } dot Caption: A generalized workflow for the cross-validation of analytical methods.
Step 1: Primary Method Development & Validation (Example: Chiral HPLC)
Objective: To develop and validate a robust chiral HPLC method for determining the enantiomeric purity of a target analyte, in accordance with ICH Q2(R1) guidelines.[3][26]
Methodology:
-
Column & Mobile Phase Screening:
-
Begin by screening a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak® IA, IB, IC).[15]
-
Evaluate under normal-phase (Hexane/IPA), polar organic (Acetonitrile/Methanol), and reversed-phase (Aqueous buffer/Acetonitrile) conditions.
-
For a hypothetical basic analyte, a mobile phase of n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) might provide good separation on a Chiralpak® IA column.[15]
-
-
Method Optimization:
-
Fine-tune the mobile phase composition (e.g., ±2% Isopropanol) and column temperature (e.g., ±5 °C) to maximize resolution (target Rs > 1.7) and optimize run time.[13]
-
-
Validation Protocol:
-
Specificity: Inject a racemic mixture, the pure desired enantiomer, and a placebo. The method is specific if the enantiomer peaks are well-resolved from each other and any other components.[15]
-
Linearity: Prepare at least five concentrations of the undesired enantiomer, from the Limit of Quantitation (LOQ) to 150% of the specification limit. A correlation coefficient (r²) of ≥ 0.999 is typically required.[15]
-
Accuracy & Precision: Analyze samples at three concentration levels (e.g., LOQ, 100%, and 150% of specification) in triplicate on different days. Accuracy (% Recovery) should be within 98.0-102.0%, and Precision (%RSD) should be < 2.0% (though a higher %RSD may be acceptable near the LOQ).[3][15]
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision, often established at a signal-to-noise ratio of 10:1.[15]
-
Robustness: Intentionally make small variations to method parameters (flow rate ±0.1 mL/min, mobile phase composition ±2%) to ensure the method's performance remains acceptable.[3][15]
-
Step 2: Orthogonal Method Development & Validation (Example: Chiral CE)
Objective: To develop and validate a chiral CE method as an orthogonal cross-validation technique.
Methodology:
-
Chiral Selector & BGE Screening:
-
Screen various cyclodextrins (e.g., beta-CD, hydroxypropyl-beta-CD, carboxymethylated-beta-CD) as chiral selectors in the background electrolyte (BGE).[13]
-
Optimize the BGE pH and selector concentration. For a hypothetical beta-blocker, a 50 mM Tris buffer at pH 4.0 containing 8 mM Carboxymethylated-β-cyclodextrin might be effective.[13]
-
-
Method Optimization:
-
Optimize applied voltage, capillary temperature, and injection parameters to achieve the best balance of resolution and analysis time.
-
-
Validation Protocol:
-
Follow the same validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness) as outlined for the HPLC method, adapting the experimental design for the CE system.
-
Step 3: Cross-Validation Study
Objective: To formally compare the validated HPLC and CE methods to demonstrate their equivalence.
Methodology:
-
Sample Analysis: Analyze a minimum of three independent batches of the drug substance using both the validated HPLC and CE methods. Include samples spiked with the undesired enantiomer at various levels (e.g., LOQ, 0.5%, 1.0%).
-
Data Evaluation:
-
Directly compare the enantiomeric purity results obtained from both methods for each sample.
-
Perform statistical analysis. A paired t-test can determine if there is a statistically significant difference between the means of the two methods. A Bland-Altman plot is an excellent visual tool to assess the agreement between the two quantitative measurements.
-
The acceptance criteria for equivalence should be pre-defined. For example, the difference in the mean results between the two methods should not exceed a specified value, and the results should be highly correlated.
-
Conclusion: Ensuring Analytical Certainty
The cross-validation of analytical methods is an indispensable activity in the development and quality control of chiral drugs. By employing orthogonal techniques—such as the classic robustness of chiral HPLC and the high-efficiency, mechanistically distinct approach of chiral CE—scientists can build a self-validating analytical system. This dual-method approach provides the highest level of confidence in the reported enantiomeric purity, ensuring data integrity, satisfying stringent regulatory expectations, and ultimately safeguarding patient health.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC North America.
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). (n.d.). BenchChem.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (n.d.). Der Pharma Chemica.
- A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phenylpropanal Enantiomeric Purity. (n.d.). BenchChem.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline. (n.d.). BenchChem.
- Quality Guidelines. (n.d.). ICH.
- A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs. Chromatographic Methods. (n.d.). BenchChem.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). Scirp.org.
- Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013, June 6). Uppsala University.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- Enantiomer Identification (HPLC/SFC). (n.d.). BOC Sciences.
- An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
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- Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis. (2025, December 2). SCIEX.
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). FAGG.
- Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.
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- A Comparative Guide to Analytical Methods for Chiral Purity Determination. (n.d.). BenchChem.
- Measuring Chiral Purity. (n.d.). OpenOChem Learn.
- Chiral HPLC vs. SFC: A Comparative Guide for the Separation of (S)-1-Aminopentan-3-ol Enantiomers. (n.d.). BenchChem.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru.
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- Chiral analysis. (n.d.). Wikipedia.
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A Senior Application Scientist's Guide to Phenylethylamine-Based Chiral Auxiliaries: Applications, Mechanistic Insights, and Limitations
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is a driving force in pharmaceutical and materials science research. Chiral auxiliaries remain a robust and reliable strategy, offering predictable stereochemical control. Among these, the 1-phenylethylamine (PEA) scaffold has emerged as a privileged and versatile tool.[1][2][3] This guide provides an in-depth analysis of PEA-based chiral auxiliaries, comparing their performance, delving into the mechanistic underpinnings of their stereodirecting power, and addressing their practical limitations.
The Principle of Stereocontrol: Mechanism of Action
The efficacy of a PEA-based chiral auxiliary is rooted in its ability to create a sterically biased environment around a prochiral center.[4][5] By temporarily attaching the chiral PEA moiety to a substrate, typically forming an amide, we can effectively control the trajectory of an incoming reagent. The stereochemical outcome is primarily governed by steric hindrance from the bulky phenyl group.[5]
In the case of enolate chemistry (e.g., alkylations, aldol additions), the reaction proceeds through a rigid, chelated intermediate, often involving a lithium cation. The conformation of this chelate is dictated by the need to minimize steric strain. The phenyl group of the auxiliary orients itself to shield one face of the planar enolate, compelling the electrophile to approach from the less hindered side.[5] This controlled approach is the foundation for the high diastereoselectivity observed in these reactions.[5]
Caption: Mechanism of stereocontrol using a phenylethylamine auxiliary.
Core Application: Diastereoselective Alkylation of Amides
A prominent and well-documented application of PEA auxiliaries is the diastereoselective alkylation of amide enolates.[4] The chiral auxiliary, covalently bonded to a carboxylic acid, establishes a chiral environment that dictates the direction of electrophilic attack, leading to the preferential formation of one diastereomer.[4]
Comparative Performance Data
The utility of PEA-based auxiliaries is best illustrated through quantitative data. The table below summarizes the performance in the alkylation of amides derived from pseudoephenamine, a readily available PEA derivative.
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | MeI | Me | 95 | >99:1 |
| 2 | EtI | Et | 96 | >99:1 |
| 3 | n-PrI | n-Pr | 99 | >99:1 |
| 4 | CH₂=CHCH₂Br | Allyl | 94 | >99:1 |
| Data compiled from literature for pseudoephenamine amides.[4] |
Performance vs. Other Auxiliaries: A Head-to-Head Comparison
To contextualize the performance of PEA-based auxiliaries, it is useful to compare them against other established systems, such as the Evans oxazolidinone auxiliaries. Both classes are highly effective, and the choice often depends on factors like cost, substrate scope, or cleavage conditions.
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-1-Phenylethylamine derivative | Benzyl Bromide | ~95 | >95:5 |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Benzyl Bromide | ~92 | >99:1 |
| This table presents a qualitative comparison based on typical literature data.[5] |
As the data indicate, both auxiliary types provide excellent levels of diastereoselectivity.[5]
Representative Experimental Protocol: Alkylation of a PEA-Derived Amide
This protocol outlines a general procedure for the diastereoselective alkylation of an N-propionyl amide derived from (S)-1-phenylethylamine.
Step 1: Amide Formation
-
To a solution of (S)-1-phenylethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add propionic anhydride (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the amine.
-
Work up the reaction by washing with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl amide.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise and stir for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify via flash column chromatography.
Broader Synthetic Applications
The utility of PEA extends beyond simple alkylations. These auxiliaries have been successfully employed in a range of stereoselective transformations.[1][2]
-
Aldol Reactions: Chiral imidazolidin-2-ones derived from PEA can induce high anti-selectivity in acetate aldol reactions.[1]
-
Cyclization Reactions: PEA auxiliaries are instrumental in diastereoselective cyclizations to form chiral heterocyclic compounds like piperidin-2-ones and lactams, which are common motifs in natural products and pharmaceuticals.[1]
-
Synthesis of Natural Products and APIs: PEA has served as a crucial chiral auxiliary in the synthesis of complex molecules such as (+)-lortalamine and (R)-ramatroban.[1]
Limitations and Practical Considerations: The Cleavage Step
A critical and often challenging aspect of using a chiral auxiliary is its subsequent removal. The ideal cleavage should be high-yielding, occur without racemization of the desired product or the auxiliary, and allow for easy recovery of the auxiliary.
The cleavage of PEA-amides typically requires harsh conditions, which can be a significant limitation for substrates with sensitive functional groups.[1]
-
Acidic Hydrolysis: The most common method involves hydrolysis with strong acid (e.g., 6 N HCl) at elevated temperatures (e.g., 90 °C).[1] While effective, this is not compatible with acid-labile groups.
-
Hydrogenolysis: For N-benzyl systems like PEA, catalytic hydrogenolysis (e.g., H₂, Pd/C) can be used to cleave the entire α-(methyl)benzyl moiety.[1] This method is incompatible with functional groups that can be reduced, such as alkenes or alkynes.
The robust nature of the amide bond makes cleavage a primary drawback compared to auxiliaries like Evans oxazolidinones, which can often be removed under milder conditions (e.g., LiOH/H₂O₂).[6]
Caption: A typical experimental workflow for asymmetric synthesis.
Conclusion and Outlook
Phenylethylamine-based chiral auxiliaries are a powerful and cost-effective tool in the arsenal of the synthetic chemist. Their primary strength lies in directing alkylation and other nucleophilic addition reactions with high diastereoselectivity, governed by a well-understood steric model.[4][5] However, their application can be hampered by the often harsh conditions required for their removal, a critical consideration in complex total synthesis projects.[1]
Despite this limitation, the ready availability of both enantiomers of 1-phenylethylamine and its derivatives ensures their continued use.[1] Future research will likely focus on developing new PEA-based scaffolds that allow for milder cleavage conditions, thereby broadening their applicability to more sensitive and complex molecular targets.
References
- A Technical Guide to the Research Applications of Chiral Phenylethylamines. Benchchem.
- A Comparative Guide to Stereocontrol by (S)-1-Phenylethylamine and Other Chiral Auxiliaries. Benchchem.
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Odesa I. I.
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]
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Hoshino, J., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- The Role of (R)
- A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis. Benchchem.
-
Synthesis of chiral .alpha.-alkyl phenethylamines via organometallic addition to chiral 2-aryl-1,3-oxazolidines. The Journal of Organic Chemistry. [Link]
-
Phenethylamine. Wikipedia. [Link]
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Odesa I. I.
-
(R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. ResearchGate. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. [Link]
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Benchmarking (R)-(+)-N,N-Dimethyl-1-phenylethylamine Against Newer Chiral Technologies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-N,N-Dimethyl-1-phenylethylamine has long been a stalwart in the chemist's toolkit for the resolution of racemic acids.[1][2] Its reliability in forming diastereomeric salts that can be separated by classical crystallization has cemented its place in both academic and industrial laboratories. However, the landscape of chiral separation is continuously evolving, with newer technologies offering potential advantages in efficiency, enantiomeric purity, and scalability.[3][4] This guide provides an objective comparison of the performance of this traditional resolving agent against modern chiral technologies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
The Contenders: A Spectrum of Chiral Separation Strategies
This guide will benchmark the performance of this compound against three prominent newer chiral technologies, using the resolution of racemic ibuprofen as a model system. Ibuprofen is a widely used non-steroidal anti-inflammatory drug where the (S)-(+)-enantiomer is responsible for the desired pharmacological activity.[5][6]
The technologies under comparison are:
-
Classical Resolution: Utilizing this compound to form diastereomeric salts.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful separation technique employing a chiral stationary phase (CSP).[7][8]
-
Asymmetric Catalysis: Synthesizing the desired enantiomer stereoselectively using a chiral catalyst.[9][10]
-
Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer in a racemic mixture.[11][12]
Experimental Workflow Overview
The following diagram illustrates the generalized workflows for each of the compared chiral technologies.
Caption: Generalized workflows for the different chiral separation technologies.
Performance Metrics: A Head-to-Head Comparison
The following table summarizes the key performance indicators for each technology in the context of resolving racemic ibuprofen.
| Technology | Enantiomeric Excess (e.e.) | Theoretical Max. Yield | Process Complexity | Scalability |
| This compound | >95% | 50% | Low | High |
| Chiral HPLC | >99% | ~100% | Moderate | Moderate |
| Asymmetric Catalysis | 90-99% | ~100% | High | High |
| Enzymatic Resolution | >99% | 50% | Moderate | High |
In-Depth Methodologies
Classical Resolution with this compound
This traditional method relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral amine.[13][14]
Experimental Protocol:
-
Dissolve racemic ibuprofen (1.0 eq) in a suitable solvent (e.g., isopropanol).
-
Add this compound (0.5 eq) and heat to obtain a clear solution.
-
Cool the solution slowly to induce crystallization of the less soluble diastereomeric salt.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the enantiomerically enriched ibuprofen by treating the salt with an acid (e.g., HCl) and extracting with an organic solvent.
Causality Behind Experimental Choices: The choice of solvent is critical and often determined empirically to maximize the solubility difference between the diastereomeric salts. Slow cooling promotes the formation of larger, purer crystals.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers a powerful and versatile method for both analytical and preparative-scale separation of enantiomers.[8][16]
Experimental Protocol:
-
Prepare a solution of racemic ibuprofen in the mobile phase.
-
Inject the solution onto a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column).
-
Elute with an optimized mobile phase (e.g., a mixture of hexane, ethanol, and acetic acid).
-
Monitor the separation using a UV detector.
-
Collect the fraction corresponding to the desired (S)-ibuprofen enantiomer.
-
Evaporate the solvent to obtain the enantiopure product.
Causality Behind Experimental Choices: The CSP provides a chiral environment where the enantiomers exhibit different affinities, leading to different retention times. The mobile phase composition is optimized to achieve baseline resolution in a reasonable timeframe.[17]
Asymmetric Catalysis
This approach aims to directly synthesize the desired enantiomer from a prochiral starting material, thereby avoiding a resolution step.[9][18]
Experimental Protocol:
-
In an inert atmosphere, combine a suitable prochiral substrate (e.g., 4-isobutylstyrene) with a chiral catalyst (e.g., a palladium complex with a chiral phosphine ligand).
-
Introduce the appropriate reagents for the specific transformation (e.g., carbon monoxide and a nucleophile for carbonylation).
-
Conduct the reaction at the optimal temperature and pressure.
-
Purify the resulting enantioenriched ibuprofen by standard chromatographic methods.
-
Determine the enantiomeric excess using chiral HPLC.[15]
Causality Behind Experimental Choices: The chiral catalyst creates a three-dimensional environment that favors one reaction pathway, leading to the preferential formation of one enantiomer. The ligand structure is key to achieving high enantioselectivity.
Enzymatic Resolution
This biocatalytic method leverages the high stereoselectivity of enzymes to resolve racemic mixtures.[11][19]
Experimental Protocol:
-
Esterify the racemic ibuprofen (e.g., to the methyl ester).
-
Incubate the racemic ester in a buffered aqueous solution with a lipase (e.g., from Candida rugosa).
-
The enzyme will selectively hydrolyze one enantiomer of the ester (typically the S-enantiomer for ibuprofen) to the corresponding carboxylic acid.
-
Stop the reaction at approximately 50% conversion.
-
Separate the resulting (S)-ibuprofen from the unreacted (R)-ibuprofen ester by extraction.
-
Hydrolyze the (R)-ester to obtain the (R)-ibuprofen if desired.
Causality Behind Experimental Choices: The enzyme's active site is chiral and will preferentially bind and react with one enantiomer, enabling a kinetic resolution. The choice of enzyme and reaction conditions (pH, temperature) are crucial for optimal performance.[20]
Discussion and Recommendations
The selection of an appropriate chiral technology is a multifaceted decision that depends on the specific goals of the project.
-
This compound remains a cost-effective and straightforward option, particularly for large-scale resolutions where a 50% theoretical yield is acceptable. Its primary advantages are low cost and operational simplicity.[21]
-
Chiral HPLC is unparalleled for achieving the highest levels of enantiomeric purity and is ideal for high-value compounds at the analytical and small-to-medium preparative scale. The main drawbacks are the cost of the chiral columns and solvents, and limitations in scalability.[7][22]
-
Asymmetric Catalysis represents the most atom-economical and elegant approach, offering the potential for high yields of the desired enantiomer directly. While the initial investment in catalyst development and optimization can be significant, this method is often the most efficient and sustainable for large-scale manufacturing.[10][23]
-
Enzymatic Resolution offers a "green" and highly selective alternative. The mild reaction conditions and excellent enantioselectivity are major benefits. Although the theoretical yield is limited to 50% for a kinetic resolution, this can sometimes be overcome by incorporating a racemization step for the undesired enantiomer in a dynamic kinetic resolution process.[12][24]
Conclusion
While newer technologies offer significant advantages in terms of enantiomeric purity, yield, and efficiency, the classical resolution agent This compound continues to be a relevant and valuable tool in the field of chiral chemistry. Its simplicity and cost-effectiveness ensure its continued use in various applications. A careful evaluation of the specific project requirements, including scale, cost, and desired purity, is paramount in selecting the most suitable technology for achieving the desired chiral separation.
References
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A Senior Application Scientist's Guide to Chiral Resolution: Comparing Classical Resolving Agents
For researchers and professionals in drug development and fine chemical synthesis, the isolation of a single enantiomer from a racemic mixture is a frequent and critical challenge. While various methods exist, classical resolution via diastereomeric salt formation remains a cornerstone technique, particularly for large-scale applications, due to its cost-effectiveness and scalability.[1][2] The success of this method hinges on the judicious selection of a chiral resolving agent.
This guide provides an in-depth comparison of common chiral resolving agents through the lens of practical case studies. We will explore the underlying principles, compare experimental outcomes, and provide detailed protocols to empower you to make informed decisions for your own resolution challenges.
The Principle: How Diastereomeric Salt Resolution Works
Enantiomers, being mirror images, possess identical physical properties like solubility, making their direct separation by standard crystallization impossible.[3][4][5] The core strategy of this resolution technique is to convert the pair of enantiomers into a pair of diastereomers.[3][6] This is achieved by reacting the racemic mixture (e.g., a racemic acid or base) with a single, pure enantiomer of another chiral compound, known as the resolving agent.[7]
The resulting products are diastereomeric salts. Unlike enantiomers, diastereomers have distinct physical properties, including different solubilities in a given solvent system.[3][5][7] This crucial difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble one remains in the mother liquor.[8] Finally, the resolving agent is removed, typically by an acid-base reaction, to yield the desired pure enantiomer.[6][9]
The entire workflow can be visualized as a straightforward process of formation, separation, and liberation.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Case Study 1: Resolution of a Racemic Acid - (±)-Ibuprofen
Ibuprofen is a well-known non-steroidal anti-inflammatory drug (NSAID), where the (S)-(+)-enantiomer exhibits the desired therapeutic activity.[10] This makes the resolution of racemic ibuprofen a commercially and pedagogically important example.
Resolving Agent: (S)-(-)-α-phenylethylamine
This chiral amine is a common choice for resolving acidic compounds. The reaction of racemic ibuprofen with (S)-(-)-α-phenylethylamine forms two diastereomeric salts: ((S)-Ibuprofen, (S)-amine) and ((R)-Ibuprofen, (S)-amine). In many solvent systems, one of these salts is significantly less soluble, enabling separation.[9][11]
Experimental Protocol: Resolution of (±)-Ibuprofen
This protocol is a synthesis of common laboratory procedures.[9][10][11][12]
-
Salt Formation:
-
Dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M potassium hydroxide (KOH) solution in a 125-mL Erlenmeyer flask.[9]
-
Heat the mixture to approximately 75-85°C with stirring until the ibuprofen dissolves.[9][10]
-
Slowly add one molar equivalent of (S)-(-)-α-phenylethylamine dropwise to the hot solution. A precipitate should form within minutes.[10]
-
Maintain the temperature for about 1 hour to ensure complete salt formation, then allow the flask to cool slowly to room temperature.[10]
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated salt via vacuum filtration.
-
Wash the solid crystals with a small amount (2-3 mL) of ice-cold water to remove soluble impurities.[10]
-
Air-dry the crystals. This solid is enriched in the less soluble diastereomer.
-
-
Liberation of the Enantiomer:
-
Suspend the collected diastereomeric salt in water.
-
Acidify the mixture with a strong acid (e.g., HCl) to protonate the carboxylate of ibuprofen and the amine.
-
The neutral (S)-(+)-ibuprofen is no longer water-soluble and will precipitate or can be extracted with an organic solvent (like ethyl acetate).[9]
-
Isolate the solid by filtration or separate the organic layer, dry it (e.g., with Na₂SO₄), and evaporate the solvent to yield the resolved ibuprofen.
-
Expected Outcomes & Analysis
The effectiveness of the resolution is determined by measuring the optical purity (enantiomeric excess, ee) and the overall yield.
| Parameter | Typical Result | Analysis Method |
| Yield | Variable, often <50% for the desired enantiomer in a single step | Gravimetric |
| Specific Rotation | Literature: +59° for (S)-Ibuprofen | Polarimetry |
| Optical Purity (ee) | ~88% reported in one study before recrystallization[11] | Chiral HPLC / Polarimetry |
| Melting Point | Literature: 49-53°C for (S)-Ibuprofen[11] | Melting Point Apparatus |
Note: A single crystallization rarely yields 100% pure enantiomer. Often, one or more recrystallization steps of the diastereomeric salt are required to improve the diastereomeric and subsequent enantiomeric purity.[13]
Case Study 2: Comparing Resolving Agents for a Racemic Amine
The choice of resolving agent is not universal; its effectiveness is highly dependent on the specific substrate and solvent conditions.[8] A comparative study on the resolution of a model compound like dl-serine using different acidic resolving agents highlights this critical point.[14] While direct comparative data for a single amine with multiple agents is sparse in readily available literature, we can compare the utility of two common acidic resolving agents.[8][15]
Resolving Agents: L-(+)-Tartaric Acid vs. (1S)-(+)-10-Camphorsulfonic Acid
-
L-(+)-Tartaric Acid: An abundant, natural, and widely used resolving agent. Its derivatives are also popular choices.[4][14]
-
** (1S)-(+)-10-Camphorsulfonic Acid (CSA):** A strong acid with a rigid bicyclic structure that can promote well-defined crystal packing, potentially leading to high diastereoselectivity.[8][16]
Let's consider the resolution of (±)-trans-2,3-diphenylpiperazine, a chiral diamine.
Experimental Comparison
A study reported the resolution of this diamine using both L-(+)-tartaric acid and (1S)-(+)-10-camphorsulfonic acid.[16]
-
With L-(+)-Tartaric Acid: The process required two successive operations to obtain the enantiomerically pure compound.[16] This implies that the initial crystallization did not provide sufficient separation, necessitating further purification steps.
-
With (1S)-(+)-10-Camphorsulfonic Acid: The researchers achieved a single-step resolution process .[16] By reacting the racemic diamine with CSA in THF, they obtained the (R,R)-(+)-enantiomer with 98% ee directly from the crystallized salt.[16]
Comparative Data Summary
| Resolving Agent | Substrate | Key Experimental Outcome | Reference |
| L-(+)-Tartaric Acid | (±)-trans-2,3-diphenylpiperazine | Required two operations for high purity | [16] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-trans-2,3-diphenylpiperazine | 98% ee in a single crystallization step | [16] |
This case study demonstrates that for this specific diamine, camphorsulfonic acid is a significantly more efficient resolving agent than tartaric acid, yielding a nearly pure enantiomer in a single step. This highlights the importance of screening multiple agents during process development.[1][17]
Caption: Decision workflow for selecting and optimizing a chiral resolving agent.
Conclusion and Senior Scientist Recommendations
The classical method of diastereomeric salt formation is a powerful and scalable technique for chiral resolution. However, its success is not guaranteed and relies heavily on empirical screening and optimization.
Key Takeaways for Researchers:
-
No Universal Agent: The efficacy of a resolving agent is substrate-specific. An agent that works well for one compound may fail for another.[8]
-
Screening is Essential: For novel compounds, it is crucial to perform a high-throughput screening of several resolving agents and solvent systems to identify the most promising conditions.[17]
-
Purity vs. Yield: There is often a trade-off between the yield and enantiomeric purity of the first crop of crystals. Multiple recrystallizations may be necessary to achieve high purity, which will decrease the overall yield.[4]
-
Consider Racemization: The theoretical maximum yield for any resolution is 50% for the desired enantiomer.[2][6] For a process to be truly economical at scale, developing a method to racemize and recycle the undesired enantiomer is critical.[6]
By understanding the fundamental principles and learning from established case studies, researchers can develop a strategic approach to tackling chiral resolution challenges, moving efficiently from a racemic mixture to the enantiopure compound required for their research and development goals.
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Organic Chemistry - Resolution of Ibuprofen | PDF | Solubility - Scribd. (n.d.). Retrieved from Scribd. [Link]
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Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine | Crystal Growth & Design - ACS Publications. (n.d.). [Link]
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Comparison of currently existing chiral resolution methods. The table... - ResearchGate. (n.d.). [Link]
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A Comparative Guide to the Structural Analysis of Diastereomeric Salts for Understanding Chiral Recognition Mechanisms
For researchers, scientists, and professionals in drug development, the resolution of racemic mixtures into their constituent enantiomers is a critical step. Among the various techniques available, the formation of diastereomeric salts followed by crystallization is a cornerstone method, particularly for large-scale applications.[1][2] The efficiency of this process hinges on the nuanced molecular interactions that govern chiral recognition. This guide provides an in-depth comparison of the key analytical techniques used to elucidate these mechanisms at a structural level, offering insights into their principles, applications, and limitations.
The fundamental principle of chiral resolution via diastereomeric salt formation involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers.[3] These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4][5][6] Understanding the three-dimensional arrangement of atoms and the intermolecular forces within the crystal lattice of the less soluble diastereomeric salt is paramount to comprehending the chiral recognition event. This knowledge can then be leveraged to optimize existing resolution processes and design new, more efficient ones.
The Triad of Analytical Techniques
The structural analysis of diastereomeric salts primarily relies on a combination of three powerful techniques: Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Modeling. Each method provides a unique window into the molecular world, and their synergistic use often yields the most comprehensive understanding of chiral recognition.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD stands as the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.[7] This technique is unparalleled in its ability to directly visualize the intermolecular interactions—such as hydrogen bonds, ionic interactions, and van der Waals forces—that are responsible for the differential stability and solubility of diastereomeric salts.[8]
Causality Behind Experimental Choices in SC-XRD:
The success of an SC-XRD experiment is critically dependent on the quality of the single crystal. The formation of well-defined crystals is the cornerstone of separation by diastereomeric salt crystallization.[7] The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, cooling crystallization) are all crucial parameters that are systematically varied to obtain crystals of suitable size and quality for diffraction analysis. The goal is to create a highly ordered, repeating lattice that will diffract X-rays in a predictable manner, allowing for the elucidation of the electron density map and, subsequently, the atomic positions.
Self-Validating System in SC-XRD:
The internal consistency of the crystallographic data serves as a self-validating system. Parameters such as the R-factor, goodness-of-fit, and the analysis of the residual electron density map provide robust indicators of the quality and reliability of the determined structure. A well-refined crystal structure will exhibit low R-factors and a featureless residual electron density map, instilling high confidence in the atomic arrangement and the observed intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution and Solid-State
NMR spectroscopy is a versatile technique that can provide valuable information about chiral recognition in both the solution and solid states. In solution, NMR can be used to study the formation of diastereomeric complexes and to determine the enantiomeric excess of a sample.[9][10] While enantiomers are indistinguishable in an achiral solvent, the formation of diastereomeric salts breaks this symmetry, leading to observable differences in the chemical shifts and coupling constants of the corresponding nuclei.[9][11][12][13]
Solid-state NMR (ssNMR) can be particularly insightful for studying the structure and dynamics of diastereomeric salts in their crystalline form, especially when single crystals suitable for SC-XRD cannot be obtained. It can probe the local environment of specific nuclei and provide information about intermolecular distances and molecular packing.
Causality Behind Experimental Choices in NMR:
In solution NMR, the choice of solvent is critical as it can influence the equilibrium between the free ions and the diastereomeric ion pairs. The concentration of the sample and the temperature are also important parameters that can affect the observed chemical shift differences. For ssNMR, specialized techniques such as cross-polarization magic-angle spinning (CP-MAS) are employed to overcome the line-broadening effects observed in solid samples and to obtain high-resolution spectra.
Self-Validating System in NMR:
The consistency of data across different NMR experiments (e.g., 1H, 13C, and heteronuclear correlation experiments) provides a means of self-validation. Furthermore, the correlation of NMR data with computational models can strengthen the interpretation of the observed spectral differences in terms of specific intermolecular interactions.
Computational Modeling: Predicting and Rationalizing Chiral Recognition
Computational modeling has emerged as a powerful tool to complement experimental techniques in the study of chiral recognition.[14][15] Molecular mechanics and quantum mechanical calculations can be used to model the structures of diastereomeric salts and to calculate their relative energies.[15] These calculations can help to rationalize the experimentally observed selectivity and to predict the most stable packing arrangements in the crystal lattice.[16]
Causality Behind Experimental Choices in Computational Modeling:
The choice of the computational method and the level of theory are critical for obtaining accurate and meaningful results. The selection depends on the size of the system and the specific questions being addressed. For example, high-level quantum mechanical calculations are often used to accurately model hydrogen bonding and other non-covalent interactions, which are crucial for chiral recognition.[8]
Self-Validating System in Computational Modeling:
The predictive power of a computational model is validated by its ability to reproduce experimental data. A robust model should be able to accurately predict the experimentally determined crystal structure and the relative stabilities of the diastereomers. The agreement between calculated and experimental NMR parameters can also serve as a strong validation of the computational approach.[14][15]
Comparison of Analytical Techniques
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Modeling |
| Principle | Diffraction of X-rays by a single crystal | Interaction of nuclear spins with a magnetic field | Theoretical calculations based on molecular mechanics or quantum mechanics |
| Sample Form | High-quality single crystal | Solution or solid powder | In silico (no physical sample) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions | Information on molecular structure, dynamics, and enantiomeric excess in solution and solid-state | Predicted 3D structures, relative energies, interaction energies, simulated spectra |
| Strengths | Unambiguous determination of absolute configuration and packing | Versatile for both solution and solid-state analysis; non-destructive | Predictive power; ability to study transient or unstable species; cost-effective |
| Limitations | Requires high-quality single crystals, which can be difficult to grow | Provides indirect structural information; interpretation can be complex | Accuracy depends on the chosen computational method; requires experimental validation |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization and Single-Crystal Growth
-
Salt Formation: Dissolve one equivalent of the racemic compound in a suitable solvent. In a separate flask, dissolve one equivalent of the chiral resolving agent in the same or a miscible solvent.[7]
-
Mixing: Slowly add the resolving agent solution to the racemic compound solution with stirring.
-
Crystallization: Induce crystallization by slow evaporation of the solvent, slow cooling of a saturated solution, or by vapor diffusion of a non-solvent.
-
Crystal Selection: Carefully select a single crystal of suitable size and quality under a microscope for SC-XRD analysis.
Protocol 2: NMR Analysis of Diastereomeric Salts
-
Sample Preparation (Solution): Prepare solutions of the individual diastereomeric salts and the diastereomeric mixture in a suitable deuterated solvent.
-
Data Acquisition: Acquire 1H and 13C NMR spectra for each sample. More advanced 2D NMR experiments (e.g., COSY, HSQC, NOESY/ROESY) can be performed to aid in signal assignment and to probe intermolecular proximities.
-
Data Analysis: Compare the chemical shifts and coupling constants of the diastereomers to identify key differences. For enantiomeric excess determination, integrate the signals corresponding to each diastereomer.
Visualizing the Workflow and Concepts
Caption: Workflow for Chiral Resolution and Structural Analysis.
Caption: Key Intermolecular Forces in Chiral Recognition.
Conclusion
The structural analysis of diastereomeric salts is a multifaceted endeavor that provides profound insights into the mechanisms of chiral recognition. While Single-Crystal X-ray Diffraction offers the most direct and unambiguous structural information, a comprehensive understanding is best achieved through the synergistic application of NMR spectroscopy and computational modeling. By carefully selecting and applying these techniques, researchers can unravel the intricate interplay of intermolecular forces that govern the separation of enantiomers, paving the way for the development of more efficient and predictable chiral resolution processes in the pharmaceutical and chemical industries.
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- 12. scispace.com [scispace.com]
- 13. [PDF] Chiral discrimination in NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 14. Diastereomer configurations from joint experimental-computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Mastering the Safe Handling of (R)-(+)-N,N-Dimethyl-1-phenylethylamine: A Guide to Personal Protective Equipment and Emergency Procedures
For the innovative researchers and scientists in drug development, the synthesis of novel compounds is a daily pursuit. With this pursuit comes the critical responsibility of ensuring laboratory safety. (R)-(+)-N,N-Dimethyl-1-phenylethylamine, a valuable chiral amine in asymmetric synthesis, requires meticulous handling due to its specific hazard profile. This guide provides an in-depth, experience-driven approach to personal protective equipment (PPE), operational protocols, and emergency plans, moving beyond generic guidelines to offer actionable, field-proven insights. Our goal is to empower you with the knowledge to work confidently and safely with this essential reagent.
Understanding the Hazard Profile: Why Specific Precautions are Essential
This compound is not merely a benign organic base. Its hazard profile necessitates a comprehensive safety strategy. It is a combustible liquid that can cause serious skin and eye irritation, and may also lead to respiratory irritation. Some safety data also indicates that it can be harmful if swallowed, inhaled, or comes into contact with the skin. The absence of established Occupational Exposure Limits (OELs) from bodies like OSHA underscores the need for a conservative and proactive approach to exposure minimization.
| Property | Value | Source |
| CAS Number | 19342-01-9 | |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.24 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 81 °C at 16 mmHg; 94 °C at 30 mmHg | [1] |
| Density | 0.908 g/mL at 25 °C | |
| Flash Point | 64 °C (147.2 °F) - closed cup | |
| Hazards | Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |
This data informs every subsequent safety recommendation. The combustible nature dictates stringent control of ignition sources, while its irritant properties demand robust barrier protection.
The Core of Protection: A Multi-Layered PPE Strategy
A proactive and layered approach to PPE is paramount. The following recommendations are based on a synthesis of safety data sheets, chemical resistance guides, and established best practices for handling aromatic amines.
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye irritation, appropriate eye and face protection is non-negotiable.
-
Standard Operations: At a minimum, safety glasses with side shields that conform to EN166 or ANSI Z87.1 standards are required for all manipulations of the chemical.
-
Splash Hazard Operations: When there is a heightened risk of splashing—such as during transfers of larger volumes, heating, or reactions under pressure—a full-face shield should be worn in addition to safety glasses. This provides a secondary barrier, protecting not only the eyes but the entire face from direct contact.
Skin and Body Protection: Choosing the Right Barrier
Protecting the skin from this irritant requires careful selection of gloves and lab coats.
Hand Protection: A Critical Choice
The selection of appropriate gloves is arguably the most critical decision in preventing dermal exposure. While nitrile gloves are a common choice in laboratories, they may offer poor resistance to certain amines.[3][4]
-
Recommended for Incidental Contact: For short-duration tasks with a low risk of splashing, a disposable nitrile glove with a minimum thickness of 5-mil can provide temporary protection. However, these should be changed immediately upon any contact with the chemical.[4][5]
-
Recommended for Extended Contact or Immersion: For tasks involving larger quantities, extended handling times, or potential for immersion, more robust gloves are necessary. Based on guidelines for handling amines and aromatic compounds, the following materials are recommended:
-
Double Gloving: For enhanced protection, particularly during high-risk procedures, wearing two pairs of gloves (double gloving) is a prudent practice. An inner nitrile glove can be worn with an outer butyl rubber or Viton™ glove.
Body Protection:
A standard, flame-resistant laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage. For procedures with a significant splash risk, a chemically resistant apron made of a material like neoprene or PVC should be worn over the lab coat.
Respiratory Protection: When and Why it is Necessary
Respiratory protection is essential when engineering controls, such as a fume hood, are insufficient to maintain a safe breathing environment.
-
Required Conditions: A respirator is necessary when working outside of a certified chemical fume hood, during a spill, or when there is a potential for aerosol generation.
-
Respirator and Cartridge Selection: A half-mask or full-face respirator equipped with organic vapor/ammonia/methylamine cartridges is the appropriate choice.[7] These cartridges are specifically designed to adsorb amine compounds from the air. Always ensure your respirator has been properly fit-tested and you are trained in its use and maintenance.
Operational and Disposal Plans: From Benchtop to Waste Stream
Safe handling extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Experimental Workflow: A Step-by-Step Approach to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe working environment.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
